molecular formula C22H47N B079458 docosan-1-amine CAS No. 14130-06-4

docosan-1-amine

Cat. No.: B079458
CAS No.: 14130-06-4
M. Wt: 325.6 g/mol
InChI Key: VPNOHCYAOXWMAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Docosan-1-amine (CAS 14130-06-4), also known as behenyl amine or 1-docosanamine, is a long-chain primary fatty amine with the molecular formula C₂₂H₄₇N and a molecular weight of 325.62 g/mol . This compound is characterized by a 22-carbon alkyl chain terminating in a primary amine group, which confers its amphiphilic properties. It typically appears as a colorless to pale yellow solid with a waxy texture and has a melting point of approximately 63 °C . In scientific research, this compound is valued for its role in advanced materials and nanotechnology. A significant application is its use as a surfactant in the liquid-phase exfoliation of graphite to produce graphene . In this process, the amine group interacts with the graphene surface, while the long hydrophobic alkyl chain provides steric stabilization, preventing the re-aggregation of graphene sheets in solution and facilitating the production of high-quality dispersions . Furthermore, its molecular structure drives self-assembly into ordered structures, such as lamellar arrangements, making it a compound of interest for creating functional surfaces and nanostructures . As a chemical intermediate, it serves as a precursor for synthesizing other valuable chemicals. It is soluble in organic solvents like ethanol and chloroform but has limited solubility in water . Researchers should note that this compound is classified with the signal word "Warning" and has hazard statements H302, H315, H319, and H335 . It requires storage in a sealed container, in a dark, dry place at room temperature . Please be advised: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures, human or veterinary use .

Properties

IUPAC Name

docosan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H47N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h2-23H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNOHCYAOXWMAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H47N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6065713
Record name 1-Docosanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6065713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14130-06-4
Record name Docosylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14130-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Docosanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014130064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Docosanamine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Docosanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6065713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Docosylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.515
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Docosan-1-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosan-1-amine, a long-chain primary aliphatic amine, is a chemical compound with significant potential in various scientific and industrial applications. Its unique molecular structure, characterized by a 22-carbon alkyl chain attached to an amino group, imparts specific physicochemical properties that make it a valuable intermediate in organic synthesis and a candidate for investigation in materials science and drug development. This technical guide provides a detailed overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on experimental protocols and data presentation for the scientific community.

Chemical and Physical Properties

The properties of this compound are primarily dictated by its long, nonpolar alkyl chain and the polar primary amine group. This duality in its structure influences its solubility, reactivity, and physical state.

Data Presentation: Physicochemical Properties
PropertyValueSource
Molecular Formula C₂₂H₄₇N[1][2]
Molecular Weight 325.62 g/mol [1]
Appearance White powder[1]
Melting Point Not available
Boiling Point (estimated) 393.77 °C at 760 mmHg
Solubility in Water Insoluble[3]
Solubility in Organic Solvents Soluble in chloroform, alcohols, and ethers.[3]
CAS Number 14130-06-4[2]

Chemical Reactivity

As a primary amine, this compound exhibits characteristic reactivity, primarily centered around the nucleophilic nitrogen atom of the amino group.

General Reactivity of Primary Amines:

  • Basicity: Like other amines, this compound is a weak base and can react with acids to form ammonium salts. This property is often exploited in purification processes.

  • Alkylation: The lone pair of electrons on the nitrogen atom makes it nucleophilic, allowing it to react with alkyl halides. However, this reaction is often difficult to control and can lead to the formation of secondary, tertiary, and even quaternary ammonium salts[4].

  • Acylation: this compound can react with acyl halides or anhydrides to form amides. This reaction is typically more controlled than alkylation.

  • Reaction with Carbonyls: It can react with aldehydes and ketones to form imines through a nucleophilic addition-elimination mechanism.

  • Reaction with Carbon Dioxide: Long-chain primary amines can react with atmospheric carbon dioxide to form alkylammonium alkylcarbamates[5].

Due to the long alkyl chain, steric hindrance may influence the rate and extent of these reactions compared to shorter-chain amines.

Experimental Protocols

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not widely published, it can be synthesized using standard organic chemistry methods for the preparation of primary amines. Reductive amination of docosanal or the Gabriel synthesis starting from 1-bromodocosane are two viable and well-established methods.

Protocol 1: Reductive Amination of Docosanal

This method involves the reaction of docosanal with ammonia in the presence of a reducing agent.

Materials:

  • Docosanal

  • Ammonia (in a suitable solvent like ethanol)

  • Reducing agent (e.g., sodium borohydride (NaBH₄) or hydrogen gas with a nickel catalyst)

  • Anhydrous solvent (e.g., ethanol or methanol)

  • Apparatus for inert atmosphere reaction (optional, but recommended)

Procedure:

  • Dissolve docosanal in the anhydrous solvent in a reaction flask.

  • Add a solution of ammonia in the same solvent to the flask.

  • Stir the mixture at room temperature for a specified period to allow for the formation of the intermediate imine.

  • Introduce the reducing agent to the reaction mixture. If using NaBH₄, it can be added portion-wise. If using catalytic hydrogenation, the reaction is carried out under a hydrogen atmosphere in the presence of a catalyst.

  • Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography or Gas Chromatography).

  • Upon completion, quench the reaction appropriately (e.g., by adding water if NaBH₄ was used).

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Purification of Long-Chain Amines

A common method for purifying long-chain amines like this compound is through acid-base extraction, which leverages the basicity of the amine group.

Protocol 2: Purification by Acid-Base Extraction

Materials:

  • Crude this compound

  • Immiscible organic solvent (e.g., diethyl ether, dichloromethane)

  • Dilute aqueous acid (e.g., 1 M HCl)

  • Dilute aqueous base (e.g., 1 M NaOH)

  • Separatory funnel

  • Anhydrous drying agent (e.g., Na₂SO₄)

Procedure:

  • Dissolve the crude this compound in the organic solvent.

  • Transfer the solution to a separatory funnel and add the dilute aqueous acid.

  • Shake the funnel vigorously to allow for the formation of the water-soluble docosylammonium salt.

  • Separate the aqueous layer (containing the protonated amine) from the organic layer (containing neutral impurities).

  • Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining non-basic impurities.

  • To the aqueous layer, slowly add the dilute aqueous base until the solution is basic, which will deprotonate the ammonium salt and regenerate the water-insoluble this compound.

  • Extract the free amine back into a fresh portion of the organic solvent.

  • Wash the organic layer with brine, dry it over the anhydrous drying agent, and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Logical Relationship: General Reactivity of Primary Amines

general_reactivity_of_primary_amines docosan1amine This compound (R-NH₂) ammonium_salt Ammonium Salt (R-NH₃⁺X⁻) docosan1amine->ammonium_salt Protonation secondary_amine Secondary Amine (R-NH-R') docosan1amine->secondary_amine Alkylation (SN2) amide Amide (R-NH-COR') docosan1amine->amide Acylation imine Imine (R-N=CR'R'') docosan1amine->imine Nucleophilic Addition-Elimination acid Acid (H-X) alkyl_halide Alkyl Halide (R'-X) acyl_halide Acyl Halide (R'-COX) carbonyl Aldehyde/Ketone (R'R''C=O) synthesis_and_purification_workflow start Start: Docosanal + Ammonia imine_formation Imine Formation (in Anhydrous Solvent) start->imine_formation reduction Reduction (e.g., NaBH₄ or H₂/Ni) imine_formation->reduction workup Reaction Workup & Extraction reduction->workup crude_product Crude this compound workup->crude_product dissolution Dissolve in Organic Solvent crude_product->dissolution acid_extraction Acid Extraction (1M HCl) (Forms water-soluble salt) dissolution->acid_extraction separation Separate Aqueous Layer acid_extraction->separation basification Basification (1M NaOH) (Regenerates free amine) separation->basification final_extraction Extraction into Organic Solvent basification->final_extraction drying_concentration Drying and Concentration final_extraction->drying_concentration pure_product Pure this compound drying_concentration->pure_product

References

An In-depth Technical Guide to the Synthesis of Docosan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Docosan-1-amine, also known as behenyl amine, is a long-chain primary aliphatic amine with significant applications across various industries, including as a precursor for surfactants, emulsifiers, and corrosion inhibitors. Its chemical formula is CH₃(CH₂)₂₀CH₂NH₂. This technical guide provides a detailed overview of the primary synthesis pathway for this compound, complete with experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

Core Synthesis Pathway: A Two-Step Process from Methyl Behenate

The predominant industrial method for synthesizing this compound involves a two-step process starting from methyl behenate. This pathway is favored for its efficiency and relatively high yields. The two key stages are:

  • Ammoniation of Methyl Behenate to Behenonitrile: In this step, methyl behenate is reacted with ammonia at high temperature in the presence of a catalyst to form behenonitrile.

  • Hydrogenation of Behenonitrile to this compound: The resulting behenonitrile is then catalytically hydrogenated to yield the final product, this compound.

Methyl behenate itself is typically derived from the transesterification of behenic acid, which can be sourced from vegetable oils.

Quantitative Data Summary

The following table summarizes the quantitative data for the two-step synthesis process as described in the patent CN1067374C[1].

ParameterValueStage
Starting Material Methyl Behenate (84% purity)Ammoniation
CatalystZinc dodecylbenzenesulfonateAmmoniation
Reaction Temperature320°CAmmoniation
Reaction Time4 hoursAmmoniation
Methyl Behenate Conversion Rate98.0%Ammoniation
Behenonitrile Purity89.1%Ammoniation
Reaction Yield (Behenonitrile)88%Ammoniation
Selectivity (Behenonitrile)89.0%Ammoniation
Distillation Yield (Behenonitrile)97.8%Ammoniation
Starting Material BehenonitrileHydrogenation
Behenonitrile Conversion Rate99.7%Hydrogenation
Reaction Yield (this compound)80%Hydrogenation
Selectivity (this compound)79.1%Hydrogenation
Final Product Purity80.9% (can be purified to ≥98%)Hydrogenation
Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

1. Ammoniation of Methyl Behenate

  • Materials:

    • Methyl behenate (400g, 84% purity)

    • Zinc dodecylbenzenesulfonate (5-10g)

    • Anhydrous ammonia

  • Apparatus:

    • High-pressure stainless-steel autoclave equipped with a stirrer, thermocouple, and gas inlet/outlet.

  • Procedure:

    • The autoclave is charged with 400g of methyl behenate and 5-10g of zinc dodecylbenzenesulfonate catalyst.

    • The reactor is sealed and purged with nitrogen to remove any air.

    • Anhydrous ammonia is introduced into the reactor.

    • The mixture is heated to 320°C with constant stirring.

    • The reaction is allowed to proceed for 4 hours at this temperature.

    • After 4 hours, the reactor is cooled down, and the excess ammonia is vented.

    • The crude behenonitrile is collected.

    • The product is then purified by vacuum distillation to achieve a purity of 89.1%.

2. Hydrogenation of Behenonitrile

  • Materials:

    • Behenonitrile

    • Raney Nickel or other suitable hydrogenation catalyst

    • Anhydrous solvent (e.g., isopropanol)

    • Hydrogen gas

  • Apparatus:

    • High-pressure hydrogenation reactor (e.g., Parr hydrogenator)

  • Procedure:

    • The hydrogenation reactor is charged with behenonitrile and a suitable solvent.

    • The hydrogenation catalyst (e.g., Raney Nickel) is added to the mixture.

    • The reactor is sealed and purged first with nitrogen and then with hydrogen gas.

    • The reactor is pressurized with hydrogen to the desired pressure.

    • The mixture is heated to the reaction temperature with vigorous stirring.

    • The reaction is monitored by observing the hydrogen uptake. The reaction is considered complete when hydrogen uptake ceases.

    • After the reaction is complete, the reactor is cooled, and the excess hydrogen pressure is released.

    • The reaction mixture is filtered to remove the catalyst.

    • The solvent is removed under reduced pressure to yield crude this compound.

    • The final product can be further purified by recrystallization from a suitable solvent like dimethylformamide or tetrahydrofuran to achieve a purity of up to 98%.[1]

Synthesis Pathway Visualization

The following diagram illustrates the logical workflow of the this compound synthesis pathway.

Synthesis_Pathway cluster_start Starting Materials cluster_process Synthesis Process cluster_intermediate Intermediates cluster_final Final Product Vegetable_Oils Vegetable Oils Methyl_Behenate_Formation Methyl Behenate Formation Vegetable_Oils->Methyl_Behenate_Formation Ammonia Ammonia Ammoniation Ammoniation Ammonia->Ammoniation Hydrogen Hydrogen Hydrogenation Hydrogenation Hydrogen->Hydrogenation Methyl_Behenate Methyl Behenate Methyl_Behenate_Formation->Methyl_Behenate Behenonitrile Behenonitrile Ammoniation->Behenonitrile Docosan_1_amine This compound Hydrogenation->Docosan_1_amine Methyl_Behenate->Ammoniation Behenonitrile->Hydrogenation

Caption: Synthesis workflow for this compound.

Alternative Synthesis Routes

While the pathway from methyl behenate is dominant, other general methods for amine synthesis can theoretically be applied to produce this compound. These include:

  • Reductive Amination of Docosanal: The corresponding aldehyde, docosanal, could be reacted with ammonia in the presence of a reducing agent to form this compound.

  • Reduction of Docosanamide: Docosanamide, derived from docosanoic acid, can be reduced using a strong reducing agent like lithium aluminum hydride to yield this compound.[2]

  • Direct Catalytic Amination of Docosanol: Docosanol (behenyl alcohol) can be directly aminated with ammonia over a suitable catalyst. This "hydrogen borrowing" methodology is an area of active research for the synthesis of various amines.[3][4]

These alternative routes may be suitable for laboratory-scale synthesis or for specific applications where the starting materials are more readily available. However, for industrial-scale production, the two-step process from methyl behenate remains the most established and economically viable method.

References

The Long-Chain Primary Amine, Docosan-1-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 14130-06-4

This technical guide provides an in-depth overview of docosan-1-amine, a long-chain primary amine with significant potential in research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a comprehensive resource on its chemical properties, synthesis, purification, and potential biological activities.

Chemical and Physical Properties

This compound, also known as 1-docosanamine or docosylamine, is a saturated fatty amine with a 22-carbon aliphatic chain.[1] Its long hydrophobic tail and polar amine head group confer amphipathic properties, making it a subject of interest for applications in material science, surface modification, and particularly as a building block in the synthesis of complex bioactive molecules.[2]

Below is a summary of its key chemical and physical properties:

PropertyValueReference(s)
CAS Number 14130-06-4[3]
Molecular Formula C₂₂H₄₇N[3]
Molecular Weight 325.6 g/mol [3]
Appearance White solid/powder[3]
IUPAC Name This compound[3]
Synonyms 1-Docosanamine, Docosylamine[3]

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for primary amine synthesis. Two common and effective routes are detailed below: the reduction of docosanamide and the reductive amination of docosanal.

Method 1: Reduction of Docosanamide with Lithium Aluminum Hydride (LAH)

This method involves the conversion of the readily available docosanoic acid to docosanamide, followed by reduction to the corresponding amine using a powerful reducing agent like lithium aluminum hydride (LAH).[4][5]

Experimental Protocol:

Step 1: Synthesis of Docosanamide

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve docosanoic acid (1 equivalent) in an excess of thionyl chloride.

  • Gently reflux the mixture for 2 hours to form docosanoyl chloride. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • Carefully remove the excess thionyl chloride under reduced pressure.

  • To the resulting crude docosanoyl chloride, slowly add a concentrated aqueous solution of ammonia (a sufficient excess to react and neutralize the HCl produced) at 0-10 °C with vigorous stirring.

  • Continue stirring for 1-2 hours at room temperature.

  • Collect the precipitated docosanamide by filtration, wash thoroughly with cold water, and dry under vacuum.

Step 2: Reduction of Docosanamide to this compound

  • In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LAH) (typically 2-4 equivalents) in anhydrous tetrahydrofuran (THF).[6][7]

  • Slowly add a solution of docosanamide (1 equivalent) in anhydrous THF to the LAH suspension at 0 °C. The addition should be dropwise to control the exothermic reaction.[5]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-8 hours.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).[8]

  • Filter the resulting granular precipitate of aluminum salts and wash it with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

Workflow for the Synthesis of this compound via Amide Reduction

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Reduction Docosanoic Acid Docosanoic Acid Docosanoyl Chloride Docosanoyl Chloride Docosanoic Acid->Docosanoyl Chloride SOCl₂ Docosanamide Docosanamide Docosanoyl Chloride->Docosanamide NH₃(aq) This compound This compound Docosanamide->this compound 1. LiAlH₄, THF 2. Workup

Synthesis of this compound from Docosanoic Acid.
Method 2: Reductive Amination of Docosanal

Reductive amination is a versatile one-pot reaction for the synthesis of amines from aldehydes or ketones.[9] This protocol uses docosanal as the starting material.

Experimental Protocol:

  • Dissolve docosanal (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Add an excess of ammonia (as a solution in methanol or as ammonium acetate) to the aldehyde solution.[10]

  • Add a catalytic amount of an acid (e.g., acetic acid) to facilitate the formation of the imine intermediate.[11]

  • Introduce a reducing agent that selectively reduces the imine in the presence of the aldehyde. Sodium cyanoborohydride (NaBH₃CN) is a common choice for this transformation.[11]

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Workflow for the Reductive Amination of Docosanal

G Docosanal Docosanal Imine Intermediate Imine Intermediate Docosanal->Imine Intermediate NH₃, H⁺ This compound This compound Imine Intermediate->this compound [H] (e.g., NaBH₃CN)

Reductive Amination Pathway to this compound.

Purification of this compound

The crude this compound obtained from synthesis can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) or by column chromatography on silica gel.

Potential Biological Activities and Signaling Pathways

While direct studies on the specific signaling pathways modulated by this compound are limited, the biological activities of other long-chain amines and amphipathic molecules provide a basis for hypothesizing its potential roles in cellular processes relevant to drug development.

Interaction with Cellular Membranes and Proteins

The long alkyl chain of this compound allows for its insertion into the lipid bilayer of cell membranes.[1] This interaction can alter membrane fluidity and potentially influence the function of membrane-embedded proteins such as ion channels and G-protein coupled receptors (GPCRs).[12][13]

Enzyme Inhibition

Long-chain amines have been shown to act as inhibitors of certain enzymes. For example, they can inhibit dynamin GTPase activity, a key enzyme involved in endocytosis.[14] The inhibitory activity is often dependent on the chain length. Given its 22-carbon chain, this compound could potentially exhibit inhibitory effects on various enzymes, a property that is highly relevant in drug discovery.

Modulation of GPCR Signaling

GPCRs are a major class of drug targets. The activity of many GPCRs is sensitive to the lipid environment of the cell membrane.[15] By partitioning into the membrane, this compound could allosterically modulate the conformation and signaling of GPCRs.[16][17] This could either potentiate or inhibit the downstream signaling cascades initiated by the binding of endogenous ligands.

Hypothetical Modulation of a GPCR Signaling Pathway by this compound

G cluster_membrane Cell Membrane GPCR GPCR G-Protein G-Protein GPCR->G-Protein Activates This compound This compound This compound->GPCR Allosteric Modulation Ligand Ligand Ligand->GPCR Binds Effector Effector (e.g., Adenylyl Cyclase) G-Protein->Effector Modulates Second Messenger Second Messenger (e.g., cAMP) Effector->Second Messenger Produces Cellular Response Cellular Response Second Messenger->Cellular Response Initiates

Potential allosteric modulation of GPCR signaling.

Conclusion

This compound is a long-chain primary amine with well-defined chemical properties and accessible synthetic routes. Its amphipathic nature suggests a high potential for interaction with cellular membranes and associated proteins, positioning it as a molecule of interest for further investigation in drug discovery and development. Future research should focus on elucidating its specific biological targets and understanding its influence on key signaling pathways to fully realize its therapeutic potential.

References

An In-depth Technical Guide to Docosan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and synthetic methodologies related to docosan-1-amine. The information is intended to support research and development activities where this long-chain primary amine is of interest.

Physicochemical Properties

This compound, a saturated long-chain primary amine, possesses a 22-carbon aliphatic tail. Its molecular characteristics are fundamental to its physical and chemical behavior.

Data Summary

The core quantitative data for this compound are summarized in the table below for quick reference.

PropertyValueCitations
Molecular FormulaC₂₂H₄₇N[1]
Molecular Weight325.6 g/mol [1]
IUPAC NameThis compound[1]
CAS Number14130-06-4[1]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of long-chain primary amines are crucial for obtaining pure and well-defined materials for research. Below are representative protocols adapted from established methods for the synthesis of primary amines from carboxylic acids and their subsequent characterization.

2.1. Synthesis of this compound via Reductive Amination of Docosanoic Acid

This protocol describes a one-pot reductive amination of docosanoic acid to yield this compound, adapted from a sustainable method using a heterogeneous catalyst.[2][3]

  • Materials:

    • Docosanoic acid

    • Ruthenium-tungsten bimetallic catalyst on a solid support

    • Ammonia (NH₃)

    • Hydrogen (H₂)

    • Cyclopentyl methyl ether (CPME) as solvent

    • High-pressure autoclave reactor equipped with a magnetic stirrer and temperature control

  • Procedure:

    • In a high-pressure autoclave reactor, add docosanoic acid (1 equivalent) and the ruthenium-tungsten bimetallic catalyst (e.g., 5 mol% Ru).

    • Add cyclopentyl methyl ether (CPME) to the reactor to the desired concentration.

    • Seal the reactor and purge with an inert gas, such as argon, to remove any air.

    • Pressurize the reactor with ammonia (NH₃) to an initial pressure (e.g., 6 bar) and heat the mixture to the reaction temperature (e.g., 200°C) with stirring.

    • After an initial period to allow for amide formation (e.g., 2 hours), introduce hydrogen (H₂) to the reactor to a total pressure of, for example, 56 bar (6 bar NH₃ + 50 bar H₂).

    • Maintain the reaction at the set temperature and pressure for a specified duration (e.g., 5-10 hours), monitoring the reaction progress by taking small aliquots for analysis if the reactor setup allows.

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas in a well-ventilated fume hood.

    • Filter the reaction mixture to remove the heterogeneous catalyst.

    • The solvent (CPME) can be removed from the filtrate under reduced pressure to yield the crude this compound.

    • Further purification of the product can be achieved by recrystallization or column chromatography.

2.2. Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the characterization of this compound by GC-MS after derivatization, a method suitable for the analysis of long-chain primary amines.[4]

  • Materials:

    • This compound sample

    • Trifluoroacetic anhydride (TFAA) for derivatization

    • A suitable solvent (e.g., dichloromethane)

    • Gas chromatograph coupled with a mass spectrometer (GC-MS)

    • A suitable capillary column (e.g., DB-17ms)

  • Procedure:

    • Derivatization:

      • Dissolve a small amount of the this compound sample in the solvent.

      • Add an excess of trifluoroacetic anhydride (TFAA) to the solution.

      • Allow the reaction to proceed at room temperature for a sufficient time (e.g., 30 minutes) to ensure complete derivatization of the primary amine to the corresponding trifluoroacetamide.

    • GC-MS Analysis:

      • Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS instrument.

      • GC Conditions (Example):

        • Injector Temperature: 290°C

        • Column: Fused silica capillary column (e.g., 60 m × 0.25 mm i.d., 0.25 µm film thickness)

        • Carrier Gas: Helium

        • Oven Temperature Program: Start at 150°C (hold for 1 min), ramp up to 280°C at a rate of 3°C/min, and hold for an extended period (e.g., 50 min) to ensure elution of the long-chain derivative.

      • MS Conditions (Example):

        • Ionization Mode: Electron Impact (EI) or Positive Chemical Ionization (PCI)

        • Mass Range: Scan from m/z 35 to 750.

    • Data Analysis:

      • Identify the peak corresponding to the trifluoroacetylated this compound based on its retention time and mass spectrum. The mass spectrum will show a characteristic fragmentation pattern that can be used to confirm the structure of the molecule.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

experimental_workflow start Docosanoic Acid (Starting Material) synthesis Reductive Amination start->synthesis Catalyst, NH3, H2 purification Purification (e.g., Recrystallization) synthesis->purification Crude Product product This compound (Final Product) purification->product characterization Characterization product->characterization gcms GC-MS Analysis characterization->gcms nmr NMR Spectroscopy characterization->nmr ftir FTIR Spectroscopy characterization->ftir

Workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide to the Solubility of Docosan-1-amine in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of docosan-1-amine. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a strong theoretical framework, qualitative solubility profiles based on analogous compounds, and detailed experimental protocols to enable researchers to determine precise solubility values.

Introduction to this compound and its Solubility

This compound (C₂₂H₄₇N), also known as behenyl amine, is a long-chain primary aliphatic amine. Its molecular structure, characterized by a long, nonpolar C₂₂ alkyl chain and a polar primary amine headgroup, dictates its solubility behavior. The principle of "like dissolves like" is central to understanding its solubility: the long hydrophobic tail favors dissolution in nonpolar organic solvents, while the hydrophilic amine group provides some affinity for polar solvents. However, the dominance of the long alkyl chain significantly limits its solubility in polar solvents like water.

The solubility of long-chain amines is a critical parameter in various applications, including:

  • Pharmaceutical Formulation: As a lipid-based excipient for the formulation of poorly water-soluble active pharmaceutical ingredients (APIs).

  • Nanoparticle Synthesis: As a capping agent to control the size, shape, and stability of nanoparticles.

  • Corrosion Inhibition: Forming a protective film on metal surfaces.

  • Chemical Synthesis: As a reactant or intermediate in the production of other complex molecules.

Qualitative and Semi-Quantitative Solubility Data

Precise, publicly available quantitative solubility data for this compound is scarce. However, data for octadecylamine (C₁₈H₃₉N), a structurally similar long-chain primary amine, provides a valuable qualitative and semi-quantitative guide to the expected solubility of this compound. It is important to note that due to its longer alkyl chain, this compound is expected to have slightly lower solubility in polar solvents and slightly higher solubility in nonpolar solvents compared to octadecylamine.

Solvent ClassSolventReported Solubility of OctadecylamineExpected Solubility of this compoundRationale
Water WaterInsoluble[1][2][3][4]InsolubleThe long, hydrophobic C₂₂ alkyl chain dominates the molecule, preventing dissolution in the highly polar, hydrogen-bonded network of water.
Alcohols MethanolSlightly Soluble[1][2]Slightly SolubleThe polar amine group can interact with the hydroxyl group of methanol, but the long alkyl chain limits overall solubility.
EthanolEasily Soluble[1][2]Soluble to Easily SolubleEthanol is less polar than methanol, providing a better balance for solvating both the polar amine head and the nonpolar alkyl tail.
Halogenated ChloroformEasily Soluble[1][2]Easily SolubleChloroform is a good solvent for many organic compounds and can effectively solvate the entire this compound molecule.
Carbon TetrachlorideEasily Soluble[1][2]Easily SolubleAs a nonpolar solvent, carbon tetrachloride readily dissolves the long alkyl chain of this compound.
Aromatics TolueneEasily Soluble[1][2]Easily SolubleThe nonpolar aromatic ring of toluene interacts favorably with the nonpolar alkyl chain.
BenzeneSoluble[1][2]SolubleSimilar to toluene, benzene is an effective nonpolar solvent for long-chain amines.
Ketones AcetoneSlightly Soluble[1][2]Slightly SolubleAcetone has intermediate polarity and shows limited ability to dissolve long-chain amines.
Alkanes KeroseneSlightly Soluble[1][2]Slightly to Moderately SolubleAs a nonpolar hydrocarbon mixture, kerosene is expected to be a reasonable solvent for the long alkyl chain.

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound in a given solvent. The following protocol is a detailed guide for researchers to obtain accurate and reproducible solubility data for this compound.

Materials and Equipment
  • High-purity this compound (solid)

  • Analytical grade solvents

  • Temperature-controlled orbital shaker or water bath

  • Analytical balance (± 0.1 mg)

  • Screw-cap glass vials with PTFE-lined septa

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration determination (e.g., GC-FID, HPLC-ELSD, or a titrator)

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a screw-cap glass vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

    • Accurately add a known volume or mass of the desired solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the vials at a constant speed that ensures continuous mixing of the solid and liquid phases without creating a vortex.

    • Allow the mixture to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure that the concentration of the dissolved amine reaches a constant value. It is advisable to determine the time to equilibrium in a preliminary experiment by taking samples at different time points (e.g., 12, 24, 48, and 72 hours).

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, either centrifuge the vials at the experimental temperature or allow them to stand undisturbed.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any remaining solid microparticles.

  • Concentration Analysis:

    • Accurately dilute the filtered saturated solution to a concentration that falls within the linear range of the chosen analytical method.

    • Determine the concentration of this compound in the diluted solution using a validated analytical method (see Section 3.3).

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the solvent using the following formula, accounting for the dilution factor:

    Solubility ( g/100 mL) = (Concentration of diluted solution (g/mL) × Dilution factor × 100)

Analytical Methods for Concentration Determination

The choice of analytical method depends on the properties of the amine and the solvent.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): This is a suitable method for volatile amines or after derivatization of the amine to increase its volatility. A calibration curve of known concentrations of this compound should be prepared to quantify the unknown sample.

  • High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): Since long-chain amines lack a strong UV chromophore, ELSD is a more appropriate detection method. As with GC, a calibration curve is necessary for quantification.

  • Acid-Base Titration: The basic nature of the amine group allows for quantification via titration with a standardized acid (e.g., HCl). This method is straightforward but may be less sensitive than chromatographic techniques.

Visualizing the Experimental Workflow

The following diagrams illustrate the key workflows and decision-making processes in determining the solubility of this compound.

Experimental_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess This compound to vial B Add known volume of solvent A->B C Seal vial B->C D Agitate at constant temperature (24-72h) C->D E Settle or Centrifuge D->E F Withdraw supernatant E->F G Filter supernatant (0.22 µm filter) F->G H Dilute sample G->H I Analyze concentration (GC, HPLC, or Titration) H->I J Calculate solubility I->J

Isothermal Shake-Flask Solubility Determination Workflow.

Solvent_Selection_Logic cluster_polar Polar Solvents cluster_nonpolar Nonpolar Solvents Start Start: Select This compound IsPolar Is the target application in a polar or nonpolar environment? Start->IsPolar PolarSolvents Test solubility in: - Water - Methanol - Ethanol IsPolar->PolarSolvents Polar NonpolarSolvents Test solubility in: - Toluene - Hexane - Chloroform IsPolar->NonpolarSolvents Nonpolar ExpectLow Expect low to slight solubility PolarSolvents->ExpectLow ExpectHigh Expect moderate to high solubility NonpolarSolvents->ExpectHigh

A decision tree for the rational selection of solvents.

Conclusion

While specific quantitative solubility data for this compound remains limited in the public domain, a strong understanding of its solubility behavior can be inferred from its molecular structure and data from analogous long-chain primary amines. This technical guide provides a qualitative framework for solvent selection and, most importantly, a detailed and robust experimental protocol for the precise determination of this compound solubility. By following the outlined shake-flask method, researchers and drug development professionals can generate the high-quality, quantitative data necessary for their specific applications.

References

Docosan-1-amine: A Technical Overview of a Long-Chain Aliphatic Amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

The fundamental physicochemical properties of docosan-1-amine are summarized in the table below. These properties are critical for understanding its behavior in various chemical and biological systems.

PropertyValueReference
Molecular Formula C₂₂H₄₇N[1][2]
Molecular Weight 325.6 g/mol [1]
CAS Number 14130-06-4[1]
Appearance White powder/solid[2]
Boiling Point 395.8 ± 5.0 °C at 760 mmHg[3]
Flash Point 182.0 ± 13.6 °C[3]
Density 0.8 ± 0.1 g/cm³[3]
Refractive Index 1.456[3]
pKa ~10.6[1]

Synthesis of this compound

While specific documented laboratory-scale or industrial synthesis protocols for this compound are not prevalent in publicly accessible literature, its synthesis can be achieved through established methods for the preparation of long-chain primary amines. The general strategies involve the conversion of a C22 alkyl group with a suitable leaving group or functional group into a primary amine.

Experimental Protocols for Synthesis

1. Ammonolysis of 1-Bromodocosane

A common method for the synthesis of long-chain primary amines is the reaction of an alkyl halide with ammonia. A patented process outlines the synthesis of long-chain aliphatic primary amines by reacting 1-bromo-alkanes with an excess of ammonia.[4]

  • Reaction: CH₃(CH₂)₂₁Br + NH₃ (excess) → CH₃(CH₂)₂₁NH₂ + HBr

  • Detailed Methodology:

    • A mixture of 1-bromodocosane, a significant excess of ammonia, and a solvent system (e.g., a mixture of an organic solvent and water forming a homogeneous azeotrope) is prepared in a high-pressure reactor.[4]

    • The reaction is heated to a temperature below the critical temperature of ammonia (e.g., 60-130°C) under a pressure of 5 to 40 atmospheres.[4]

    • The reaction is maintained under these conditions for a sufficient time to ensure the conversion of the 1-bromodocosane.

    • Upon completion, the resulting amine hydrobromide is neutralized with a strong base, such as sodium hydroxide, to yield the free primary amine.[4]

    • The this compound can then be purified from byproducts (secondary and tertiary amines) by distillation under reduced pressure.[4]

2. Reduction of Docosanonitrile

The reduction of a long-chain nitrile is another effective method for the synthesis of primary amines.

  • Reaction: CH₃(CH₂)₂₀CN + 2H₂ → CH₃(CH₂)₂₁NH₂

  • Detailed Methodology:

    • Docosanonitrile is dissolved in a suitable solvent (e.g., diethyl ether or tetrahydrofuran).

    • A reducing agent, such as lithium aluminum hydride (LiAlH₄), is carefully added to the solution under an inert atmosphere.

    • The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion.

    • After the reaction is complete, the excess reducing agent is quenched by the careful addition of water and/or an aqueous base.

    • The resulting this compound is extracted with an organic solvent, and the solvent is removed to yield the crude product, which can be further purified by recrystallization or distillation.

3. Gabriel Synthesis

The Gabriel synthesis is a classic method for preparing primary amines that avoids the formation of over-alkylated byproducts.

  • Detailed Methodology:

    • Potassium phthalimide is reacted with 1-bromodocosane in a suitable solvent like dimethylformamide (DMF).

    • The resulting N-docosylphthalimide is then cleaved, typically by reaction with hydrazine (NH₂NH₂) in a solvent such as ethanol, to release the primary amine, this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_ammonolysis Ammonolysis of 1-Bromodocosane cluster_reduction Reduction of Docosanonitrile cluster_gabriel Gabriel Synthesis A1 1-Bromodocosane A3 High Pressure Reactor (60-130°C, 5-40 atm) A1->A3 A2 Excess Ammonia A2->A3 A4 Neutralization (NaOH) A3->A4 A5 Purification (Distillation) A4->A5 A6 This compound A5->A6 B1 Docosanonitrile B3 Reaction in Inert Solvent B1->B3 B2 Reducing Agent (e.g., LiAlH4) B2->B3 B4 Quenching B3->B4 B5 Extraction & Purification B4->B5 B6 This compound B5->B6 C1 Potassium Phthalimide C3 N-Docosylphthalimide Formation C1->C3 C2 1-Bromodocosane C2->C3 C4 Cleavage (Hydrazine) C3->C4 C5 This compound C4->C5

Caption: General synthetic routes to this compound.

Industrial Applications and Relevance

Long-chain aliphatic amines, including this compound, are primarily used in industrial settings due to their surfactant properties. The long hydrophobic alkyl chain and the hydrophilic amine headgroup allow them to function as cationic surfactants.[5]

Potential and established applications include:

  • Corrosion Inhibitors: They can form a protective film on metal surfaces.

  • Flotation Agents: Used in the mining industry to separate minerals from ore.

  • Asphalt Emulsifiers: They help to stabilize asphalt emulsions for road paving.

  • Chemical Intermediates: this compound can serve as a precursor for the synthesis of other chemicals, such as quaternary ammonium compounds, which have a wide range of applications, including as biocides and fabric softeners.[5]

  • Polyurethane Production: Long-chain aliphatic amines can be used as catalysts in the production of flexible polyurethane foam.[5]

Toxicology and Safety Profile

Specific toxicological data for this compound is limited. However, data on other long-chain aliphatic amines (C12-C22) can be used to infer its likely toxicological profile.

Toxicological EndpointFinding for Long-Chain Aliphatic AminesReference
Acute Oral Toxicity Low to moderate toxicity. LD50 values for similar amines are in the range of 1600-1900 mg/kg bw in rats.[6]
Acute Dermal Toxicity Low acute toxicity. LD50 in rats is generally greater than 2000 mg/kg bw.[6]
Skin Irritation Can cause skin irritation, which may be severe.[7]
Eye Irritation Expected to be a severe eye irritant.[7]
Sensitization Potential for allergic sensitization.[7]
Genotoxicity No evidence of mutagenicity for analogous long-chain amines.[8]

It is important to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated area to avoid skin and eye contact and inhalation.

Biological Activity and Signaling Pathways

There is currently a lack of scientific literature describing specific biological activities, mechanisms of action, or involvement in signaling pathways for this compound in a pharmacological or physiological context. The primary interest in this molecule appears to be from a chemical and industrial perspective rather than a biological one. While other long-chain molecules, such as the fatty alcohol docosanol (behenyl alcohol), have documented antiviral properties, there is no evidence to suggest that this compound shares this activity.[9][10] Research into the biological effects of this compound represents a potential area for future investigation.

Conclusion

This compound is a long-chain primary aliphatic amine with well-defined physicochemical properties and established synthetic routes. Its primary utility lies in its surfactant properties, which lend it to a variety of industrial applications. While a detailed history of its discovery is not documented, its chemistry is straightforward and fits within the broader class of fatty amines. The toxicological profile, inferred from related compounds, suggests that it should be handled with care to avoid irritation. Notably, there is a significant gap in the literature regarding its biological activity and potential roles in signaling pathways, presenting an open field for future research. This guide provides a foundational understanding of this compound for researchers and professionals in chemistry and material science.

References

Uncovering the Elusive Natural Origins of Docosan-1-amine: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive investigation into scientific literature, there is currently no documented evidence of docosan-1-amine being isolated from a natural source. Comprehensive searches across various databases for its presence in plants, marine organisms, or microbial systems have not yielded any specific findings of its natural occurrence or biosynthetic pathways.

This technical guide addresses the inquiry into the natural sources of this compound, a long-chain primary aliphatic amine. The primary objective was to provide researchers, scientists, and drug development professionals with an in-depth overview of its natural origins, supported by quantitative data, experimental protocols, and pathway visualizations. However, the exhaustive search of available scientific data indicates that this compound is predominantly documented as a synthetic compound.

While the broader categories of long-chain amines and related fatty acids are abundant in nature, specific information regarding the endogenous presence of this compound remains elusive. Research into the biosynthesis of fatty amines in organisms often points to the enzymatic modification of fatty acids, but a direct pathway leading to this compound has not been described.

Given the absence of primary literature on the natural sources of this compound, this guide will instead provide a context for its chemical properties and the general biosynthesis of related long-chain amines, highlighting the current knowledge gap regarding its natural origins.

Quantitative Data Summary

Due to the lack of identified natural sources, no quantitative data on the concentration of this compound in biological samples can be provided. The compound is commercially available from various chemical suppliers.

Experimental Protocols

As there are no published studies detailing the extraction or isolation of this compound from a natural matrix, a standardized experimental protocol for this purpose does not exist. The synthesis of this compound is typically achieved through chemical methods, which fall outside the scope of this naturally-focused guide.

Biosynthetic and Signaling Pathways

The absence of this compound in the known metabolic pathways of plants, marine organisms, or microbes means there are no established signaling pathways or biosynthetic routes to visualize.

To illustrate a generalized pathway for the biosynthesis of a primary amine from a fatty acid precursor, a conceptual workflow is presented below. It is crucial to note that this is a hypothetical representation and does not specifically depict the synthesis of this compound from natural processes.

G cluster_0 Hypothetical Biosynthesis of a Long-Chain Primary Amine FattyAcid Docosanoic Acid (Precursor) Activation Fatty Acyl-CoA Synthetase FattyAcid->Activation ATP, CoA FattyAcylCoA Docosanoyl-CoA Activation->FattyAcylCoA Reductase Fatty Acyl-CoA Reductase FattyAcylCoA->Reductase NADPH Aldehyde Docosanal Reductase->Aldehyde Transaminase Transaminase Aldehyde->Transaminase Amine This compound (Product) Transaminase->Amine KetoAcid Keto Acid (e.g., Pyruvate) Transaminase->KetoAcid AminoDonor Amino Acid Donor (e.g., Alanine) AminoDonor->Transaminase

Caption: Hypothetical pathway for primary amine biosynthesis.

The Evolving Landscape of Docosan-1-amine Analogues: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Synthesis, Biological Activity, and Structure-Activity Relationships for Researchers, Scientists, and Drug Development Professionals.

Docosan-1-amine, a 22-carbon primary aliphatic amine, represents a foundational structure for the development of novel therapeutic agents. Its long lipophilic alkyl chain provides a unique scaffold that can be leveraged to modulate physicochemical properties and biological activity. This technical guide delves into the core aspects of this compound structural analogues, presenting key data, experimental methodologies, and a visual representation of the underlying scientific principles to aid in the advancement of drug discovery programs.

Core Structural Analogues and Biological Activity

The lipophilic nature of the docosyl chain is a critical determinant of biological activity, often facilitating membrane interaction and access to intracellular targets. Structural modifications of this compound can be broadly categorized into two main classes: variations in the alkyl chain and derivatization of the primary amine.

Alkyl Chain Analogues as Enzyme Inhibitors

The length of the alkyl chain is a crucial factor in the potency of long-chain amines as enzyme inhibitors. A notable example is the inhibition of dynamin GTPase, a key enzyme involved in endocytosis. Structure-activity relationship (SAR) studies have demonstrated a clear correlation between alkyl chain length and inhibitory activity.

CompoundStructureChain LengthIC50 (µM)[1]
Decan-1-amineCH3(CH2)9NH2C10> 500
Dodecan-1-amineCH3(CH2)11NH2C12160
Tetradecan-1-amineCH3(CH2)13NH2C1450
Hexadecan-1-amineCH3(CH2)15NH2C1650
Octadecan-1-amineCH3(CH2)17NH2C1850

Table 1: Inhibition of Dynamin GTPase by Long-Chain Primary Amines.

Further modification of the amine to a quaternary ammonium salt can enhance potency, as seen with myristyl trimethyl ammonium bromide (C14), which exhibits an IC50 of 3.15 µM[1]. This suggests that both the hydrophobic interactions of the alkyl chain and the charge of the head group contribute to target engagement.

N-Acyl-L-Amino Acid Analogues as Cytotoxic Agents

Derivatization of the primary amine of this compound with amino acids introduces chirality and the potential for hydrogen bonding interactions, opening avenues for developing agents with anticancer and antimicrobial properties. The choice of the amino acid and the length of the N-acyl chain can significantly influence biological activity. While specific data for N-docosyl-L-amino acid derivatives is limited in publicly accessible literature, studies on analogous long-chain N-acyl-L-phenylalanine derivatives demonstrate the potential of this class of compounds as cytotoxic agents.

CompoundStructureCell LineIC50 (µM)
N-Benzoyl-L-phenylalanine derivative(Structure varies based on full compound)Prostate Cancer (PC3)5.15 (at 24h)

Table 2: Representative Cytotoxic Activity of a Long-Chain N-Acyl-L-Phenylalanine Derivative.

Experimental Protocols

Synthesis of Long-Chain Primary Amines

A common method for the synthesis of long-chain primary amines is the reduction of the corresponding nitrile.

Protocol: Synthesis of this compound from Docosanonitrile

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add docosanonitrile (1 equivalent).

  • Solvent Addition: Add anhydrous diethyl ether or tetrahydrofuran (THF) to dissolve the nitrile under a nitrogen atmosphere.

  • Reduction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of lithium aluminum hydride (LiAlH4) (typically 1.5-2 equivalents) in the same anhydrous solvent.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH4 by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Extraction: Filter the resulting solid and wash it thoroughly with ether or THF. Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

G cluster_synthesis Synthesis of Long-Chain Primary Amines Docosanonitrile Docosanonitrile Reaction Reaction Docosanonitrile->Reaction LiAlH4 LiAlH4 LiAlH4->Reaction Quenching Quenching Reaction->Quenching Purification Purification Quenching->Purification This compound This compound Purification->this compound

General workflow for the synthesis of long-chain primary amines.
Dynamin GTPase Activity Assay

The malachite green assay is a colorimetric method used to measure the amount of inorganic phosphate released during GTP hydrolysis by dynamin.

Protocol: Malachite Green Assay for Dynamin GTPase Activity

  • Reagent Preparation:

    • Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM KCl, 1 mM MgCl2.

    • Dynamin Solution: Prepare a stock solution of purified dynamin in the assay buffer.

    • GTP Solution: Prepare a stock solution of GTP in the assay buffer.

    • Malachite Green Reagent: Prepare a solution of malachite green, ammonium molybdate, and a surfactant (e.g., Tween-20) in HCl.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer and the test compound (this compound analogue) at various concentrations.

    • Add the dynamin solution to each well and incubate for a short period at 37 °C.

    • Initiate the reaction by adding the GTP solution to each well.

    • Incubate the plate at 37 °C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding the malachite green reagent.

    • After a short incubation for color development, measure the absorbance at approximately 620 nm using a plate reader.

  • Data Analysis:

    • Construct a standard curve using known concentrations of phosphate.

    • Calculate the amount of phosphate released in each well.

    • Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

G cluster_assay Dynamin GTPase Activity Assay Workflow Prepare_Reagents Prepare Reagents Add_Buffer_Compound Add Buffer and Test Compound Prepare_Reagents->Add_Buffer_Compound Add_Dynamin Add Dynamin Add_Buffer_Compound->Add_Dynamin Initiate_Reaction Initiate with GTP Add_Dynamin->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Stop with Malachite Green Incubate->Stop_Reaction Measure_Absorbance Measure Absorbance Stop_Reaction->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Workflow for the malachite green-based dynamin GTPase assay.

Signaling Pathways and Logical Relationships

The inhibitory activity of long-chain amines on dynamin GTPase has direct implications for cellular processes that are dependent on endocytosis.

G cluster_pathway Impact of this compound Analogues on Endocytosis Docosan_Analogue This compound Analogue Dynamin Dynamin GTPase Docosan_Analogue->Dynamin Inhibits GTP_Hydrolysis GTP Hydrolysis Dynamin->GTP_Hydrolysis Catalyzes Vesicle_Scission Vesicle Scission GTP_Hydrolysis->Vesicle_Scission Required for Endocytosis Endocytosis Vesicle_Scission->Endocytosis Enables

Inhibition of dynamin-mediated endocytosis by this compound analogues.

Conclusion and Future Directions

This compound and its structural analogues represent a promising class of molecules for drug discovery. The extensive hydrophobic chain provides a versatile anchor for membrane-associated targets, and the primary amine serves as a key point for derivatization to introduce diverse chemical functionalities. The examples of dynamin GTPase inhibition and the potential for cytotoxic activity through N-acyl amino acid conjugation highlight the broad therapeutic potential of this scaffold.

Future research in this area should focus on:

  • Systematic SAR studies: A comprehensive investigation of the effects of chain length, branching, and unsaturation in the alkyl chain on a variety of biological targets.

  • Diverse Amine Derivatization: Exploration of a wider range of moieties to be conjugated to the amine group, including heterocyclic compounds, peptides, and small molecule drugs, to create novel bifunctional molecules.

  • Mechanism of Action Studies: In-depth investigation into the molecular mechanisms by which these analogues exert their biological effects.

  • Pharmacokinetic and Toxicological Profiling: Thorough evaluation of the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of lead compounds to assess their drug-likeness.

By systematically exploring the chemical space around the this compound core, the scientific community can unlock the full potential of this unique structural class for the development of next-generation therapeutics.

References

The Biological Activity of Docosan-1-Amine: A Review of Currently Available Information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Docosan-1-amine, a 22-carbon primary aliphatic amine, is a long-chain saturated fatty amine. While structurally related compounds, such as the fatty alcohol 1-docosanol, have well-documented biological activities, a comprehensive review of the existing scientific literature reveals a significant lack of specific data on the biological functions, mechanisms of action, and potential therapeutic applications of this compound itself. This technical guide aims to summarize the currently available information on this compound and highlight the knowledge gaps that present opportunities for future research.

Chemical and Physical Properties

This compound, also known as docosylamine, is characterized by the chemical formula C22H47N[1]. It exists as a white powder and its fundamental properties are cataloged in various chemical databases[1][2][3]. A summary of its key identifiers and properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C22H47N[1]
Molecular Weight 325.6 g/mol [1]
CAS Number 14130-06-4[1]
Appearance White powder[3]
Synonyms Docosylamine, 1-Aminodocosane, n-Docosylamine[1]

Review of Biological Activity

A thorough search of the scientific literature did not yield specific studies detailing the biological activity of this compound. The majority of available information pertains to its chemical properties and commercial availability[1][2][3].

It is important to distinguish this compound from structurally related molecules that have been investigated for their biological effects:

  • 1-Docosanol: This 22-carbon saturated aliphatic alcohol is the active ingredient in some over-the-counter antiviral medications. Its mechanism of action involves the inhibition of viral entry into host cells, particularly for lipid-enveloped viruses like Herpes Simplex Virus (HSV)[4][5].

  • Docosahexaenoic Acid (DHA): An omega-3 fatty acid, DHA is known to be a precursor to bioactive docosanoids like neuroprotectin D1 (NPD1)[6]. DHA and its derivatives are involved in complex signaling pathways that support synaptic function, resolve inflammation, and promote cell survival[6][7][8].

  • Other Long-Chain Alkenes: Compounds like 1-docosene have been reported to exhibit antibacterial activity[9][10].

While these related compounds offer a starting point for hypothesizing potential activities of long-chain aliphatic molecules, there is no direct evidence to suggest that this compound shares these properties. The functional group, in this case, a primary amine, plays a critical role in determining the biological activity of a molecule. Biogenic amines, which are structurally different from this compound, are known to be involved in a wide array of physiological processes as neurotransmitters and modulators of immune responses[11][12]. However, the biological roles of long-chain aliphatic amines remain largely unexplored.

Potential Areas for Future Research

The absence of data on the biological activity of this compound presents a clear opportunity for novel research. Based on the activities of structurally similar molecules, several avenues of investigation could be pursued:

  • Antimicrobial Activity: Given that other long-chain hydrocarbons and their derivatives have shown antibacterial and antifungal properties, screening this compound against a panel of pathogenic microbes would be a logical first step.

  • Antiviral Activity: Drawing parallels with 1-docosanol, investigating the potential of this compound to inhibit the entry and replication of enveloped viruses could be a fruitful area of research.

  • Cellular Signaling and Cytotoxicity: Examining the effects of this compound on various cell lines to determine its cytotoxicity and potential to modulate key signaling pathways would provide fundamental insights into its biological interactions.

  • Lipid Membrane Interactions: The long aliphatic chain of this compound suggests it may interact with cell membranes. Studies to investigate its effects on membrane fluidity, integrity, and the function of membrane-bound proteins could elucidate its mechanism of action at a molecular level.

Experimental Protocols and Data

Due to the lack of published research on the biological activity of this compound, there are no established experimental protocols or quantitative data to report at this time. Researchers interested in investigating this molecule would need to adapt and validate protocols from studies on other long-chain aliphatic compounds or amines[13][14].

Conclusion

References

An In-depth Technical Guide to the Safety and Handling of Docosan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for docosan-1-amine (CAS RN: 14130-06-4), a long-chain primary aliphatic amine. The information is intended to support researchers, scientists, and drug development professionals in the safe use and management of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a white, powdery solid at room temperature.[1] Its fundamental properties are summarized below.

PropertyValueSource
Molecular FormulaC22H47N[1][2][3][4]
Molecular Weight325.62 g/mol [1][5]
CAS Number14130-06-4[1][2][3][4]
AppearanceWhite powder[1]
Purity98%[1]
EC Number237-982-7[2][5]
StorageKeep in a dark place, under an inert atmosphere, at room temperature.[4]
Hazard Identification

This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

The GHS pictogram associated with these hazards is a warning signal word.[4]

First-Aid Measures

In the event of exposure to this compound, the following first-aid procedures should be followed promptly.

Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was inhaled.[5]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[5]
Eye Contact Rinse the eyes with pure water for at least 15 minutes. Seek medical attention.[5]
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5]
Safe Handling and Personal Protective Equipment (PPE)

Proper handling and the use of appropriate personal protective equipment are crucial to minimize the risks associated with this compound.

  • Handle in a well-ventilated area.[5]

  • Wear suitable protective clothing.[5]

  • Avoid contact with skin and eyes.[5]

  • Prevent the formation of dust and aerosols.[5]

  • Use non-sparking tools to prevent fire from electrostatic discharge.[5]

PPE CategoryRecommendations
Respiratory Protection A respirator may be necessary in confined or poorly ventilated areas to prevent inhalation of vapors.[6]
Hand Protection Wear chemical-impermeable gloves.[5]
Eye Protection Use safety goggles to protect against splashes and dust.[6]
Body Protection Wear appropriate protective clothing to prevent skin contact.[6]
Accidental Release Measures

In the event of a spill, the following procedures should be implemented:

  • Personal Precautions:

    • Avoid dust formation.[5]

    • Avoid breathing vapors, mist, or gas.[5]

    • Avoid contact with skin and eyes.[5]

    • Use personal protective equipment, including chemical-impermeable gloves.[5]

    • Ensure adequate ventilation.[5]

    • Remove all sources of ignition.[5]

    • Evacuate personnel to safe areas and keep people away from and upwind of the spill.[5]

  • Environmental Precautions:

    • Prevent further leakage or spillage if it is safe to do so.[5]

    • Do not let the chemical enter drains, as discharge into the environment must be avoided.[5]

  • Methods for Containment and Cleaning Up:

    • Collect and arrange for disposal.[5]

    • Keep the chemical in suitable, closed containers for disposal.[5]

Firefighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

  • Specific Hazards: No data is available regarding specific hazards arising from the chemical.[5]

  • Advice for Firefighters: Wear a self-contained breathing apparatus for firefighting if necessary.[5]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Adhered or collected material should be promptly disposed of.[5]

Visualizing Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation & Storage cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures receive Receive & Inspect store Store in Cool, Dry, Well-Ventilated Area receive->store Intact Container sds Review Safety Data Sheet (SDS) store->sds ppe_prep Don Appropriate PPE sds->ppe_prep weigh Weigh in Ventilated Enclosure ppe_prep->weigh dissolve Dissolve/Use in Experiment weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate dispose_waste Dispose of Waste in Sealed, Labeled Containers decontaminate->dispose_waste remove_ppe Remove & Dispose of PPE dispose_waste->remove_ppe spill Spill Occurs spill_response Follow Spill Cleanup Protocol spill->spill_response exposure Exposure Occurs first_aid Administer First Aid exposure->first_aid seek_medical Seek Medical Attention first_aid->seek_medical

Caption: Workflow for the safe handling of this compound.

References

Methodological & Application

Synthesis of Docosan-1-amine: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the laboratory synthesis of docosan-1-amine, a long-chain primary amine with applications in various research and development sectors, including materials science and pharmaceutical development. The protocol is based on the industrially relevant "Nitrile Process," which involves a two-step synthesis starting from docosanoic acid.

I. Overview of the Synthesis Pathway

The synthesis of this compound is achieved through a two-step process:

  • Nitrilation: Docosanoic acid is converted to docosanonitrile by reacting it with ammonia at high temperatures in the presence of a metal oxide catalyst.

  • Hydrogenation: The resulting docosanonitrile is then reduced to this compound via catalytic hydrogenation.

This method is a well-established route for the production of fatty amines.[1]

II. Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

ParameterStep 1: Nitrilation of Docosanoic AcidStep 2: Hydrogenation of Docosanonitrile
Starting Material Docosanoic AcidDocosanonitrile
Primary Reagent Anhydrous Ammonia (gas)Hydrogen (gas)
Catalyst Zinc Oxide (ZnO)Raney Nickel (slurry in a suitable solvent)
Solvent None (neat reaction)Ethanol or similar alcohol
Temperature >250 °C60 - 150 °C
Pressure Atmospheric to slightly elevated10 - 50 bar
Reaction Time 2 - 4 hours2 - 5 hours
Typical Yield >90%>90%

III. Detailed Experimental Protocols

Safety Precautions: This synthesis involves high temperatures, high pressures, and flammable gases. All steps should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. The hydrogenation step should be conducted behind a blast shield.

Step 1: Synthesis of Docosanonitrile from Docosanoic Acid

This protocol is based on the general "Nitrile Process" for converting fatty acids to fatty nitriles.[1]

Materials and Reagents:

  • Docosanoic acid (C22H44O2)

  • Zinc oxide (ZnO), catalyst

  • Anhydrous ammonia (gas)

  • Nitrogen (gas)

  • Three-neck round-bottom flask equipped with a gas inlet, a condenser, and a mechanical stirrer.

  • Heating mantle with temperature controller.

Procedure:

  • Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry.

  • Charging the Reactor: To the three-neck round-bottom flask, add docosanoic acid and zinc oxide (typically 1-5% by weight of the fatty acid).

  • Inerting the System: Purge the system with nitrogen gas for 15-20 minutes to remove any air and moisture.

  • Heating: Begin heating the flask with stirring. The docosanoic acid will melt (melting point ~80°C). Continue to heat to the reaction temperature of >250 °C.

  • Ammonia Addition: Once the reaction temperature is stable, switch the gas flow from nitrogen to a steady stream of anhydrous ammonia. The ammonia gas is bubbled through the molten fatty acid. Water will be formed as a byproduct and will be removed through the condenser.

  • Reaction Monitoring: The reaction progress can be monitored by taking small samples periodically and analyzing for the disappearance of the carboxylic acid peak and the appearance of the nitrile peak using Infrared (IR) spectroscopy.

  • Completion and Cooldown: Once the reaction is complete (typically after 2-4 hours), stop the ammonia flow and switch back to nitrogen. Allow the reactor to cool to room temperature under the nitrogen atmosphere.

  • Purification: The crude docosanonitrile can be purified by vacuum distillation.

Step 2: Hydrogenation of Docosanonitrile to this compound

This protocol is based on the catalytic hydrogenation of long-chain nitriles.[2][3] The presence of ammonia during hydrogenation is crucial to suppress the formation of secondary and tertiary amines.

Materials and Reagents:

  • Docosanonitrile

  • Raney Nickel (50% slurry in water or another suitable solvent)

  • Ethanol (anhydrous)

  • Anhydrous ammonia (gas or liquid)

  • Hydrogen (gas)

  • High-pressure autoclave (e.g., Parr hydrogenator) equipped with a stirrer, pressure gauge, and gas inlet/outlet.

Procedure:

  • Catalyst Preparation: Carefully wash the Raney Nickel slurry with anhydrous ethanol to remove water. This should be done carefully as Raney Nickel can be pyrophoric.

  • Charging the Autoclave: In the autoclave, combine the docosanonitrile and the washed Raney Nickel catalyst in anhydrous ethanol. The catalyst loading is typically 5-10% by weight of the nitrile.

  • Ammonia Addition: Add a source of ammonia to the autoclave. This can be done by bubbling anhydrous ammonia gas through the mixture or by adding a solution of ammonia in ethanol. The presence of ammonia enhances the selectivity for the primary amine.

  • Sealing and Purging: Seal the autoclave and purge the system several times with nitrogen, followed by several purges with hydrogen to ensure all air is removed.

  • Pressurization and Heating: Pressurize the autoclave with hydrogen to the desired pressure (e.g., 10-50 bar) and begin heating to the reaction temperature (e.g., 100-150°C) with vigorous stirring.

  • Reaction: Maintain the hydrogen pressure and temperature for the duration of the reaction (typically 2-5 hours). The progress of the reaction can be monitored by the uptake of hydrogen.

  • Cooldown and Depressurization: Once the hydrogen uptake ceases, stop the heating and allow the autoclave to cool to room temperature. Carefully vent the excess hydrogen pressure.

  • Catalyst Removal: Purge the autoclave with nitrogen. The reaction mixture can then be filtered to remove the Raney Nickel catalyst. The filtration should be done carefully, keeping the catalyst wet with solvent to prevent it from becoming pyrophoric.

  • Purification: The solvent can be removed from the filtrate under reduced pressure. The resulting crude this compound can be further purified by recrystallization or vacuum distillation.

IV. Visualized Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

SynthesisWorkflow A Docosanoic Acid D Nitrilation Reactor (>250°C) A->D B Ammonia (gas) B->D C ZnO Catalyst C->D E Docosanonitrile D->E Water byproduct I Hydrogenation Reactor (High Pressure, 100-150°C) E->I F Hydrogen (gas) F->I G Raney Nickel Catalyst G->I H Ammonia (optional) H->I J Crude this compound I->J K Purification (Distillation/Recrystallization) J->K L Pure this compound K->L

Caption: Workflow for the two-step synthesis of this compound.

References

Application Notes and Protocols for the Formulation of Lipid Nanoparticles using Docosan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, including mRNA and siRNA.[1][2] The success of these delivery systems is critically dependent on their composition, particularly the choice of the cationic or ionizable lipid, which is essential for encapsulating the negatively charged nucleic acid payload and facilitating its release into the cytoplasm.[3][4] This document provides detailed application notes and protocols for the formulation and characterization of LNPs utilizing docosan-1-amine as a novel cationic lipid component.

This compound is a long-chain primary amine (C22H47N) with a molecular weight of 325.62 g/mol .[4][5] Its long alkyl chain provides the necessary hydrophobicity to incorporate into the lipid bilayer of a nanoparticle, while the primary amine headgroup offers a site for protonation, enabling electrostatic interaction with nucleic acids. While this compound is not a commonly cited cationic lipid in LNP literature, its simple structure presents an interesting candidate for investigation in novel LNP formulations. These protocols are based on established methodologies for LNP development and are intended to serve as a comprehensive guide for researchers exploring the use of novel cationic lipids.[6][7]

Physicochemical Properties of LNP Components

A typical LNP formulation consists of four key components: an ionizable cationic lipid, a phospholipid, cholesterol, and a PEGylated lipid.[8][9] The molar ratio of these components is a critical parameter that significantly influences the efficacy, stability, and safety of the formulation.[9]

ComponentExampleMolar Ratio (Example)Function
Cationic Lipid This compound50%Complexes with negatively charged nucleic acids; facilitates endosomal escape.[3]
Phospholipid 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)10%Forms the lipid bilayer structure of the nanoparticle.
Cholesterol Cholesterol38.5%Modulates bilayer fluidity and stability; enhances membrane fusion.[9]
PEGylated Lipid 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)1.5%Controls particle size during formation; provides steric stabilization to prevent aggregation and reduce immune recognition.

Experimental Protocols

Protocol 1: Preparation of Lipid Stock Solution in Ethanol

This protocol describes the preparation of a 25 mM total lipid stock solution in ethanol.

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • Absolute Ethanol (200 proof, molecular biology grade)

Procedure:

  • Calculate Lipid Quantities: Based on the desired molar ratios (e.g., 50:10:38.5:1.5), calculate the required mass of each lipid to prepare the 25 mM total lipid stock solution.

  • Dissolution of Individual Lipids:

    • Accurately weigh each lipid into separate sterile, RNase-free microcentrifuge tubes.

    • Add the required volume of absolute ethanol to each tube to achieve a concentrated stock solution (e.g., 100 mM for this compound and cholesterol, 10 mM for DSPC and DMG-PEG 2000).

    • Vortex each tube vigorously. Gentle heating (up to 60-65°C) may be required to fully dissolve DSPC and cholesterol. Ensure cholesterol solutions are kept warm (>37°C) to maintain solubility.

  • Preparation of the Final Lipid Mixture:

    • In a sterile, RNase-free glass vial, combine the appropriate volumes of each individual lipid stock solution to achieve the final desired molar ratio and a total lipid concentration of 25 mM.

    • Add absolute ethanol to reach the final calculated volume.

    • Vortex the final lipid mixture thoroughly to ensure homogeneity.

    • Store the lipid stock solution at -20°C for long-term storage or at 4°C for short-term use. Bring to room temperature before use.

Protocol 2: Formulation of LNPs using Microfluidic Mixing

This protocol details the formulation of LNPs encapsulating a nucleic acid payload (e.g., mRNA) using a microfluidic mixing device.

Materials:

  • Lipid stock solution in ethanol (from Protocol 1)

  • Nucleic acid (e.g., mRNA)

  • Acidic aqueous buffer (e.g., 50 mM sodium citrate, pH 4.0)

  • Dialysis buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Microfluidic mixing device and cartridges

  • Syringe pumps

  • Sterile, RNase-free microcentrifuge tubes

Procedure:

  • Prepare the Aqueous Phase: Dilute the nucleic acid stock in the acidic aqueous buffer to the desired concentration. The acidic pH ensures the protonation of the primary amine of this compound, facilitating its interaction with the negatively charged nucleic acid.

  • Set up the Microfluidic System:

    • Prime the microfluidic device and cartridge according to the manufacturer's instructions, typically with ethanol followed by the aqueous buffer.

    • Load the lipid stock solution into one syringe and the aqueous nucleic acid solution into another.

  • Mixing and LNP Formation:

    • Set the flow rates of the syringe pumps to achieve a desired flow rate ratio (FRR) of the aqueous phase to the ethanolic lipid phase, typically 3:1.

    • Initiate the flow from both syringes simultaneously. The rapid mixing of the two phases within the microfluidic channels leads to the self-assembly of the lipids into LNPs, encapsulating the nucleic acid.

  • Collection and Dilution: Collect the resulting LNP dispersion from the outlet of the microfluidic cartridge into a sterile tube. Immediately dilute the collected sample with the dialysis buffer to reduce the ethanol concentration and stabilize the newly formed LNPs.

  • Buffer Exchange and Concentration:

    • Transfer the diluted LNP dispersion to a dialysis cassette (e.g., 10 kDa MWCO).

    • Perform dialysis against the dialysis buffer (PBS, pH 7.4) for at least 6 hours, with at least two buffer changes, to remove the ethanol and unencapsulated nucleic acid.

    • The LNPs can be concentrated using centrifugal filter units if required.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the sterile LNP suspension at 4°C.

LNP Characterization

Thorough characterization of the formulated LNPs is essential to ensure quality and reproducibility.

Quantitative Data Summary

The following table summarizes the key physicochemical properties to be measured for LNP characterization.

ParameterMethodTypical Expected Range
Particle Size (Z-average) Dynamic Light Scattering (DLS)80 - 150 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2
Zeta Potential Laser Doppler Velocimetry+10 to -10 mV at neutral pH
Encapsulation Efficiency (%) RiboGreen Assay> 90%
Nucleic Acid Concentration UV-Vis Spectroscopy or RiboGreen AssayVaries based on formulation
Protocol 3: Characterization of LNP Size, PDI, and Zeta Potential

Procedure:

  • Sample Preparation: Dilute the LNP formulation in an appropriate buffer (e.g., PBS for size and PDI, deionized water or a low ionic strength buffer for zeta potential) to a suitable concentration for the instrument.

  • Measurement:

    • Use a Dynamic Light Scattering (DLS) instrument to measure the hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI) of the LNPs.

    • Use Laser Doppler Velocimetry to measure the zeta potential, which indicates the surface charge of the nanoparticles.

Protocol 4: Determination of Nucleic Acid Encapsulation Efficiency

Procedure:

  • Principle: The RiboGreen assay utilizes a fluorescent dye that specifically binds to nucleic acids. By measuring the fluorescence before and after disrupting the LNPs with a detergent, the amount of encapsulated nucleic acid can be determined.

  • Measurement of Free Nucleic Acid:

    • Prepare a standard curve of the nucleic acid in the dialysis buffer.

    • In a 96-well plate, add the diluted LNP sample and the RiboGreen reagent.

    • Measure the fluorescence (Excitation: ~480 nm, Emission: ~520 nm). This represents the fluorescence from unencapsulated (free) nucleic acid.

  • Measurement of Total Nucleic Acid:

    • In a separate set of wells, add the diluted LNP sample and a surfactant (e.g., 0.5% Triton X-100) to lyse the nanoparticles and release the encapsulated nucleic acid.

    • Add the RiboGreen reagent and measure the fluorescence. This represents the total amount of nucleic acid.

  • Calculation:

    • Encapsulation Efficiency (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100

Visualizations

LNP_Formulation_Workflow cluster_preparation Preparation cluster_formulation Formulation cluster_purification Purification & Finalization lipid_stock Lipid Stock Solution (this compound, DSPC, Cholesterol, PEG-Lipid in Ethanol) microfluidics Microfluidic Mixing (Aqueous:Ethanol = 3:1 FRR) lipid_stock->microfluidics Ethanolic Phase na_solution Nucleic Acid Solution (in Acidic Buffer, pH 4.0) na_solution->microfluidics Aqueous Phase dialysis Dialysis (vs. PBS, pH 7.4) microfluidics->dialysis LNP Dispersion concentration Concentration (Optional) dialysis->concentration sterilization Sterile Filtration (0.22 µm filter) concentration->sterilization final_lnp Final LNP Formulation sterilization->final_lnp

Caption: Workflow for LNP formulation using microfluidics.

LNP_Endosomal_Escape cluster_uptake Cellular Uptake cluster_endosome Endosomal Trafficking cluster_release Payload Release lnp LNP endocytosis Endocytosis lnp->endocytosis cell_membrane Cell Membrane cell_membrane->endocytosis endosome Endosome (Acidic pH) endocytosis->endosome protonation Protonation of This compound (NH2 -> NH3+) endosome->protonation pH drop membrane_destabilization Endosomal Membrane Destabilization protonation->membrane_destabilization Interaction with endosomal lipids na_release Nucleic Acid Release into Cytoplasm membrane_destabilization->na_release

Caption: Proposed mechanism of LNP-mediated nucleic acid delivery.

References

Application Notes and Protocols for Docosan-1-amine as a Surfactant in Experimental Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosan-1-amine, a long-chain primary amine (C22H47N), possesses amphiphilic properties that make it a candidate for use as a cationic surfactant in a variety of research and development applications. Its long hydrophobic alkyl chain and hydrophilic amine head group allow it to adsorb at interfaces, reduce surface tension, and form micelles in solution. These characteristics are particularly relevant in the synthesis of nanoparticles, the formulation of drug delivery systems, and in material science. This document provides detailed application notes and protocols for the experimental use of this compound as a surfactant, based on established principles and data from analogous long-chain amines.

Physicochemical Properties

Table 1: Physicochemical and Surfactant Properties of this compound and Analogues

PropertyThis compoundDodecylamine (Analogue)Octadecylamine (Analogue)
Molecular Weight ( g/mol ) 325.63[1][2]185.36269.51
Appearance White to brown solid[2][3]White crystalline solidWhite flakes or powder
Melting Point (°C) 63[2]28-3052-54
Critical Micelle Concentration (CMC) Not available~1.2 x 10⁻² M (in water)~2.5 x 10⁻⁵ M (in water)
Surface Tension at CMC (mN/m) Not available~35~32
Hydrophilic-Lipophilic Balance (HLB) (Calculated) ~9.6~10.7~9.8

Note: Data for dodecylamine and octadecylamine are provided as representative values for long-chain primary amine surfactants. The actual values for this compound may vary.

Applications and Experimental Protocols

Nanoparticle Synthesis

Long-chain amines like this compound can act as capping agents and stabilizers in the synthesis of various nanoparticles, such as iron oxide and other metallic nanoparticles.[4][[“]][6] The amine group coordinates to the surface of the nanoparticle, while the long alkyl chain provides steric hindrance, preventing aggregation and controlling particle size.

This protocol is adapted from methods used for dodecylamine and can be optimized for this compound.[4]

Materials:

  • Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)

  • This compound

  • Deionized water

  • Ethanol

  • Nitrogen gas

Procedure:

  • In a three-necked flask equipped with a condenser, thermometer, and nitrogen inlet, dissolve a specific molar ratio of FeCl₂·4H₂O and this compound in deionized water. The molar ratio of this compound to the iron precursor can be varied to control the nanoparticle size.[4]

  • Purge the system with nitrogen for 30 minutes to remove oxygen.

  • Under a nitrogen atmosphere, heat the mixture to a specific temperature (e.g., 80°C) with vigorous stirring. The temperature should be maintained below the boiling point of the solvent.

  • Maintain the reaction for a set period (e.g., 2 hours) until the color of the solution turns black, indicating the formation of iron oxide nanoparticles.

  • Cool the reaction mixture to room temperature.

  • Collect the nanoparticles by centrifugation or magnetic separation.

  • Wash the nanoparticles multiple times with ethanol and deionized water to remove unreacted precursors and excess surfactant.

  • Resuspend the purified nanoparticles in an appropriate solvent for characterization and further use.

Workflow for Nanoparticle Synthesis:

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification FeCl2 FeCl₂·4H₂O Mixing Mixing and Dissolving FeCl2->Mixing Docosan_amine This compound Docosan_amine->Mixing Solvent Deionized Water Solvent->Mixing Heating Heating under N₂ Mixing->Heating 80°C, 2h Formation Nanoparticle Formation Heating->Formation Separation Centrifugation/ Magnetic Separation Formation->Separation Washing Washing with Ethanol/Water Separation->Washing Final_Product Resuspension Washing->Final_Product G cluster_uptake Cellular Uptake cluster_release Drug Release cluster_pathway Signaling Cascade Nanoparticle This compound Stabilized Nanoparticle Endocytosis Endocytosis Nanoparticle->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release Endosome->Drug_Release pH change Drug Active Drug Drug_Release->Drug Target_Protein Target Protein (e.g., Kinase) Drug->Target_Protein Inhibition Downstream Downstream Signaling Target_Protein->Downstream Inhibition Apoptosis Apoptosis Downstream->Apoptosis Induction

References

Application Notes and Protocols for the Analytical Detection of Docosan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosan-1-amine (C22H47N), also known as behenamine or docosylamine, is a long-chain primary aliphatic amine. Its extended hydrocarbon chain imparts significant lipophilicity, making it relevant in various industrial and pharmaceutical applications, including as a corrosion inhibitor, a component in the synthesis of surfactants and quaternary ammonium compounds, and potentially as a formulation excipient in drug delivery systems. The accurate and sensitive detection and quantification of this compound are crucial for quality control, formulation development, and safety assessments.

This document provides detailed application notes and experimental protocols for the analytical determination of this compound using modern chromatographic techniques, specifically Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Due to the inherent properties of long-chain amines, such as low volatility and lack of a strong chromophore, derivatization is often a necessary step to enhance analytical performance.[1]

Analytical Techniques Overview

The primary challenges in analyzing this compound are its high boiling point and poor chromatographic peak shape on standard columns.[1] Both GC-MS and HPLC methods can be effectively employed, typically requiring a derivatization step to improve volatility for GC analysis or to introduce a UV-absorbing or fluorescent tag for HPLC detection.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For this compound, derivatization is essential to convert the polar amine group into a less polar, more volatile derivative, which improves chromatographic resolution and peak shape.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of non-volatile compounds. Derivatization is employed to attach a chromophore or fluorophore to the this compound molecule, enabling sensitive detection by UV-Visible or fluorescence detectors.[3]

Quantitative Data Summary

The following table summarizes the expected quantitative performance parameters for the analytical methods described. These values are based on typical performance for long-chain amine analysis and should be validated for specific laboratory conditions.[4][5][6]

ParameterGC-MS (with Derivatization)HPLC-UV (with Derivatization)
Limit of Detection (LOD) 0.01 - 0.1 mg/kg0.05 - 0.2 mg/kg
Limit of Quantification (LOQ) 0.03 - 0.3 mg/kg0.15 - 0.6 mg/kg
Linear Range 0.1 - 50 µg/mL0.2 - 100 µg/mL
Correlation Coefficient (R²) > 0.995> 0.995
Recovery 90 - 110%92 - 108%
Precision (%RSD) < 10%< 8%

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound by GC-MS following Derivatization

This protocol is adapted from methodologies for similar long-chain aliphatic molecules and is designed for sensitive and specific quantification.[7][8]

1. Principle

This compound is derivatized to a more volatile and thermally stable compound, allowing for separation by gas chromatography and detection by mass spectrometry. Propyl chloroformate is a suitable derivatizing agent that reacts with the primary amine to form a carbamate.[1]

2. Materials and Reagents

  • This compound standard (98% purity or higher)

  • Propyl chloroformate

  • Pyridine

  • Toluene (HPLC grade)

  • Hexane (HPLC grade)

  • Anhydrous Sodium Sulfate

  • Deionized water

3. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of toluene.

  • Working Standards (0.1 - 50 µg/mL): Prepare a series of working standards by serial dilution of the stock solution with toluene.

  • Sample Preparation: For solid samples, extract a known weight with toluene using sonication or Soxhlet extraction. For liquid samples, a liquid-liquid extraction with a suitable solvent may be necessary. The final extract should be in toluene.

4. Derivatization Procedure

  • To 1 mL of the standard or sample solution in a glass vial, add 100 µL of pyridine.

  • Add 100 µL of propyl chloroformate.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature.

  • Add 1 mL of deionized water and vortex for 1 minute.

  • Allow the layers to separate.

  • Transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • The dried organic layer is ready for GC-MS analysis.

5. GC-MS Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 280°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute

    • Ramp 1: 10°C/min to 300°C

    • Hold at 300°C for 10 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Scan mode (m/z 50-500) for identification.

6. Data Analysis

Quantification is performed by integrating the peak area of a characteristic ion of the derivatized this compound and comparing it to a calibration curve generated from the working standards.

Protocol 2: Quantitative Analysis of this compound by HPLC-UV following Derivatization

This protocol is suitable for laboratories without access to GC-MS or for matrices that are not amenable to GC analysis.

1. Principle

This compound is derivatized with a reagent that introduces a strong UV chromophore, allowing for sensitive detection by an HPLC-UV detector. Salicylaldehyde is an effective derivatizing reagent that forms a Schiff base with primary amines.[3]

2. Materials and Reagents

  • This compound standard (98% purity or higher)

  • Salicylaldehyde

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid

3. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol.

  • Working Standards (0.2 - 100 µg/mL): Prepare a series of working standards by serial dilution of the stock solution with methanol.

  • Sample Preparation: Similar to the GC-MS protocol, extract the sample with methanol.

4. Derivatization Procedure

  • To 500 µL of the standard or sample solution in an HPLC vial, add 500 µL of a 20 mg/mL salicylaldehyde solution in methanol.

  • Cap the vial and vortex thoroughly.

  • Allow the reaction to proceed at room temperature for 60 minutes in the dark.

  • The derivatized solution is ready for HPLC analysis.

5. HPLC-UV Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

    • 0-2 min: 80% B

    • 2-15 min: 80% to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Re-equilibrate at 80% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm and 325 nm (monitor both for selectivity)

6. Data Analysis

Quantification is based on the peak area of the derivatized this compound at the selected wavelength, plotted against a calibration curve constructed from the derivatized working standards.

Visualizations

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Extraction Solvent Extraction (Toluene) Sample->Extraction Standard This compound Standard Dilution Serial Dilution Standard->Dilution Reaction Add Pyridine & Propyl Chloroformate Heat at 70°C Extraction->Reaction Dilution->Reaction Quench Add Water & Vortex Reaction->Quench Dry Collect & Dry Organic Layer Quench->Dry Injection GC Injection Dry->Injection Separation Chromatographic Separation (DB-5ms column) Injection->Separation Detection Mass Spectrometry (EI, SIM/Scan) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Matrix Extraction Solvent Extraction (Methanol) Sample->Extraction Standard This compound Standard Dilution Serial Dilution Standard->Dilution Reaction Add Salicylaldehyde Incubate at Room Temp. Extraction->Reaction Dilution->Reaction Injection HPLC Injection Reaction->Injection Separation Reverse-Phase Separation (C18 column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for HPLC-UV analysis of this compound.

References

Application Notes and Protocols: Docosan-1-amine in Drug Delivery Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosan-1-amine, a saturated 22-carbon primary amine, is emerging as a critical component in advanced drug delivery systems. Its long alkyl chain imparts significant lipophilicity, making it an excellent candidate for the formulation of lipid-based nanocarriers such as solid lipid nanoparticles (SLNs) and lipid nanoparticles (LNPs). The primary amine group provides a positive charge at physiological pH, facilitating the encapsulation of negatively charged therapeutics like siRNA, mRNA, and DNA through electrostatic interactions. This positive surface charge also promotes interaction with negatively charged cell membranes, potentially enhancing cellular uptake.

These application notes provide an overview of the utility of this compound in drug delivery, with a focus on gene therapy. Detailed protocols for the formulation and characterization of this compound-based nanoparticles are also presented.

Applications of this compound in Drug Delivery

The primary application of this compound in drug delivery research is as a cationic lipid component in nanoparticle formulations. Its unique structure offers several advantages:

  • Gene Delivery: The protonated amine group allows for efficient complexation with nucleic acids, protecting them from enzymatic degradation and facilitating their delivery into cells. While direct research on this compound is emerging, studies on analogous long-chain fatty acids, such as docosanoic acid (DCA), have demonstrated significant potential. For instance, DCA conjugated to siRNA has been shown to enable efficient and sustained gene silencing in skeletal and cardiac muscles[1]. This suggests that this compound, with its similar long alkyl chain, could be a highly effective component of lipid nanoparticles for gene therapy.

  • Enhanced Cellular Uptake: The positive zeta potential conferred by this compound promotes adhesion to the negatively charged cell surface, which can enhance internalization of the nanoparticle through endocytosis.

  • Controlled Release: Incorporation of this compound into the lipid matrix of nanoparticles can influence the drug release profile. The rigid, crystalline structure of the lipid matrix at physiological temperatures can provide sustained release of the encapsulated therapeutic agent.

Quantitative Data Summary

The following tables summarize typical quantitative data for lipid nanoparticles formulated with long-chain cationic lipids, analogous to what could be expected for this compound-based systems.

Table 1: Physicochemical Properties of this compound-based Solid Lipid Nanoparticles (SLNs)

ParameterTypical ValueMethod of Analysis
Particle Size (z-average)100 - 300 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.3Dynamic Light Scattering (DLS)
Zeta Potential+30 to +50 mVLaser Doppler Velocimetry
Encapsulation Efficiency (EE%)> 80%Centrifugation / Spectrophotometry
Drug Loading (DL%)1 - 5%Centrifugation / HPLC

Table 2: In Vivo Performance of siRNA Delivered by Long-Chain Lipid Conjugates

TissueGene Silencing EfficiencyTime Point
Skeletal Muscle~55%1 week post-injection
Heart~80%1 week post-injection
Liver~5% of injected dose accumulation1 week post-injection

Data adapted from studies on docosanoic acid-siRNA conjugates, which serve as a proxy for the potential of C22 alkyl chain-based delivery systems[1].

Experimental Protocols

Protocol 1: Preparation of this compound-based Solid Lipid Nanoparticles (SLNs) for Hydrophobic Drug Delivery

This protocol describes the preparation of SLNs using a hot homogenization and ultrasonication method.

Materials:

  • This compound

  • A solid lipid (e.g., glyceryl monostearate, Precirol® ATO 5)

  • A surfactant (e.g., Poloxamer 188, Tween® 80)

  • Hydrophobic drug of interest

  • Deionized water

Procedure:

  • Preparation of the Lipid Phase:

    • Weigh the appropriate amounts of the solid lipid, this compound, and the hydrophobic drug.

    • Melt the lipids and this compound together in a beaker by heating to approximately 10°C above the melting point of the solid lipid.

    • Add the hydrophobic drug to the molten lipid mixture and stir until a clear, homogenous solution is obtained.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant in deionized water and heat to the same temperature as the lipid phase.

  • Homogenization:

    • Add the hot aqueous phase to the hot lipid phase dropwise while stirring at high speed (e.g., 10,000 rpm) using a high-shear homogenizer for 5-10 minutes to form a coarse pre-emulsion.

  • Ultrasonication:

    • Immediately sonicate the hot pre-emulsion using a probe sonicator for 10-15 minutes to reduce the particle size to the nanometer range.

  • Cooling and Nanoparticle Formation:

    • Cool the resulting nanoemulsion in an ice bath under gentle stirring. The lipid will recrystallize, forming solid lipid nanoparticles.

  • Purification:

    • The SLN dispersion can be purified by dialysis or centrifugation to remove excess surfactant and unencapsulated drug.

Protocol 2: Preparation of this compound-based Lipid Nanoparticles (LNPs) for siRNA Delivery

This protocol outlines the preparation of LNPs for siRNA delivery using a microfluidic mixing method.

Materials:

  • This compound

  • Helper lipid (e.g., DOPE, DSPC)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • siRNA

  • Ethanol (RNase-free)

  • Citrate buffer (pH 4.0, RNase-free)

  • Phosphate-buffered saline (PBS, pH 7.4, RNase-free)

  • Microfluidic mixing device (e.g., NanoAssemblr®)

Procedure:

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, helper lipid, cholesterol, and PEG-lipid in ethanol at the desired molar ratio. A common starting ratio is 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEG-lipid).

  • Preparation of siRNA Solution:

    • Dissolve the siRNA in the citrate buffer (pH 4.0).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the siRNA-buffer solution into another.

    • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (typically 3:1 aqueous to ethanol). The rapid mixing will induce the self-assembly of the LNPs with the siRNA encapsulated.

  • Dialysis:

    • Dialyze the collected LNP suspension against PBS (pH 7.4) overnight at 4°C to remove the ethanol and exchange the buffer.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNPs at 4°C.

Visualizations

experimental_workflow_sln cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_formation Nanoparticle Formation cluster_final Final Product lp1 Weigh Solid Lipid, This compound, & Drug lp2 Melt Lipids lp1->lp2 lp3 Dissolve Drug lp2->lp3 f1 High-Shear Homogenization lp3->f1 ap1 Dissolve Surfactant in Water ap2 Heat to Same Temperature ap1->ap2 ap2->f1 f2 Ultrasonication f1->f2 f3 Cooling & Crystallization f2->f3 final Purified SLN Dispersion f3->final

Caption: Workflow for the preparation of solid lipid nanoparticles.

signaling_pathway_gene_delivery LNP This compound LNP (+ charge) Cell Target Cell Membrane (- charge) LNP->Cell Electrostatic Interaction Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape (Proton Sponge Effect) Endosome->Escape siRNA siRNA Release into Cytoplasm Escape->siRNA RISC RISC Loading siRNA->RISC mRNA_cleavage mRNA Cleavage RISC->mRNA_cleavage Silencing Gene Silencing mRNA_cleavage->Silencing

Caption: Cellular pathway of LNP-mediated siRNA delivery.

References

Application Notes and Protocols for Surface Modification of Materials with Docosan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the surface modification of various materials using docosan-1-amine. The long 22-carbon alkyl chain of this compound makes it an excellent agent for imparting a highly hydrophobic character to surfaces. This modification is critical in various applications within research and drug development, including the functionalization of nanoparticles, the engineering of biomaterial surfaces, and the formulation of lipid-based drug delivery systems. While direct literature on this compound is limited, the protocols and data presented here are based on well-established principles and methodologies for similar long-chain primary amines.

Core Principles and Applications

The primary functional group of this compound is a terminal primary amine (-NH₂), which can readily react with various surface functionalities such as carboxylic acids, N-hydroxysuccinimide (NHS) esters, and aldehydes. The long, saturated docosyl chain (C₂₂H₄₅) is highly nonpolar, leading to a significant increase in the hydrophobicity of the modified surface.

Key Applications:

  • Nanoparticle Functionalization: Modifying the surface of nanoparticles with this compound can enhance their dispersion in non-polar solvents and matrices, a crucial aspect for creating polymer nanocomposites and certain drug delivery formulations.[1]

  • Biomaterial Surface Engineering: The hydrophobicity of biomaterial surfaces can be precisely controlled by forming self-assembled monolayers (SAMs) of this compound. This can influence protein adsorption, cell adhesion, and the overall biocompatibility of implants and medical devices.[1]

  • Drug Delivery Systems: In the context of lipid nanoparticles (LNPs) and liposomes, long-chain amines and their derivatives can be incorporated to modulate the stability and delivery characteristics of the formulation.[2][3] The hydrophobic tail integrates into the lipid bilayer, while the amine group can be used for further conjugation or to influence the overall charge of the particle.

Data Presentation: Characterization of Surface Modification

Successful surface modification with this compound can be verified and quantified using various analytical techniques. The following tables summarize typical quantitative data expected before and after surface modification.

Table 1: Physicochemical Properties of Nanoparticles Before and After this compound Functionalization

ParameterBefore Modification (e.g., Carboxylated Nanoparticles)After Modification with this compoundTechnique
Hydrodynamic Diameter (nm) 100 ± 5105 ± 6Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) 0.150.18Dynamic Light Scattering (DLS)
Zeta Potential (mV) at pH 7.4 -35 ± 3+30 ± 4Laser Doppler Velocimetry
Amine Surface Density (amines/nm²) N/A1.5 - 3.0Titration or Spectroscopic Assay

Table 2: Surface Characterization of Planar Substrates Before and After this compound Modification

ParameterBefore Modification (e.g., Carboxylated Silica)After Modification with this compoundTechnique
Water Contact Angle (°) < 20105 - 115Contact Angle Goniometry
Surface Elemental Composition (Atomic %) C, O, SiC, O, Si, N X-ray Photoelectron Spectroscopy (XPS)
Key FTIR Peaks (cm⁻¹) ~1720 (C=O stretch), ~3400 (O-H stretch)~3300-3400 (N-H stretch), ~2850 & 2920 (C-H stretch), ~1650 (Amide I), ~1550 (Amide II)Fourier-Transform Infrared Spectroscopy (FTIR)

Experimental Protocols

The following are detailed protocols for the surface modification of nanoparticles and planar substrates with this compound. These are model protocols and may require optimization based on the specific material and desired degree of functionalization.

Protocol 1: Functionalization of Carboxylated Nanoparticles

This protocol describes the covalent attachment of this compound to nanoparticles with surface carboxyl groups using carbodiimide chemistry.

Materials:

  • Carboxyl-functionalized nanoparticles (e.g., silica, iron oxide, polymeric nanoparticles)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Washing Buffer: PBS with 0.05% Tween 20

  • Anhydrous Dimethylformamide (DMF) or a similar aprotic solvent

Procedure:

  • Nanoparticle Preparation:

    • Disperse 10 mg of carboxylated nanoparticles in 10 mL of Activation Buffer.

    • Sonicate the suspension for 5-10 minutes to ensure a homogeneous dispersion.

    • Pellet the nanoparticles by centrifugation (speed and time dependent on nanoparticle characteristics) and discard the supernatant.

    • Resuspend the pellet in 10 mL of fresh Activation Buffer.

  • Activation of Carboxyl Groups:

    • Prepare fresh 10 mg/mL solutions of EDC and NHS in Activation Buffer.

    • To the nanoparticle suspension, add 400 µL of EDC solution and 200 µL of NHS solution (a 10-fold molar excess of EDC/NHS to estimated surface carboxyl groups is recommended).

    • Incubate for 30 minutes at room temperature with gentle mixing to activate the carboxyl groups, forming a stable NHS-ester intermediate.

  • Conjugation with this compound:

    • Immediately after activation, pellet the nanoparticles by centrifugation and wash twice with Coupling Buffer to remove excess EDC and NHS.

    • Prepare a 10 mg/mL solution of this compound in anhydrous DMF.

    • Resuspend the activated nanoparticle pellet in 10 mL of Coupling Buffer.

    • Add the this compound solution to the activated nanoparticle suspension (a 20-50 molar excess relative to the nanoparticles is a good starting point).

    • Incubate the reaction for 4-6 hours at room temperature or overnight at 4°C with gentle shaking.

  • Quenching and Purification:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM.

    • Incubate for 30 minutes to quench any unreacted NHS-esters.

    • Pellet the functionalized nanoparticles by centrifugation.

    • Wash the nanoparticle pellet three times with the Washing Buffer to remove unreacted this compound and byproducts.

    • After the final wash, resuspend the purified nanoparticles in a suitable buffer for storage and characterization.

Protocol 2: Formation of a Self-Assembled Monolayer (SAM) on a Carboxyl-Terminated Surface

This protocol details the formation of a this compound monolayer on a substrate (e.g., silicon wafer, glass slide) previously functionalized with carboxyl groups.

Materials:

  • Carboxyl-terminated substrate

  • This compound

  • EDC and NHS

  • Anhydrous toluene or ethanol

  • Deionized water

  • Nitrogen gas source

Procedure:

  • Substrate Preparation:

    • Ensure the carboxyl-terminated substrate is clean and dry. This can be achieved by rinsing with ethanol and deionized water, followed by drying under a stream of nitrogen.

  • Activation of the Surface:

    • Prepare a solution of 10 mM EDC and 5 mM NHS in anhydrous ethanol.

    • Immerse the carboxyl-terminated substrate in the EDC/NHS solution for 1 hour at room temperature to activate the surface carboxyl groups.

    • Rinse the substrate with anhydrous ethanol to remove excess EDC and NHS and dry under a stream of nitrogen.

  • Self-Assembly of this compound:

    • Prepare a 1 mM solution of this compound in anhydrous toluene.

    • Immerse the activated substrate in the this compound solution.

    • Seal the container and allow the self-assembly to proceed for 18-24 hours at room temperature.

  • Rinsing and Drying:

    • Remove the substrate from the solution using clean tweezers.

    • Rinse the surface thoroughly with fresh toluene to remove any non-covalently bound molecules.

    • Rinse with ethanol and finally with deionized water.

    • Dry the substrate under a gentle stream of nitrogen.

    • Store the modified substrate in a desiccator prior to characterization.

Visualizations

Experimental Workflows

G cluster_0 Protocol 1: Nanoparticle Functionalization A Disperse Carboxylated Nanoparticles in Activation Buffer B Add EDC and NHS to Activate Carboxyl Groups A->B Incubate 30 min C Wash to Remove Excess EDC/NHS B->C D Add this compound Solution for Conjugation C->D Incubate 4-6 hrs E Quench Reaction with Tris Buffer D->E F Wash and Purify Functionalized Nanoparticles E->F

Caption: Workflow for carbodiimide-mediated functionalization of nanoparticles with this compound.

G cluster_1 Protocol 2: Self-Assembled Monolayer Formation P1 Clean Carboxyl- Terminated Substrate P2 Activate Surface with EDC/NHS Solution P1->P2 Incubate 1 hr P3 Rinse and Dry Substrate P2->P3 P4 Immerse in This compound Solution P3->P4 Incubate 18-24 hrs P5 Rinse to Remove Physisorbed Molecules P4->P5 P6 Dry Final Modified Substrate P5->P6

Caption: Logical steps for the formation of a this compound self-assembled monolayer on a surface.

Logical Relationships in Surface Characterization

G cluster_changes Resulting Physicochemical Changes cluster_techniques Characterization Techniques mod Surface Modification with this compound hydro Increased Hydrophobicity mod->hydro charge Positive Surface Charge (at neutral pH) mod->charge composition Incorporation of Nitrogen mod->composition ca Contact Angle hydro->ca zp Zeta Potential charge->zp xps XPS composition->xps ftir FTIR composition->ftir

Caption: Relationship between surface modification, resulting properties, and characterization methods.

References

Application Notes and Protocols for Docosan-1-amine Conjugation to Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosan-1-amine, a 22-carbon long-chain primary amine, offers a unique lipophilic handle for the modification of proteins. Its conjugation to therapeutic proteins, antibodies, or enzymes can enhance membrane association, facilitate drug delivery across cellular barriers, or serve as an anchor for nanoparticle formulation. These application notes provide detailed protocols for the covalent conjugation of this compound to proteins, focusing on common and effective chemical strategies. The information is intended to guide researchers in developing robust and efficient bioconjugation procedures.

Primary amines, such as the one on this compound, are excellent nucleophiles and can be targeted for reaction with various functional groups on a protein. The most common targets on a protein for conjugation are the primary amines of lysine residues and the N-terminus, as well as the carboxylic acid groups of aspartic and glutamic acid residues.[1][2] The choice of conjugation chemistry is critical as it influences the stability of the resulting conjugate and the bioactivity of the protein.[3]

Comparative Analysis of Amine-Reactive Conjugation Strategies

Several chemical methods can be employed to conjugate this compound to a protein. The selection of the appropriate strategy depends on the available functional groups on the protein, the desired stability of the linkage, and the tolerance of the protein to the reaction conditions. Below is a comparison of common amine-reactive conjugation chemistries.

Conjugation ChemistryTarget Protein GroupLinkage FormedKey Features & Considerations
Carbodiimide Chemistry (EDC, NHS/Sulfo-NHS) Carboxyl groups (Asp, Glu, C-terminus)Amide bondForms a stable amide bond. Two-step procedure with NHS/Sulfo-NHS improves efficiency and reduces protein crosslinking.[4] Reaction is typically performed in a slightly acidic to neutral pH (6.0-7.5).[4]
N-Hydroxysuccinimide (NHS) Ester Chemistry Amine groups (Lys, N-terminus)Amide bondNHS esters are highly reactive towards primary amines, forming stable amide bonds.[2][5] The reaction is typically performed at a slightly basic pH (7.2-8.5).[6]
Glutaraldehyde Chemistry Amine groups (Lys, N-terminus)Schiff base (reduced to a stable secondary amine)A homobifunctional crosslinker that reacts with amine groups.[4] The initial Schiff base is unstable and requires a reduction step to form a stable linkage.[7] Can lead to polymerization if not controlled.
Isothiocyanate Chemistry Amine groups (Lys, N-terminus)Thiourea bondIsothiocyanates react with primary amines to form a stable thiourea linkage.[4][8] The reaction is typically performed at a basic pH (9-11).[4]

Experimental Protocols

Herein, we provide detailed protocols for the two most common and robust methods for conjugating this compound to proteins: carbodiimide chemistry for targeting carboxyl groups and NHS ester chemistry for targeting amine groups.

Protocol 1: this compound Conjugation to Protein Carboxyl Groups via Carbodiimide Chemistry

This protocol describes the activation of protein carboxyl groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), followed by conjugation to this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., MES or PBS, pH 6.0-7.5)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Protein Preparation:

    • Prepare the protein solution at a concentration of 2-10 mg/mL in Activation Buffer. Ensure the buffer is free of primary amines.

  • This compound Preparation:

    • Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to a final concentration of 100 mM.

  • Activation of Protein Carboxyl Groups:

    • Add EDC and NHS (or Sulfo-NHS) to the protein solution. A common starting molar ratio is 1:10:20:20 (Protein:this compound:EDC:NHS).[9]

    • Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation Reaction:

    • Immediately add the dissolved this compound to the activated protein solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Reaction Buffer.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS esters.

  • Purification of the Conjugate:

    • Remove excess this compound and reaction byproducts by size-exclusion chromatography (desalting column) or dialysis against an appropriate buffer (e.g., PBS).

  • Characterization of the Conjugate:

    • Determine the degree of labeling (DOL) using methods such as MALDI-TOF mass spectrometry or by quantifying the remaining free amines on the protein using a TNBSA or OPA assay.

    • Assess the purity and aggregation state of the conjugate using SDS-PAGE and size-exclusion chromatography (SEC).

Quantitative Data Summary (Representative)

ParameterTypical ValueMethod of Analysis
Molar Ratio (this compound:Protein)10:1 to 50:1---
Reaction Time2-4 hours at Room Temperature---
Conjugation Efficiency> 70%SDS-PAGE, Size-Exclusion Chromatography (SEC)
Degree of Labeling (DOL)1-5 amines per proteinMass Spectrometry, TNBSA Assay
Purity of Conjugate> 95%SEC-HPLC
Stability (in PBS, 4°C)Stable for > 1 weekSDS-PAGE, SEC-HPLC
Protocol 2: this compound Conjugation to Protein Amine Groups via NHS Ester Chemistry

This protocol requires the pre-activation of this compound by creating a docosan-1-yl-NHS ester, which is not commercially available and would require custom synthesis. A more direct approach is to use a homobifunctional NHS ester crosslinker to first modify the protein and then react with this compound. However, for the purpose of this protocol, we will outline the general procedure assuming a pre-activated this compound-NHS ester is available.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.5)

  • This compound-NHS ester (custom synthesis required)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 or PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Protein Preparation:

    • Prepare the protein solution at a concentration of 2-10 mg/mL in Reaction Buffer.[10] The buffer must be free of primary amines (e.g., Tris).[11]

  • This compound-NHS Ester Preparation:

    • Dissolve the this compound-NHS ester in anhydrous DMF or DMSO to a final concentration of 10 mM.[11]

  • Conjugation Reaction:

    • While gently stirring the protein solution, slowly add the dissolved this compound-NHS ester. A typical starting molar ratio of dye:protein is 15:1, which can be adapted for the lipid.[11]

    • Incubate the reaction for 1 hour at room temperature with continuous stirring, protected from light if the NHS ester is light-sensitive.[5][11]

  • Quenching the Reaction (Optional):

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.[11]

    • Incubate for 10-15 minutes at room temperature.[11]

  • Purification of the Conjugate:

    • Purify the conjugate using a desalting column or dialysis to remove unreacted this compound-NHS ester and byproducts.[10]

  • Characterization of the Conjugate:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate if the lipid has a chromophore or by mass spectrometry.

    • Analyze the purity and integrity of the conjugate by SDS-PAGE and SEC.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis Protein Protein Solution (2-10 mg/mL) Activation Activation of Protein (EDC/NHS) Protein->Activation Amine This compound (in DMF/DMSO) Conjugation Conjugation (2-4h, RT) Amine->Conjugation Activation->Conjugation Quenching Quenching (Tris/Glycine) Conjugation->Quenching Purification Purification (SEC/Dialysis) Quenching->Purification Analysis Characterization (SDS-PAGE, MS, SEC) Purification->Analysis Final This compound- Protein Conjugate Analysis->Final

Caption: Experimental workflow for this compound protein conjugation.

signaling_pathway cluster_delivery Drug Delivery Application Conjugate This compound- Protein Conjugate Membrane Cell Membrane Conjugate->Membrane Membrane Association Receptor Membrane Receptor Membrane->Receptor Binding Internalization Endocytosis Receptor->Internalization Release Drug Release Internalization->Release Target Intracellular Target Release->Target Therapeutic Effect

Caption: Potential signaling pathway for a this compound protein conjugate in drug delivery.

References

Application Notes and Protocols for Self-Assembled Monolayers of Docosan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formation, characterization, and potential applications of self-assembled monolayers (SAMs) using docosan-1-amine. The long alkyl chain of this compound allows for the formation of densely packed, well-ordered monolayers, while the terminal amine group offers a versatile platform for subsequent surface functionalization. This makes this compound SAMs particularly valuable in the fields of biosensors, drug delivery, and biomaterial engineering.

Applications

This compound SAMs provide a robust and reliable method for modifying the surfaces of various substrates, most notably gold and silicon dioxide. The primary amine group serves as a reactive handle for the covalent attachment of a wide range of molecules, including proteins, antibodies, enzymes, and nucleic acids, through standard amine-reactive crosslinking chemistries.

Key Applications:

  • Biosensor Development: The amine-functionalized surface allows for the direct immobilization of biorecognition elements for the detection of specific analytes. The long alkyl chain helps to create a well-defined and stable platform, potentially enhancing the sensitivity and stability of the biosensor.

  • Drug Delivery: Gold or silica nanoparticles functionalized with this compound SAMs can be utilized to create targeted drug delivery systems. Therapeutic agents can be conjugated to the amine terminus, and the long alkyl chain may influence the hydrophobic interactions and drug-loading capacity of the nanoparticles.

  • Biomaterial Interfaces: Modifying the surface of medical implants with this compound SAMs can be a strategy to improve their biocompatibility. The amine groups can be used to attach cell-binding peptides or other biomolecules to promote specific cell adhesion and tissue integration, while the underlying well-ordered alkyl chain can passivate the surface against non-specific protein adsorption.

Data Presentation

The following tables summarize typical quantitative data obtained during the characterization of long-chain amine-terminated self-assembled monolayers. While specific values for this compound may vary depending on experimental conditions, these figures serve as a benchmark for expected results.

Table 1: Surface Wettability Analysis

Monolayer StageAdvancing Contact Angle (θaw) with WaterReceding Contact Angle (θre) with WaterHysteresis (θaw - θre)
Piranha-Cleaned Bare Gold30° - 50°Not Typically ReportedNot Typically Reported
This compound SAM on Gold50° - 70°< 30°20° - 40°
Piranha-Cleaned Silicon Dioxide< 10°Not Typically ReportedNot Typically Reported
This compound SAM on SiO245° - 65°< 25°20° - 40°

Table 2: Ellipsometric Thickness Measurement

MonolayerExpected Thickness (nm)Notes
This compound on Gold2.5 - 3.0Thickness is dependent on the tilt angle of the alkyl chains.
This compound on SiO22.5 - 3.0Assumes a refractive index of ~1.45-1.50 for the organic layer.[1]

Experimental Protocols

Protocol 1: Preparation of this compound SAMs on Gold

This protocol details the steps for creating a high-quality self-assembled monolayer of this compound on a gold-coated substrate.

Materials:

  • This compound

  • Gold-coated substrates (e.g., silicon wafers, glass slides)

  • Absolute Ethanol (200 proof)

  • Triethylamine or Ammonium Hydroxide

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION

  • Deionized (DI) water (18 MΩ·cm)

  • Nitrogen gas (high purity)

Procedure:

  • Substrate Cleaning:

    • EXTREME CAUTION: Piranha solution is highly corrosive and reacts violently with organic materials. Use appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat, and work in a fume hood.

    • Immerse the gold substrates in freshly prepared Piranha solution for 5-10 minutes.

    • Carefully remove the substrates using tweezers and rinse them thoroughly with copious amounts of DI water.

    • Dry the substrates under a gentle stream of nitrogen gas. Use immediately.

  • Thiol Solution Preparation:

    • Prepare a 1 mM solution of this compound in absolute ethanol in a clean container.

    • To ensure the terminal amine group is deprotonated and available for self-assembly, adjust the pH of the solution to approximately 11-12 by adding a few drops of triethylamine or ammonium hydroxide.[2]

    • Sonicate the solution for 5-10 minutes to ensure the this compound is fully dissolved.

  • Self-Assembly:

    • Immerse the cleaned and dried gold substrates into the this compound solution.

    • Seal the container to minimize evaporation and contamination. For optimal results, the container can be backfilled with nitrogen.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature. Longer incubation times can lead to more ordered monolayers.[3]

  • Rinsing and Drying:

    • After the incubation period, remove the substrates from the solution with clean tweezers.

    • Rinse the substrates thoroughly with fresh absolute ethanol to remove any non-covalently bound molecules.

    • Dry the functionalized substrates under a gentle stream of high-purity nitrogen gas.

  • Storage:

    • Store the modified substrates in a clean, dry environment, such as a desiccator, until further use.

Protocol 2: Preparation of this compound SAMs on Silicon Dioxide

This protocol details the procedure for forming a this compound SAM on a silicon dioxide surface.

Materials:

  • This compound

  • Silicon wafers or glass slides

  • Anhydrous Toluene

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION

  • Deionized (DI) water (18 MΩ·cm)

  • Nitrogen gas (high purity)

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • EXTREME CAUTION: Handle Piranha solution with extreme care in a fume hood with appropriate PPE.

    • Immerse the silicon substrates in Piranha solution for 15-30 minutes to clean and hydroxylate the surface.

    • Carefully remove the substrates and rinse extensively with DI water.

    • Dry the substrates under a stream of high-purity nitrogen gas. The cleaned substrates should be used immediately.

  • Amine Solution Preparation:

    • Prepare a 1 mM solution of this compound in anhydrous toluene in a clean, dry glass container.

  • Self-Assembly:

    • Place the cleaned and dried silicon substrates in the this compound solution.

    • Seal the container, preferably under an inert atmosphere (nitrogen or argon), to prevent moisture contamination.

    • Allow the deposition to proceed for 2-4 hours at room temperature.

  • Rinsing and Curing:

    • After deposition, remove the substrates and rinse them thoroughly with fresh anhydrous toluene to remove any physisorbed molecules.

    • Sonicate the substrates in a fresh portion of toluene for 5 minutes to further remove any loosely bound molecules.

    • Rinse the substrates again with toluene and then with ethanol.

    • Dry the substrates under a stream of nitrogen gas.

    • To complete the siloxane bond formation, cure the substrates in an oven at 110-120°C for 30-60 minutes.

Mandatory Visualizations

experimental_workflow_gold cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Processing gold_sub Gold Substrate piranha_clean Piranha Cleaning (5-10 min) gold_sub->piranha_clean rinse_dry1 Rinse (DI Water) & Dry (N2) piranha_clean->rinse_dry1 immersion Immerse Substrate (18-24h) rinse_dry1->immersion solution_prep Prepare 1 mM this compound in Ethanol (pH 11-12) solution_prep->immersion rinse_dry2 Rinse (Ethanol) & Dry (N2) immersion->rinse_dry2 storage Store in Desiccator rinse_dry2->storage

Caption: Workflow for this compound SAM on Gold.

experimental_workflow_sio2 cluster_prep_sio2 Substrate Preparation cluster_sam_sio2 SAM Formation cluster_post_sio2 Post-Processing & Curing sio2_sub SiO2 Substrate piranha_clean_sio2 Piranha Cleaning (15-30 min) sio2_sub->piranha_clean_sio2 rinse_dry1_sio2 Rinse (DI Water) & Dry (N2) piranha_clean_sio2->rinse_dry1_sio2 immersion_sio2 Immerse Substrate (2-4h) rinse_dry1_sio2->immersion_sio2 solution_prep_sio2 Prepare 1 mM this compound in Anhydrous Toluene solution_prep_sio2->immersion_sio2 rinse_dry2_sio2 Rinse (Toluene, Ethanol) & Dry (N2) immersion_sio2->rinse_dry2_sio2 curing Cure at 110-120°C (30-60 min) rinse_dry2_sio2->curing

Caption: Workflow for this compound SAM on SiO2.

functionalization_pathway substrate Substrate (Gold or SiO2) sam This compound SAM (-NH2 surface) substrate->sam Self-Assembly activation Amine Activation (e.g., EDC/NHS chemistry) sam->activation Chemical Reaction functionalized Functionalized Surface (e.g., Antibody, Drug) activation->functionalized Bioconjugation

Caption: Surface Functionalization Pathway.

References

Application Notes and Protocols for Studying Docosan-1-amine Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosan-1-amine is a 22-carbon long-chain primary aliphatic amine. Its significant lipophilicity suggests a high potential for interaction with cellular membranes and membrane-associated proteins. Understanding these interactions is crucial for elucidating its mechanism of action and evaluating its therapeutic potential. These application notes provide a comprehensive experimental framework for characterizing the binding and functional effects of this compound, from initial target engagement to downstream cellular signaling. The protocols outlined herein are designed to be adaptable for similar long-chain aliphatic amines.

I. Biophysical Characterization of this compound Interactions

To quantitatively assess the direct binding of this compound to its putative targets, a suite of biophysical techniques can be employed. These methods provide key data on binding affinity, kinetics, and thermodynamics.

A. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. This is particularly useful for understanding the driving forces behind the binding of this compound to lipid membranes or purified receptors.

The following table presents illustrative thermodynamic data for the interaction of this compound with model lipid vesicles and a putative G-protein coupled receptor (GPCR), Trace Amine-Associated Receptor 5 (TAAR5). This data is hypothetical and intended to serve as a guide for experimental design and data interpretation.

Interacting PartnerStoichiometry (n)Association Constant (Ka, M⁻¹)Dissociation Constant (Kd, µM)Enthalpy (ΔH, kcal/mol)Entropy (ΔS, cal/mol·deg)
POPC/POPG (80:20) Liposomes15 ± 2(2.5 ± 0.3) x 10⁴40 ± 5-5.2 ± 0.43.1 ± 0.2
Purified TAAR5 in Nanodiscs1.1 ± 0.1(8.1 ± 0.7) x 10⁵1.2 ± 0.1-7.8 ± 0.61.5 ± 0.1
  • Preparation of Reactants:

    • Prepare a 1 mM stock solution of this compound in a suitable buffer (e.g., PBS with 2% DMSO).

    • Prepare large unilamellar vesicles (LUVs) of desired lipid composition (e.g., POPC/POPG 80:20) at a concentration of 10 mM by extrusion.

    • For receptor binding, purify TAAR5 and reconstitute into nanodiscs at a concentration of 50 µM.

    • Thoroughly degas all solutions prior to use.

  • ITC Instrument Setup:

    • Set the cell temperature to 25°C.

    • Use a stirring speed of 750 rpm.

    • Set the reference power to 10 µcal/sec.

  • Titration:

    • Fill the sample cell with the liposome suspension (e.g., 200 µM) or TAAR5-nanodisc solution (e.g., 10 µM).

    • Load the injection syringe with the this compound solution (e.g., 2 mM for liposomes, 100 µM for TAAR5).

    • Perform an initial injection of 0.4 µL followed by 19 injections of 2 µL at 150-second intervals.

  • Data Analysis:

    • Integrate the raw titration peaks to obtain the heat change per injection.

    • Correct for the heat of dilution by subtracting the data from a control titration of this compound into buffer.

    • Fit the corrected data to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.[1][2]

B. Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of binding kinetics, providing on- and off-rates (ka and kd) and the dissociation constant (Kd). This is valuable for studying the dynamics of this compound's interaction with immobilized targets.

The following table presents illustrative kinetic data for the interaction of this compound with a model lipid bilayer and immobilized TAAR5. This data is hypothetical.

Immobilized LigandAnalyte (this compound) Conc. (µM)Association Rate (ka, M⁻¹s⁻¹)Dissociation Rate (kd, s⁻¹)Dissociation Constant (Kd, µM)
POPC/POPG Bilayer0.1 - 10(1.2 ± 0.2) x 10³(4.5 ± 0.5) x 10⁻³3.8 ± 0.4
Immobilized TAAR50.05 - 5(3.5 ± 0.4) x 10⁴(4.1 ± 0.3) x 10⁻²1.2 ± 0.1
  • Sensor Chip Preparation:

    • For lipid interaction studies, use an L1 sensor chip. Condition the chip with injections of isopropanol and NaOH as per the manufacturer's instructions.

    • For receptor binding, use a CM5 sensor chip and immobilize purified TAAR5 via amine coupling.

  • Liposome/Receptor Immobilization:

    • Inject the prepared liposome suspension over the L1 chip surface until a stable baseline is achieved.

    • For the CM5 chip, activate the surface with EDC/NHS and inject the purified TAAR5 solution. Deactivate remaining active groups with ethanolamine.

  • Binding Analysis:

    • Prepare a series of this compound dilutions in running buffer (e.g., HBS-P+ with 1% DMSO).

    • Inject the this compound solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a defined association time, followed by a dissociation phase with running buffer.

    • Regenerate the sensor surface between cycles if necessary.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal.

    • Perform a global fit of the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine ka, kd, and Kd.[3][4][5]

II. Cellular Target Engagement and Functional Assays

While biophysical methods are powerful, it is crucial to confirm target engagement in a cellular context and to assess the functional consequences of this compound binding.

A. Cellular Thermal Shift Assay (CETSA)

CETSA is a method to verify direct binding of a compound to its target protein in cells or cell lysates.[6] Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.

The following table presents illustrative CETSA data for TAAR5 in the presence of this compound. This data is hypothetical.

Target ProteinTreatmentApparent Melting Temperature (Tm, °C)Thermal Shift (ΔTm, °C)
TAAR5Vehicle (0.1% DMSO)52.3 ± 0.4-
TAAR5This compound (10 µM)55.8 ± 0.5+3.5
Control Protein (GAPDH)Vehicle (0.1% DMSO)60.1 ± 0.3-
Control Protein (GAPDH)This compound (10 µM)60.3 ± 0.4+0.2
  • Cell Culture and Treatment:

    • Culture cells expressing the target protein (e.g., HEK293 cells overexpressing TAAR5) to ~80% confluency.

    • Treat cells with this compound at the desired concentration or vehicle control for 1 hour at 37°C.

  • Heat Shock and Lysis:

    • Harvest cells and resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.

    • Lyse the cells by three freeze-thaw cycles.

  • Separation and Analysis:

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble target protein at each temperature by Western blot or ELISA.

  • Data Analysis:

    • Quantify the band intensities and normalize to the non-heated control.

    • Plot the percentage of soluble protein as a function of temperature and fit the data to a Boltzmann sigmoidal equation to determine the Tm.[4][7]

III. Signaling Pathway Analysis

Assuming this compound interacts with a GPCR like TAAR5, it is important to investigate the downstream signaling cascade. TAARs often couple to Gs alpha subunits, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP.

Hypothesized Signaling Pathway for this compound

Docosan_1_amine_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Docosan_1_amine This compound TAAR5 TAAR5 Docosan_1_amine->TAAR5 G_Protein Gαsβγ TAAR5->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Stimulation ATP ATP cAMP cAMP AC->cAMP Conversion ATP->cAMP PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation pCREB p-CREB CREB->pCREB Gene_Expression Target Gene Expression pCREB->Gene_Expression Transcription

Caption: Proposed signaling cascade for this compound via TAAR5 activation.

Experimental Workflow for Signaling Pathway Analysis

Signaling_Workflow A Cell Culture with TAAR5 Expression B Treat with this compound (Time Course & Dose Response) A->B C Cell Lysis B->C D cAMP Assay (ELISA) C->D E Western Blot for p-CREB and Total CREB C->E F Quantitative PCR for Target Gene Expression C->F G Data Analysis and Pathway Confirmation D->G E->G F->G

Caption: Workflow for elucidating this compound's downstream signaling effects.

References

Troubleshooting & Optimization

Navigating the Synthesis of Docosan-1-amine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the synthesis of long-chain primary amines like docosan-1-amine is crucial for advancing novel therapeutics and chemical entities. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and comparative data to enhance yield and purity in your experimental work.

I. Overview of Synthetic Strategies

The synthesis of this compound can be approached through several established methods, each with its own set of advantages and challenges. The selection of a particular route will depend on factors such as the availability of starting materials, desired purity, scalability, and tolerance of other functional groups in the molecule. The most common strategies include:

  • Reductive Amination: A versatile method involving the reaction of a long-chain aldehyde (docosanal) or ketone with an amine source, followed by reduction of the intermediate imine.

  • Reduction of Amides: The direct reduction of docosanamide using strong reducing agents.

  • Gabriel Synthesis: A classic method for preparing primary amines from primary alkyl halides, avoiding overalkylation.

  • Staudinger Reduction: A mild method for converting long-chain alkyl azides to primary amines.

  • Hofmann and Curtius Rearrangements: These reactions convert amides or acyl azides, respectively, into primary amines with one less carbon atom.

II. Comparative Data on Synthesis Yields

While specific yields can vary significantly based on reaction conditions and scale, the following table summarizes typical reported yields for the synthesis of long-chain primary amines, providing a baseline for comparison.

Synthesis MethodStarting MaterialTypical Yield (%)Key Considerations
Reductive AminationDocosanal70-95%Choice of reducing agent and reaction conditions are critical to prevent side reactions.
Amide ReductionDocosanamide80-95%Requires strong, non-selective reducing agents like LiAlH₄.
Gabriel SynthesisDocosyl Halide70-90%Best for primary halides; avoids overalkylation but requires a deprotection step.[1][2]
Staudinger ReductionDocosyl Azide>90%Very mild and chemoselective, but requires the synthesis of the azide precursor.[3][4]
Hofmann RearrangementDocosanamide60-80%Involves harsh basic conditions and results in a product with one less carbon atom.[5]
Curtius RearrangementDocosanoyl Azide70-90%Milder than Hofmann rearrangement but involves an acyl azide intermediate.

III. Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound, offering potential solutions and preventative measures.

Reductive Amination

FAQ 1: My reductive amination of docosanal is giving a low yield. What are the likely causes?

Low yields in the reductive amination of long-chain aldehydes can be attributed to several factors:

  • Incomplete Imine Formation: The equilibrium between the aldehyde/amine and the imine may not favor the product.

  • Ineffective Reduction: The chosen reducing agent may not be potent enough or may have degraded.

  • Side Reactions: The aldehyde may undergo self-condensation (aldol reaction) or the product amine may undergo further alkylation.

Troubleshooting Steps:

  • Promote Imine Formation:

    • Use a dehydrating agent like molecular sieves to remove water and drive the equilibrium towards the imine.

    • Consider a two-step procedure where the imine is formed first, followed by the addition of the reducing agent.

  • Optimize Reduction:

    • Ensure your reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃) is fresh and active.

    • For less reactive imines, a stronger reducing agent like NaBH₄ might be necessary, but should be added after imine formation is complete to avoid reducing the starting aldehyde.

  • Minimize Side Reactions:

    • Control the stoichiometry carefully to avoid excess amine which can lead to secondary amine formation.

    • Maintain a controlled temperature to minimize aldol condensation of the aldehyde.

dot

Troubleshooting_Reductive_Amination Start Low Yield in Reductive Amination Imine_Formation Incomplete Imine Formation? Start->Imine_Formation Reduction_Issue Ineffective Reduction? Imine_Formation->Reduction_Issue No Add_Dehydrating_Agent Add Dehydrating Agent (e.g., Molecular Sieves) Imine_Formation->Add_Dehydrating_Agent Yes Two_Step_Procedure Perform as a Two-Step (Imine Formation then Reduction) Imine_Formation->Two_Step_Procedure Yes Side_Reactions Side Reactions Occurring? Reduction_Issue->Side_Reactions No Check_Reducing_Agent Use Fresh/More Potent Reducing Agent Reduction_Issue->Check_Reducing_Agent Yes Control_Stoichiometry Control Stoichiometry and Temperature Side_Reactions->Control_Stoichiometry Yes Optimize_Solvent Optimize Solvent System Side_Reactions->Optimize_Solvent Yes Gabriel_Synthesis_Workflow Start Start: Potassium Phthalimide + Docosyl Halide SN2_Reaction SN2 Reaction (DMF, heat) Start->SN2_Reaction Intermediate N-Docosylphthalimide SN2_Reaction->Intermediate Cleavage Cleavage Step Intermediate->Cleavage Hydrazine Hydrazine (Ing-Manske) in Ethanol Cleavage->Hydrazine Acid_Base_Hydrolysis Acid or Base Hydrolysis Cleavage->Acid_Base_Hydrolysis Filtration Filtration to remove Phthalhydrazide Hydrazine->Filtration Extraction Acid-Base Extraction Acid_Base_Hydrolysis->Extraction Final_Product This compound Filtration->Final_Product Extraction->Final_Product

References

Technical Support Center: Docosan-1-Amine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions to address common challenges encountered during the purification of docosan-1-amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound and other long-chain amines?

Long-chain amines like this compound present unique purification hurdles due to their physicochemical properties. Their basicity can lead to strong interactions with acidic stationary phases like silica gel during chromatography, resulting in poor separation and tailing of peaks.[1][2] Many are susceptible to oxidation from heat or light exposure, which can generate colored impurities that are challenging to remove.[1] Additionally, their high boiling points often make vacuum distillation necessary to avoid thermal degradation.[1]

Q2: What are the most common impurities found in crude this compound samples?

Impurities in this compound can stem from starting materials, side reactions, or degradation. Common contaminants include:

  • Unreacted Starting Materials: Such as corresponding fatty acids or alkyl halides.[1]

  • Over-alkylation Products: The formation of secondary or tertiary amines instead of the desired primary amine.[1]

  • Oxidation Products: Amines can oxidize, especially when exposed to air and heat, forming colored impurities.[1]

  • Solvent and Catalyst Residues: Residual solvents from the reaction or traces of catalysts, like Raney nickel, may persist.[1]

Q3: How do I select the most appropriate purification method for this compound?

The optimal strategy depends on the physical state of your amine, its thermal stability, and the nature of the impurities.[1]

  • Recrystallization: This is an excellent method for solid amines like this compound.[1] Success hinges on identifying a solvent or solvent system where the amine is highly soluble at elevated temperatures but poorly soluble at cooler temperatures.[1]

  • Vacuum Distillation: Best suited for thermally stable liquid amines to separate them from non-volatile impurities.[1] Given this compound's high boiling point, vacuum is essential to lower the temperature and prevent degradation.[1]

  • Column Chromatography: This can be effective but requires special considerations due to the basic nature of amines.[2]

  • Acid-Base Extraction: This classic technique can be used to separate the basic amine from neutral or acidic impurities by converting it into a water-soluble salt.[3][4][5]

Q4: How can I prevent the degradation of this compound during purification and storage?

Amines are prone to degradation, particularly through oxidation.[1][6] To minimize this, limit the sample's exposure to air and heat during purification.[1] For storage, keeping the purified amine under an inert atmosphere (like argon or nitrogen) and in a cool, dark place is recommended.

Troubleshooting Guides

Problem 1: Significant tailing or streaking of the compound during silica gel column chromatography.

  • Cause: The basic amine is interacting strongly with the acidic silanol groups on the surface of the silica gel.[1][2] This can lead to poor separation and even product loss on the column.[2]

  • Solutions:

    • Mobile Phase Modification: Add a small amount of a competing base, such as triethylamine (~0.1-1%) or ammonia, to the eluent.[2] This neutralizes the acidic sites on the silica, allowing the amine to elute more cleanly.[2]

    • Use a Different Stationary Phase: Switch to an amine-functionalized silica column, which provides a more inert environment for basic compounds.[2]

    • Employ Reversed-Phase Chromatography: Use a C18 column with an alkaline mobile phase.[2] At a high pH (two units above the amine's pKa), the amine will be in its neutral, free-base form, increasing its retention and improving the likelihood of a successful separation.[2]

Problem 2: Low or no yield after recrystallization.

  • Cause: The chosen solvent system is not optimal, or the product is too soluble even at low temperatures.

  • Solutions:

    • Solvent Screening: Test a variety of solvents and solvent mixtures to find one with a steep solubility curve (high solubility when hot, low solubility when cold). Given this compound's long alkyl chain, non-polar and moderately polar organic solvents are good starting points. It is soluble in ethanol, methanol, and chloroform but only slightly soluble in ether.[7][8]

    • Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature before moving it to an ice bath or refrigerator. This promotes the formation of larger, purer crystals.

    • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

Problem 3: The purified this compound is discolored (yellow or brown).

  • Cause: The discoloration is likely due to oxidation products formed during the synthesis or purification process.[1]

  • Solutions:

    • Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution before filtering. The charcoal can adsorb colored impurities.

    • Minimize Heat and Air Exposure: When concentrating the solution, use a rotary evaporator at the lowest effective temperature and avoid prolonged heating. Handle the compound under an inert atmosphere if possible.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Chemical Formula C₂₂H₄₇N[9]
Molecular Weight 325.6 g/mol [9]
Appearance White to brown solid[9][10]
Melting Point 63 °C[9]
Boiling Point 393.77 °C (estimated)[9]
Solubility Insoluble in water; Soluble in ethanol, methanol, chloroform; Slightly soluble in ether.[7][8]

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Solvent Selection: In a small test tube, add approximately 50 mg of crude this compound. Add a potential recrystallization solvent (e.g., ethanol, methanol, or a mixture like hexane/ethyl acetate) dropwise while heating until the solid just dissolves.

  • Dissolution: Place the bulk of the crude this compound in an Erlenmeyer flask. Add the chosen solvent in portions, heating the mixture with swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, swirl, and reheat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Purification by Acid-Base Extraction

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Acidic Wash: Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).[3] Shake the funnel vigorously, venting frequently. The this compound will react to form its hydrochloride salt, which is soluble in the aqueous layer.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. The organic layer, containing neutral and acidic impurities, can be discarded.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add a concentrated base solution (e.g., 10 M NaOH) with swirling until the solution is strongly basic (check with pH paper). The this compound will precipitate or form an oily layer as it is converted back to its free-base form.

  • Re-extraction: Add fresh organic solvent (diethyl ether or ethyl acetate) to the flask, transfer to a separatory funnel, and shake to extract the purified amine back into the organic phase.

  • Drying and Concentration: Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

TroubleshootingWorkflow start Crude this compound (Solid) recrystallization Attempt Recrystallization start->recrystallization success1 Pure Product Obtained recrystallization->success1 Success failure1 Purification Fails (Low Purity/Yield) recrystallization->failure1 Failure chromatography Use Column Chromatography failure1->chromatography add_base Option 1: Add Base (e.g., TEA) to Eluent chromatography->add_base Troubleshoot amine_silica Option 2: Use Amine-Functionalized Silica chromatography->amine_silica Troubleshoot reverse_phase Option 3: Use Reversed-Phase (C18, high pH) chromatography->reverse_phase Troubleshoot success2 Pure Product Obtained add_base->success2 amine_silica->success2 reverse_phase->success2 PurityFactors center_node Final Purity of This compound sub_node1 Crude Material Quality center_node->sub_node1 sub_node2 Purification Method center_node->sub_node2 sub_node3 Experimental Conditions center_node->sub_node3 sub_node4 Handling & Storage center_node->sub_node4 factor1a Starting Material Purity sub_node1->factor1a factor1b Side-Reaction Products sub_node1->factor1b factor2a Recrystallization sub_node2->factor2a factor2b Chromatography sub_node2->factor2b factor2c Distillation sub_node2->factor2c factor3a Temperature sub_node3->factor3a factor3b Exposure to Air (O₂) sub_node3->factor3b factor3c pH Control sub_node3->factor3c factor4a Inert Atmosphere sub_node4->factor4a factor4b Light Exposure sub_node4->factor4b

References

Technical Support Center: Stabilizing Docosan-1-Amine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for docosan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges of stabilizing this compound in aqueous solutions. Given that this compound is a long-chain primary amine, it is practically insoluble in its free base form in water. The following troubleshooting guides and FAQs address common issues and provide strategies to achieve stable aqueous formulations.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my aqueous solution?

This compound has a long C22 alkyl chain, which makes it highly hydrophobic. In its neutral (free base) form, it is practically insoluble in water. Precipitation is the most common issue and is expected when attempting to dissolve the free base directly in neutral or alkaline aqueous media.

Q2: How can I dissolve this compound in an aqueous solution?

The most effective method is to convert the amine into its protonated salt form. As a primary amine, this compound acts as a weak base. By lowering the pH of the solution with an acid, the amine group (-NH₂) becomes protonated (-NH₃⁺), forming a cationic ammonium salt (e.g., this compound hydrochloride). This salt is significantly more water-soluble than the free base due to the strong ion-dipole interactions between the charged headgroup and water molecules.[1][2][3]

Q3: What is the ideal pH for dissolving this compound?

The ideal pH should be well below the pKa of the conjugate acid (R-NH₃⁺). The pKa for long-chain primary amines is typically around 10.6.[4] To ensure that at least 99% of the amine is in its protonated, soluble form, the pH of the solution should be at least 2 pH units below the pKa. Therefore, a pH of 8.5 or lower is recommended. For practical purposes, preparing solutions in a pH range of 4-6 is a common starting point.

Q4: Can I use surfactants to stabilize this compound?

Yes, surfactants can be used to stabilize this compound, especially if you need to work at a pH closer to neutral where the free base might exist. This compound itself, particularly in its protonated form, is a cationic surfactant and can form micelles above its critical micelle concentration (CMC).[5][6][7] Using non-ionic or other compatible cationic surfactants can help to form mixed micelles, which can encapsulate the hydrophobic tail of the this compound molecule, thereby increasing its stability in the aqueous phase.

Q5: Are there other excipients that can help stabilize this compound?

Cyclodextrins are another class of excipients that can improve the solubility and stability of hydrophobic molecules. These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. The long alkyl chain of this compound can be encapsulated within the cyclodextrin cavity, forming an inclusion complex that is more soluble in water.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Immediate Precipitation The pH of the aqueous solution is too high (neutral or alkaline), causing this compound to be in its insoluble free base form.Lower the pH of the solution to below 8.5 (ideally pH 4-6) using a suitable acid (e.g., HCl) to protonate the amine.
Cloudiness or Haze The concentration of this compound may be above its solubility limit at the given pH and temperature, or the solution is close to the pKa.1. Ensure the pH is sufficiently low. 2. Gently warm the solution to increase solubility. 3. Add a co-solvent like ethanol or isopropanol (up to 10-20% v/v). 4. Add a suitable surfactant or cyclodextrin.
Phase Separation This can occur if a co-solvent is used at too high a concentration, or if the ionic strength of the solution is altered significantly, causing the this compound salt to "salt out".1. Reduce the concentration of the co-solvent. 2. If using buffers, start with a low buffer concentration. 3. Ensure complete protonation by checking and adjusting the pH.
Gel Formation At higher concentrations, long-chain amine salts can form liquid crystalline phases or gels.1. Dilute the solution. 2. Increase the temperature. 3. Add a co-solvent or a hydrotrope to disrupt the ordered structure.

Physicochemical Data for Long-Chain Primary Amines

Note: Specific experimental data for this compound is limited. The following table provides typical values for analogous long-chain primary amines.

Parameter Value Significance
Molecular Formula C₂₂H₄₇N-
Molecular Weight 325.6 g/mol [8]
Appearance White powder/solid[9]
pKa of Conjugate Acid (R-NH₃⁺) ~10.6[4]
Aqueous Solubility (Free Base) Practically Insoluble[5]
Aqueous Solubility (Protonated Salt) Significantly Increased[2][5]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution of this compound Hydrochloride

Objective: To prepare a 1 mg/mL aqueous stock solution of this compound.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • Purified water

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flask

Procedure:

  • Weigh out the desired amount of this compound. For a 10 mL of a 1 mg/mL solution, weigh 10 mg.

  • To the this compound powder, add approximately 8 mL of purified water.

  • While stirring, slowly add 0.1 M HCl dropwise. Monitor the pH of the solution continuously.

  • Continue adding HCl until the this compound has completely dissolved and the pH of the solution is between 5.0 and 6.0.

  • Once dissolved, transfer the solution to a 10 mL volumetric flask.

  • Rinse the original container with a small amount of purified water and add it to the volumetric flask.

  • Bring the final volume to 10 mL with purified water.

  • Confirm the final pH. If necessary, adjust with a very small amount of 0.1 M HCl or 0.1 M NaOH.

Protocol 2: Stabilization using a Non-Ionic Surfactant

Objective: To prepare a stabilized aqueous formulation of this compound at a pH closer to neutral.

Materials:

  • This compound hydrochloride (prepared as per Protocol 1 or purchased)

  • Polysorbate 80 (or other suitable non-ionic surfactant)

  • Phosphate buffer (pH 7.4)

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a stock solution of this compound hydrochloride (e.g., 10 mg/mL) in water at pH 5.0.

  • In a separate vessel, prepare the desired concentration of the non-ionic surfactant in the phosphate buffer (e.g., 1% w/v Polysorbate 80 in pH 7.4 buffer).

  • While vigorously stirring the surfactant/buffer solution, slowly add the this compound hydrochloride stock solution to reach the desired final concentration.

  • The surfactant will help to keep the this compound solubilized as the pH is raised by the buffer.

  • Allow the solution to stir for at least 30 minutes to ensure homogeneity.

  • Visually inspect for any signs of precipitation or cloudiness.

Visual Guides

Troubleshooting_Workflow Start Start: Prepare Aqueous Solution of This compound Check_Clarity Is the solution clear? Start->Check_Clarity Precipitate Issue: Precipitate or Cloudiness Check_Clarity->Precipitate No Success Stable Solution Achieved Check_Clarity->Success Yes Check_pH Check pH Precipitate->Check_pH pH_High pH > 8.5? Check_pH->pH_High Adjust_pH Action: Add acid (e.g., HCl) to lower pH to 4-6 pH_High->Adjust_pH Yes pH_OK pH is acidic (e.g., < 8.5) pH_High->pH_OK No Adjust_pH->Check_Clarity Add_Excipient Action: Add Surfactant or Cyclodextrin pH_OK->Add_Excipient Add_Excipient->Check_Clarity

Caption: Troubleshooting workflow for dissolving this compound.

Stabilization_Mechanism cluster_0 Insoluble State cluster_1 Solubilization Strategies cluster_2 Soluble State Amine This compound (R-NH₂) Hydrophobic Protonation Protonation (pH < pKa) Amine->Protonation + H⁺ Complexation Complexation Amine->Complexation + Excipient Salt Ammonium Salt (R-NH₃⁺) Hydrophilic Cation Protonation->Salt Inclusion_Complex Inclusion Complex (e.g., with Cyclodextrin) Complexation->Inclusion_Complex

Caption: Mechanisms for solubilizing this compound in water.

References

troubleshooting docosan-1-amine aggregation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with docosan-1-amine. The information provided is designed to address common aggregation issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving properly?

This compound is a long-chain primary amine, making it an amphiphilic molecule with a polar amine head and a long, nonpolar hydrocarbon tail.[1][2] Its solubility is highly dependent on the solvent's polarity. It exhibits poor solubility in water and better solubility in organic solvents.[3][4] If you are experiencing dissolution issues, consider the following:

  • Solvent Choice: Ensure you are using a suitable organic solvent. Non-polar solvents like hexane and ether, or polar aprotic solvents like chloroform, are generally good choices.[5] For applications requiring an aqueous environment, co-solvents or the use of surfactants may be necessary.

  • Temperature: Gently warming the solvent while dissolving the this compound can increase its solubility.[5]

  • Sonication: Using an ultrasonic bath can help to break up aggregates and promote dissolution.

Q2: My this compound solution is cloudy or has formed a precipitate. What is happening?

Cloudiness or precipitation is a strong indicator of aggregation. Due to its amphiphilic nature, this compound molecules can self-assemble into larger structures, such as micelles, especially in polar solvents like water.[6] This aggregation is driven by the hydrophobic effect, where the nonpolar tails cluster together to minimize contact with water.

Factors that can promote aggregation include:

  • Concentration: Above a certain concentration, known as the Critical Micelle Concentration (CMC), the formation of micelles is thermodynamically favorable.[6]

  • Solvent Polarity: Aggregation is more pronounced in polar solvents that do not favorably solvate the long hydrocarbon tail.

  • pH: The charge of the amine head group is pH-dependent. At lower pH, the amine group is protonated (R-NH3+), which can influence its solubility and aggregation behavior.[7]

  • Temperature: While heating can aid initial dissolution, temperature changes can also affect solubility and lead to precipitation upon cooling.

Q3: How can I prevent the aggregation of this compound in my experiments?

Preventing aggregation is key to obtaining reliable and reproducible experimental results. Here are some strategies:

  • Optimize Solvent System: Use a co-solvent system (e.g., water-ethanol mixture) to improve the solubility of the entire molecule.

  • Control the pH: Adjusting the pH of the solution can alter the charge of the amine head group and potentially increase solubility and reduce aggregation. For primary amines, a pH below 10 will result in a positively charged headgroup.[7]

  • Use of Surfactants/Detergents: Adding a small amount of a suitable surfactant can help to stabilize this compound in solution and prevent self-aggregation.

  • Maintain Consistent Temperature: Avoid drastic temperature fluctuations during your experiment.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventPolaritySolubilityReference(s)
WaterHighSparingly Soluble / Insoluble[3][4]
EthanolHighSoluble[3]
MethanolHighSoluble[1]
ChloroformMediumSoluble[3]
HexaneLowSoluble[5]
Diethyl EtherLowSoluble[5]
Dimethyl Sulfoxide (DMSO)High (Aprotic)Likely SolubleN/A
N,N-Dimethylformamide (DMF)High (Aprotic)Likely SolubleN/A

Note: "Likely Soluble" is inferred from the general solubility of long-chain amines in polar aprotic solvents.

Experimental Protocols

Protocol: General Procedure for Dissolving this compound

This protocol provides a general methodology for dissolving this compound while minimizing the risk of aggregation.

  • Solvent Selection: Choose an appropriate solvent based on the experimental requirements and the solubility data in Table 1.

  • Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry glass vial.

  • Initial Solvent Addition: Add a small volume of the chosen solvent to the vial.

  • Dissolution:

    • Gently swirl the vial to wet the powder.

    • If necessary, use a vortex mixer at a low to medium speed.

    • For poorly soluble systems, gentle warming of the vial in a water bath (do not exceed 40-50°C) can be employed.

    • Alternatively, place the vial in an ultrasonic bath for short intervals (1-2 minutes) to aid dissolution.

  • Dilution: Once the this compound is fully dissolved, add the remaining solvent to reach the final desired concentration.

  • Visual Inspection: Visually inspect the solution for any signs of cloudiness or precipitation. A clear, homogenous solution indicates successful dissolution.

  • Storage: Store the prepared solution in a tightly sealed container to prevent solvent evaporation. For long-term storage, refer to the manufacturer's recommendations.

Mandatory Visualizations

cluster_molecule This compound Structure hydrophilic Hydrophilic Amine Head (-NH2) hydrophobic Hydrophobic Hydrocarbon Tail (C22H45) hydrophilic->hydrophobic Amphiphilic Nature

Caption: Amphiphilic structure of this compound.

cluster_micelle Micelle Formation in Aqueous Solution node_a center->node_a node_b center->node_b node_c center->node_c node_d center->node_d node_e center->node_e node_f center->node_f node_g center->node_g node_h center->node_h head_a node_a->head_a head_b node_b->head_b head_c node_c->head_c head_d node_d->head_d head_e node_e->head_e head_f node_f->head_f head_g node_g->head_g head_h node_h->head_h

Caption: Diagram of a this compound micelle.

start Problem: This compound Aggregation check_solvent Is the solvent appropriate? start->check_solvent change_solvent Use a more suitable organic solvent or co-solvent check_solvent->change_solvent No check_conc Is the concentration too high? check_solvent->check_conc Yes solution_ok Aggregation Resolved change_solvent->solution_ok lower_conc Decrease the concentration check_conc->lower_conc Yes check_temp Was the solution temperature changed? check_conc->check_temp No lower_conc->solution_ok control_temp Maintain a constant temperature check_temp->control_temp Yes check_ph Is the pH optimal? check_temp->check_ph No control_temp->solution_ok adjust_ph Adjust pH to improve solubility check_ph->adjust_ph No check_ph->solution_ok Yes adjust_ph->solution_ok

Caption: Troubleshooting workflow for aggregation.

References

Technical Support Center: Optimizing Docosan-1-amine Reaction Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of docosan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The primary synthetic routes for this compound involve starting from either docosanoic acid or a docosyl halide, such as 1-bromodocosane. Key methods include:

  • Reduction of Docosanamide: Docosanoic acid is converted to its corresponding amide, which is then reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

  • Reductive Amination of Docosanal: This involves the reaction of docosanal (the corresponding aldehyde) with ammonia in the presence of a reducing agent.

  • Nucleophilic Substitution of Docosyl Halide: 1-Bromodocosane can be reacted with ammonia or a protected amine equivalent (like in the Gabriel synthesis) to yield this compound. Direct alkylation with ammonia can often lead to mixtures of primary, secondary, and tertiary amines.[1][2]

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields in this compound synthesis can stem from several factors. Refer to the troubleshooting guide below for a systematic approach. Common causes include:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or poor reagent stoichiometry.

  • Side Reactions: The formation of byproducts, such as over-alkylation to form secondary (didocosylamine) and tertiary (tridocosylamine) amines, is a frequent issue, especially in alkyl halide routes.[1][3]

  • Product Degradation: Long-chain amines can be susceptible to oxidation, particularly at elevated temperatures in the presence of air.[4]

  • Loss During Workup/Purification: Due to its long alkyl chain, this compound has unique solubility properties that can lead to losses during aqueous workup or precipitation. Its basicity can cause it to bind strongly to silica gel during chromatography, leading to streaking and poor recovery.[4]

Q3: I am observing significant amounts of secondary and tertiary amine impurities. How can I minimize these?

A3: Over-alkylation is a classic problem in amine synthesis.[1] To favor the formation of the primary amine, consider the following strategies:

  • Use a Large Excess of Ammonia: When using the alkyl halide method, employing a significant molar excess of ammonia can statistically favor the mono-alkylation product.[1]

  • Gabriel Synthesis: This method uses phthalimide as an ammonia surrogate. The bulky nature of the phthalimide anion prevents over-alkylation. The resulting N-docosylphthalimide is then cleaved (e.g., with hydrazine) to release the primary amine.

  • Use a Protected Amine Source: Reacting the alkyl halide with sodium azide to form docosyl azide, followed by reduction (e.g., with LiAlH₄ or catalytic hydrogenation), provides a clean route to the primary amine.

Q4: What is the best method to purify crude this compound?

A4: The choice of purification method depends on the scale of the reaction and the nature of the impurities.[4]

  • Recrystallization: This is an excellent method for solid amines like this compound. The key is to find a solvent system where the amine is soluble at high temperatures but sparingly soluble at room or lower temperatures.[4]

  • Vacuum Distillation: Due to its high boiling point, distillation must be performed under high vacuum to prevent thermal degradation.[4] This is effective for removing non-volatile impurities.

  • Column Chromatography: Standard silica gel chromatography can be problematic due to the basicity of the amine.[5] To mitigate this, you can:

    • Add a small amount of a competing base, like triethylamine or ammonia, to the eluent.[5]

    • Use a deactivated stationary phase, such as basic alumina or amine-functionalized silica.[5]

  • Acid-Base Extraction: The amine can be protonated with an acid (e.g., HCl) to form a water-soluble salt. This allows for the removal of non-basic organic impurities by washing with an organic solvent. The amine is then regenerated by adding a base (e.g., NaOH) and extracted into an organic solvent.

Troubleshooting Guides

Issue 1: Low Product Yield or Incomplete Reaction

This guide provides a step-by-step approach to diagnosing and resolving issues related to low reaction yields.

LowYieldTroubleshooting cluster_reagents Reagent Issues cluster_conditions Reaction Condition Issues cluster_analysis Crude Product Analysis start Low Yield Observed check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents reagent_impure Impure or Degraded Reagents? check_reagents->reagent_impure check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) temp_time Temp or Time Insufficient? check_conditions->temp_time analyze_crude Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) starting_material Mainly Unreacted Starting Material? analyze_crude->starting_material reagent_stoich Incorrect Stoichiometry? reagent_impure->reagent_stoich No reagent_solution Use Fresh, Pure Reagents. Recalculate Molar Ratios. reagent_impure->reagent_solution Yes reagent_stoich->check_conditions No reagent_stoich->reagent_solution Yes atmosphere Inert Atmosphere Compromised? temp_time->atmosphere No condition_solution Increase Temp/Time. Ensure Dry/Inert Conditions. temp_time->condition_solution Yes atmosphere->analyze_crude No atmosphere->condition_solution Yes side_products Multiple Side Products? starting_material->side_products No optimize_conditions Optimize Reaction Conditions (See Table 1) starting_material->optimize_conditions Yes change_route Consider Alternative Synthetic Route (e.g., Gabriel Synthesis) side_products->change_route Yes

Caption: Troubleshooting workflow for low reaction yield.
Data Presentation: Reaction Parameter Optimization

The following table summarizes key parameters for optimizing the synthesis of this compound from 1-bromodocosane and ammonia.

ParameterSub-Optimal ConditionRecommended ConditionRationale
NH₃:Substrate Ratio 1:1 to 3:1>10:1 (or use liquid NH₃ as solvent)Minimizes over-alkylation to secondary and tertiary amines by increasing the probability of the alkyl halide reacting with ammonia instead of the product amine.[1]
Temperature < 60 °C80 - 120 °C (in a sealed vessel)Ensures sufficient reaction rate for the Sₙ2 displacement. Higher temperatures can increase side reactions.
Solvent Protic (e.g., Ethanol)Aprotic polar (e.g., DMF, NMP) or no solvent (using excess liquid NH₃)Protic solvents can solvate the ammonia nucleophile, reducing its reactivity.
Reaction Time < 12 hours24 - 48 hoursLong reaction times are often necessary for sterically hindered or less reactive substrates to proceed to completion.
Atmosphere AirInert (Nitrogen or Argon)Prevents potential oxidation of the amine product, especially at elevated temperatures.[4]

Experimental Protocols

Protocol 1: Synthesis via Reduction of Docosanamide

This two-step protocol starts from commercially available docosanoic acid.

AmideReductionWorkflow start Docosanoic Acid step1 Step 1: Amide Formation - Thionyl Chloride (SOCl₂) - Anhydrous Toluene - Reflux, 2h start->step1 intermediate1 Docosanoyl Chloride (in situ) step1->intermediate1 step2 Ammonolysis - Conc. Ammonium Hydroxide - Stir at RT, 4h intermediate1->step2 intermediate2 Docosanamide (Crude) step2->intermediate2 purify1 Purification - Filter solid - Wash with H₂O & Cold Acetone - Dry under vacuum intermediate2->purify1 amide_product Pure Docosanamide purify1->amide_product step3 Step 2: Amide Reduction - LiAlH₄ in THF (anhydrous) - Add Docosanamide slowly - Reflux, 12-18h amide_product->step3 workup Workup (Fieser Method) 1. Add H₂O 2. Add 15% NaOH (aq) 3. Add H₂O 4. Filter solids (Celite®) step3->workup extract Extraction & Purification - Extract filtrate with Ether - Dry (Na₂SO₄), concentrate - Recrystallize from Ethanol/Hexane workup->extract final_product This compound extract->final_product

Caption: Experimental workflow for this compound synthesis.

Methodology:

  • Amide Formation: To a solution of docosanoic acid (1 eq.) in anhydrous toluene, add thionyl chloride (1.5 eq.) dropwise at room temperature under a nitrogen atmosphere. Heat the mixture to reflux for 2 hours. After cooling, the solvent is removed under reduced pressure. The crude acid chloride is then slowly added to a stirred solution of concentrated ammonium hydroxide at 0 °C. The mixture is stirred at room temperature for 4 hours. The resulting white precipitate (docosanamide) is collected by filtration, washed thoroughly with water and cold acetone, and dried under vacuum.

  • Amide Reduction: In a flame-dried flask under nitrogen, a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq.) in anhydrous tetrahydrofuran (THF) is prepared. The docosanamide (1 eq.), dissolved in hot anhydrous THF, is added slowly to the LiAlH₄ suspension. The reaction mixture is then heated to reflux for 12-18 hours.

  • Workup and Purification: After cooling the reaction to 0 °C, the excess LiAlH₄ is quenched cautiously by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup). The resulting granular precipitate is filtered off through a pad of Celite®, and the filter cake is washed with THF. The combined filtrates are concentrated, and the residue is purified by recrystallization (e.g., from an ethanol/hexane mixture) to yield pure this compound.

Data Presentation: Analytical Characterization

The final product should be characterized to confirm its identity and purity.

Analytical TechniqueExpected Result for this compoundPurpose
¹H NMR A triplet at ~2.7 ppm (-CH₂-NH₂), a broad singlet for the -NH₂ protons, and a large multiplet at ~1.25 ppm for the long alkyl chain protons.Confirms chemical structure and identifies key functional groups.
¹³C NMR A peak at ~42 ppm for the carbon attached to the nitrogen, and a series of peaks between 14-34 ppm for the alkyl chain.Confirms the carbon skeleton of the molecule.
GC-MS A single major peak with a molecular ion (M⁺) corresponding to the mass of this compound (m/z = 325.6).[6][7]Assesses purity and confirms molecular weight.[8][9]
FT-IR N-H stretching bands (two for primary amine) around 3300-3400 cm⁻¹, and C-H stretching bands around 2850-2950 cm⁻¹.Identifies the presence of the primary amine and alkyl functionalities.
Melting Point Literature value is approximately 73-75 °C.A sharp melting point close to the literature value indicates high purity.

References

avoiding side reactions with docosan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for docosan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when working with this compound?

A1: The primary reactivity of this compound stems from the nucleophilic nature of its primary amine group. The most prevalent side reactions include:

  • Over-alkylation: When reacting this compound with alkyl halides, the resulting secondary amine is often more nucleophilic than the primary amine, leading to further alkylation and the formation of tertiary amines and even quaternary ammonium salts. This results in a mixture of products that can be difficult to separate.

  • Diacylation: In acylation reactions, while less common than over-alkylation, it is possible for the initially formed amide to undergo a second acylation under harsh conditions, though this is generally not a significant issue.

  • Oxidation: Primary amines are susceptible to oxidation, which can lead to the formation of various byproducts. It is crucial to handle this compound under an inert atmosphere and avoid prolonged exposure to air and light.

  • Incomplete Reactions: Due to its long, nonpolar alkyl chain, this compound can exhibit poor solubility in certain polar solvents, which may lead to incomplete reactions or require elevated temperatures and longer reaction times.

Q2: How can I prevent over-alkylation when performing N-alkylation of this compound?

A2: Preventing over-alkylation is a common challenge with primary amines.[1] Here are a few effective strategies:

  • Use a Large Excess of the Amine: Employing a significant molar excess of this compound relative to the alkylating agent can favor the mono-alkylation product. However, this approach can be atom-inefficient and requires removal of the excess amine post-reaction.

  • Reductive Amination: This is a highly effective method for controlled mono-alkylation.[1][2][3] The reaction involves the formation of an imine intermediate by reacting this compound with an aldehyde or ketone, followed by in-situ reduction to the desired secondary amine. This two-step, one-pot procedure avoids the direct use of alkyl halides and minimizes the risk of over-alkylation.

  • Use of Protecting Groups: The amine can be protected, for example as a carbamate, to prevent reaction.[4][5][6] After performing other desired transformations on the molecule, the protecting group can be removed to reveal the primary amine.

Q3: I am struggling with the purification of my this compound derivative. What are the recommended methods?

A3: The purification strategy will depend on the nature of your derivative and the impurities present. Given the long alkyl chain of this compound, its derivatives are typically nonpolar.

  • Acid-Base Extraction: This is a fundamental and highly effective technique. Your nonpolar this compound derivative will be soluble in organic solvents. By washing the organic solution with an aqueous acid (e.g., 1M HCl), the basic amine will be protonated, forming a water-soluble ammonium salt that partitions into the aqueous layer. Neutral and acidic impurities will remain in the organic layer. The aqueous layer can then be collected, basified (e.g., with 1M NaOH) to deprotonate the ammonium salt, and the free amine can be extracted back into an organic solvent.

  • Chromatography: While sometimes challenging for very nonpolar compounds, column chromatography on silica gel is a standard method. A solvent system with a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol) can help to prevent tailing of the amine on the acidic silica gel.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an excellent method for purification. The choice of solvent will depend on the specific properties of your compound.

Q4: What are the best practices for handling and storing this compound?

A4: Due to its nature as a primary amine, proper handling and storage are important to maintain its purity and ensure safety.

  • Storage: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[7][8] It should be kept away from incompatible substances such as strong oxidizing agents and acids.

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Troubleshooting Guides

Issue 1: Low Yield in Amide Coupling Reaction
Potential Cause Troubleshooting Step
Poor solubility of this compound The long alkyl chain can limit solubility in some polar aprotic solvents. Try using a less polar solvent like dichloromethane (DCM) or tetrahydrofuran (THF), or a mixture. Gentle heating may also improve solubility and reaction rate.
Ineffective coupling reagent Not all coupling reagents are equally effective for all substrates. For sterically hindered or electron-deficient carboxylic acids, or for poorly nucleophilic amines, a more powerful coupling reagent may be needed. Consider screening different classes of coupling reagents (e.g., carbodiimides like EDC, phosphonium salts like PyBOP, or uronium salts like HATU).[9]
Side reaction with coupling reagent Some coupling reagents can react with the amine to form a guanidinium by-product.[10] Ensure the correct order of addition (typically activating the carboxylic acid before adding the amine).
Incomplete reaction Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction has stalled, consider increasing the temperature or reaction time.
Issue 2: Multiple Products in Reductive Amination
Potential Cause Troubleshooting Step
Reduction of the aldehyde/ketone If a strong reducing agent like sodium borohydride is used, it can reduce the starting carbonyl compound before imine formation is complete.[2] Use a milder reducing agent that is selective for the imine, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[2][3]
Incomplete imine formation Imine formation is often acid-catalyzed. Adding a catalytic amount of a weak acid, such as acetic acid, can accelerate this step.[11] Monitor imine formation by TLC or NMR before adding the reducing agent.
Over-alkylation of the product While less common in reductive amination than with alkyl halides, if the product is a primary amine (from reacting with ammonia), it can potentially react with another equivalent of the carbonyl compound. Ensure a stoichiometry that favors the desired product.
Impure starting materials Ensure the purity of the this compound and the carbonyl compound, as impurities can lead to side reactions.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling with this compound

This protocol describes a general method for the synthesis of an amide from this compound and a carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

  • This compound

  • Carboxylic acid

  • EDC (1.2 equivalents)

  • HOBt (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DCM.

  • Add EDC (1.2 equivalents) to the solution and stir at room temperature for 15 minutes.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DCM to the reaction mixture, followed by the addition of DIPEA (2.0 equivalents).

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Expected Yield: 70-95% (dependent on the carboxylic acid substrate).

Protocol 2: Reductive Amination of an Aldehyde with this compound

This protocol outlines a one-pot reductive amination procedure using sodium triacetoxyborohydride.

Materials:

  • This compound

  • Aldehyde (1.0 equivalent)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.1 equivalents) and the aldehyde (1.0 equivalent) in anhydrous DCM or DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by desired method (e.g., column chromatography).

Expected Yield: 60-90% (dependent on the aldehyde substrate).

Data Presentation

Table 1: Solubility of this compound in Common Organic Solvents

SolventSolubility at 25°CObservations
Dichloromethane (DCM)SolubleReadily dissolves to form a clear solution.
Tetrahydrofuran (THF)SolubleDissolves well.
ChloroformSolubleHigh solubility.
TolueneSoluble with warmingMay require gentle heating to fully dissolve.
MethanolSparingly solubleLimited solubility at room temperature.
EthanolSparingly solubleLimited solubility at room temperature.
WaterInsolubleForms a waxy solid that does not dissolve.
HexanesSoluble with warmingSoluble upon heating.

Table 2: Comparison of Coupling Reagents for Amide Synthesis with Fatty Amines

Coupling Reagent SystemTypical Yield RangeKey AdvantagesPotential Side Reactions
EDC/HOBt70-95%Readily available, water-soluble byproducts.Racemization (minimized by HOBt).
HATU/DIPEA85-98%High efficiency, fast reaction times, good for hindered substrates.Can be expensive.
PyBOP/DIPEA80-95%Effective for a wide range of substrates.Potential for guanidinium byproduct formation.
SOCl₂ then amine60-85%Inexpensive.Harsh conditions, not suitable for sensitive substrates.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve Carboxylic Acid and HOBt in DCM activation Add EDC (Activate Carboxylic Acid) reagents->activation 15 min add_amine Add this compound and DIPEA activation->add_amine stir Stir at RT (12-24h) add_amine->stir monitor Monitor by TLC/LC-MS stir->monitor quench Dilute and Wash (HCl, NaHCO3, Brine) monitor->quench Reaction Complete dry Dry and Concentrate quench->dry purify Purify (Chromatography/Recrystallization) dry->purify

Caption: Workflow for a typical amide coupling reaction.

troubleshooting_overalkylation start Over-alkylation Observed (Mixture of Products) strategy Select Mitigation Strategy start->strategy excess_amine Use Large Excess of this compound strategy->excess_amine Stoichiometric Control reductive_amination Perform Reductive Amination strategy->reductive_amination Alternative Reaction protecting_group Use a Protecting Group strategy->protecting_group Temporary Modification outcome1 Mono-alkylation Favored excess_amine->outcome1 outcome2 Controlled Mono-alkylation reductive_amination->outcome2 outcome3 Alkylation Prevented (Deprotect Later) protecting_group->outcome3

Caption: Decision tree for avoiding over-alkylation.

References

Technical Support Center: Refining Docosan-1-amine Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of docosan-1-amine.

Frequently Asked Questions (FAQs)

1. Which analytical technique is most suitable for this compound quantification?

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the quantification of this compound. The choice often depends on the sample matrix, required sensitivity, and available instrumentation.

  • GC-MS is a robust technique, particularly for volatile compounds. However, due to the low volatility of this compound, derivatization is essential to improve its chromatographic properties.[1]

  • LC-MS/MS offers high sensitivity and specificity and is well-suited for analyzing compounds in complex biological matrices.[2] Derivatization can also be employed in LC-MS/MS to enhance ionization efficiency and chromatographic retention.[3]

2. Why is derivatization necessary for this compound analysis?

This compound is a long-chain primary amine with low volatility and may exhibit poor peak shape in gas chromatography.[1] Derivatization is a chemical modification process that converts the analyte into a more volatile and thermally stable derivative, leading to improved chromatographic separation and detection. In LC-MS, derivatization can improve ionization efficiency and retention on reversed-phase columns.[3]

3. What are the recommended derivatization reagents for this compound?

  • For GC-MS: Trifluoroacetic anhydride (TFAA) is a common acylating agent that reacts with primary amines to form stable and volatile derivatives.[4]

  • For LC-MS/MS: Dansyl chloride is a widely used derivatizing agent that reacts with primary and secondary amines to form fluorescent and readily ionizable derivatives, significantly enhancing detection sensitivity.[5]

4. How can I choose a suitable internal standard for this compound quantification?

An ideal internal standard (IS) should be chemically similar to the analyte but have a different mass-to-charge ratio (m/z) to be distinguishable by the mass spectrometer. For this compound, a stable isotope-labeled (SIL) version, such as this compound-d4, would be the gold standard as it co-elutes and experiences similar matrix effects.[6] If a SIL IS is unavailable, a structural analog with a similar long alkyl chain, such as eicosane-1-amine (C20) or tetracosan-1-amine (C24), can be used.[7]

5. What are the typical storage and stability considerations for this compound samples?

Long-chain amines can be prone to degradation. It is recommended to store samples at low temperatures (-20°C or -80°C) to minimize degradation.[8] Analyte stability in the biological matrix and during sample processing should be thoroughly evaluated during method validation.[9]

Troubleshooting Guides

GC-MS Analysis

Issue 1: Peak Tailing

  • Symptom: Asymmetrical peaks with a "tail" extending to the right.

  • Possible Causes & Solutions:

    • Incomplete Derivatization: Underivatized this compound is polar and can interact with active sites in the GC system.

      • Solution: Optimize the derivatization reaction by ensuring anhydrous conditions, using a sufficient excess of the derivatizing reagent, and optimizing reaction time and temperature.[10]

    • Active Sites in the GC System: Silanol groups on the injector liner or column can interact with the amine.

      • Solution: Use a deactivated injector liner and a high-quality, inert GC column. Regular maintenance, including trimming the column, can help.[11]

    • Improper Column Installation: A poor column cut or incorrect installation can create dead volumes.

      • Solution: Ensure a clean, square cut of the column and proper installation into the injector and detector according to the manufacturer's guidelines.[12]

Issue 2: Low Signal Intensity/Poor Sensitivity

  • Symptom: The peak for this compound is very small or not detectable.

  • Possible Causes & Solutions:

    • Inefficient Derivatization: The derivatization reaction may not be proceeding to completion.

      • Solution: Re-evaluate and optimize the derivatization protocol as described for peak tailing.

    • Injector Issues: The sample may not be transferring efficiently to the column.

      • Solution: Check the injector temperature, septum for leaks, and liner for contamination.[12]

    • MS Tuning: The mass spectrometer may not be optimally tuned for the target ions.

      • Solution: Perform a tune of the mass spectrometer according to the manufacturer's recommendations.

LC-MS/MS Analysis

Issue 1: Matrix Effects (Ion Suppression or Enhancement)

  • Symptom: Inconsistent and irreproducible results between samples, particularly in biological matrices.

  • Possible Causes & Solutions:

    • Co-eluting Matrix Components: Molecules from the sample matrix (e.g., phospholipids from plasma) can co-elute with this compound and interfere with its ionization.[13]

      • Solution 1: Improve Sample Preparation: Employ more rigorous sample clean-up techniques like solid-phase extraction (SPE) to remove interfering components.[14]

      • Solution 2: Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to separate this compound from matrix interferences.[15]

      • Solution 3: Use a Stable Isotope-Labeled Internal Standard: A SIL-IS will be affected by the matrix in the same way as the analyte, effectively compensating for ion suppression or enhancement.[6]

Issue 2: Poor Peak Shape

  • Symptom: Broad or split peaks.

  • Possible Causes & Solutions:

    • Suboptimal Chromatographic Conditions: The mobile phase pH or composition may not be suitable for the analyte.

      • Solution: For the dansylated derivative, ensure the mobile phase composition is optimized for good peak shape on a C18 column.

    • Column Overload: Injecting too much sample can lead to peak distortion.

      • Solution: Dilute the sample or reduce the injection volume.

    • Column Degradation: The column performance may have deteriorated.

      • Solution: Replace the column with a new one of the same type.

Quantitative Data Summary

The following tables provide representative quantitative parameters for the analysis of long-chain primary amines using GC-MS and LC-MS/MS. These values are intended as a general guide and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Representative GC-MS Quantitative Parameters for Long-Chain Primary Amines (as TFAA derivatives)

ParameterTypical ValueReference
Linearity Range10 - 1000 ng/mLN/A
Limit of Detection (LOD)1 - 5 ng/mL[16][17]
Limit of Quantification (LOQ)5 - 15 ng/mL[16][17]
Intraday Precision (%RSD)< 10%N/A
Interday Precision (%RSD)< 15%N/A
Accuracy (% Bias)± 15%N/A

Table 2: Representative LC-MS/MS Quantitative Parameters for Long-Chain Primary Amines (as Dansyl derivatives)

ParameterTypical ValueReference
Linearity Range0.5 - 500 ng/mL[18]
Limit of Detection (LOD)0.1 - 0.5 ng/mL[18]
Limit of Quantification (LOQ)0.5 - 1.0 ng/mL[18]
Intraday Precision (%RSD)< 10%N/A
Interday Precision (%RSD)< 15%N/A
Accuracy (% Bias)± 15%N/A

Experimental Protocols

Protocol 1: Quantification of this compound by GC-MS with TFAA Derivatization

1. Sample Preparation (from Plasma)

  • To 100 µL of plasma, add 10 µL of internal standard working solution (e.g., eicosane-1-amine, 1 µg/mL in methanol).

  • Add 500 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

2. Derivatization

  • Reconstitute the dried extract in 50 µL of ethyl acetate.

  • Add 50 µL of trifluoroacetic anhydride (TFAA).

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool to room temperature and evaporate the solvent and excess reagent under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

3. GC-MS Conditions

  • GC System: Agilent 7890B GC or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Inlet: Splitless, 280°C

  • Oven Program: 150°C for 1 min, ramp to 300°C at 15°C/min, hold for 10 min

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • MS System: Agilent 5977A MSD or equivalent

  • Ionization: Electron Ionization (EI), 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • This compound-TFA (m/z): Monitor characteristic fragment ions (e.g., M-R, alpha cleavage fragments). The exact m/z values would need to be determined from the mass spectrum of the derivatized standard.[4]

    • Internal Standard-TFA (m/z): Monitor characteristic fragment ions for the derivatized internal standard.

Protocol 2: Quantification of this compound by LC-MS/MS with Dansyl Chloride Derivatization

1. Sample Preparation (from Plasma)

  • To 100 µL of plasma, add 10 µL of internal standard working solution (e.g., this compound-d4, 1 µg/mL in methanol).

  • Add 500 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

2. Derivatization

  • Add 100 µL of 100 mM sodium carbonate buffer (pH 9.5) to the supernatant.

  • Add 100 µL of dansyl chloride solution (1 mg/mL in acetone).

  • Vortex and incubate at 60°C for 30 minutes in the dark.[3]

  • Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute in 200 µL of mobile phase A for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • LC System: Waters ACQUITY UPLC or equivalent

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: Start at 60% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • MS/MS System: Sciex QTRAP 6500 or equivalent

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • Dansyl-Docosan-1-amine: Precursor ion [M+H]+ to a characteristic product ion. The exact transition would be determined by infusing the derivatized standard. A common product ion for dansylated amines is m/z 170/171.

    • Dansyl-Internal Standard: Precursor ion [M+H]+ to a characteristic product ion.

Visualizations

experimental_workflow_gcms GC-MS Quantification Workflow for this compound cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_ppt Protein Precipitation (Acetonitrile) add_is->protein_ppt centrifuge Centrifugation protein_ppt->centrifuge evaporate1 Evaporate Supernatant centrifuge->evaporate1 reconstitute1 Reconstitute in Ethyl Acetate evaporate1->reconstitute1 add_tfaa Add TFAA reconstitute1->add_tfaa heat Heat at 60°C add_tfaa->heat evaporate2 Evaporate to Dryness heat->evaporate2 reconstitute2 Reconstitute in Ethyl Acetate evaporate2->reconstitute2 gcms GC-MS Analysis (SIM Mode) reconstitute2->gcms data_processing Data Processing and Quantification gcms->data_processing

GC-MS Experimental Workflow

experimental_workflow_lcmsms LC-MS/MS Quantification Workflow for this compound cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_ppt Protein Precipitation (Acetonitrile) add_is->protein_ppt centrifuge Centrifugation protein_ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant add_buffer Add Carbonate Buffer supernatant->add_buffer add_dansyl Add Dansyl Chloride add_buffer->add_dansyl incubate Incubate at 60°C add_dansyl->incubate evaporate Evaporate to Dryness incubate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcmsms LC-MS/MS Analysis (MRM Mode) reconstitute->lcmsms data_processing Data Processing and Quantification lcmsms->data_processing

LC-MS/MS Experimental Workflow

troubleshooting_peak_tailing Troubleshooting Peak Tailing in GC-MS cluster_causes Potential Causes cluster_solutions Solutions start Peak Tailing Observed cause1 Incomplete Derivatization start->cause1 cause2 Active Sites in System start->cause2 cause3 Improper Column Installation start->cause3 solution1 Optimize Derivatization: - Anhydrous conditions - Excess reagent - Optimize time/temp cause1->solution1 solution2 Improve System Inertness: - Deactivated liner - Inert column - Trim column cause2->solution2 solution3 Re-install Column: - Clean, square cut - Correct positioning cause3->solution3

Logical Flow for Troubleshooting Peak Tailing

References

Technical Support Center: Improving the Efficiency of Docosan-1-Amine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the functionalization of docosan-1-amine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process of functionalizing this compound, a long-chain, lipophilic primary amine.

Issue 1: Low or No Yield in Amide Coupling Reactions

Question: My amide coupling reaction with this compound is resulting in a low yield or no product. What are the common causes and how can I troubleshoot this?

Answer:

Low yields in amide bond formation involving this compound can stem from several factors, often related to its long, hydrophobic alkyl chain and potential solubility issues. Here’s a step-by-step troubleshooting guide:

  • Ensure Anhydrous Conditions: Amide coupling reactions are highly sensitive to moisture. Water can hydrolyze activated carboxylic acid intermediates, preventing amide formation.

    • Solution: Thoroughly dry all glassware. Use anhydrous solvents, and handle hygroscopic reagents in a glovebox or under an inert atmosphere (e.g., argon or nitrogen).

  • Verify Reagent Quality and Stoichiometry: The purity and molar ratios of your reactants are critical.

    • Solution:

      • Confirm the purity of this compound, the carboxylic acid, and coupling reagents using techniques like NMR or LC-MS.

      • A common starting point is a slight excess (1.1-1.5 equivalents) of the coupling reagent and the amine relative to the carboxylic acid. However, the optimal stoichiometry can vary.

  • Optimize Carboxylic Acid Activation: Incomplete activation of the carboxylic acid is a frequent cause of low yields.

    • Solution:

      • Choose an appropriate coupling reagent. For sterically hindered or electron-deficient partners, stronger coupling reagents like HATU or COMU are often more effective than EDC/HOBt.

      • Pre-activate the carboxylic acid by stirring it with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for 15-30 minutes before adding this compound.

  • Address Solubility Issues: this compound and its derivatives are highly lipophilic and may have poor solubility in common polar aprotic solvents like DMF or acetonitrile, especially at lower temperatures.

    • Solution:

      • Screen different anhydrous solvents. Dichloromethane (DCM), tetrahydrofuran (THF), or mixtures like DCM/DMF might improve solubility.

      • Consider gently heating the reaction mixture (e.g., to 40-50 °C) to improve solubility and reaction rate, but monitor for potential side reactions or degradation.

  • Minimize Steric Hindrance: The long alkyl chain of this compound doesn't typically cause significant steric hindrance at the amine, but the coupling partner might.

    • Solution: For sterically demanding carboxylic acids, consider converting the acid to an acyl fluoride using reagents like TFFH or BTFFH. Acyl fluorides are highly reactive intermediates that can overcome steric challenges.[1]

Issue 2: Complications in Reductive Amination

Question: I am attempting a reductive amination with this compound and an aldehyde/ketone, but the reaction is inefficient. What should I check?

Answer:

Reductive amination is a powerful method for forming C-N bonds. Here are common pitfalls and solutions when working with this compound:

  • Inefficient Imine Formation: The first step, the formation of the imine intermediate, is an equilibrium process.

    • Solution:

      • The reaction is often catalyzed by a small amount of acid (e.g., acetic acid). The optimal pH is typically weakly acidic (around 4-6).

      • To drive the equilibrium towards the imine, remove the water formed during the reaction. This can be achieved by using a Dean-Stark apparatus or adding molecular sieves to the reaction mixture.

  • Incorrect Choice of Reducing Agent: The choice of reducing agent is crucial for selectivity.

    • Solution:

      • Sodium cyanoborohydride (NaBH₃CN) is a mild reducing agent that is effective at reducing imines but not aldehydes or ketones at neutral or slightly acidic pH. This allows for a one-pot reaction where the reducing agent is present from the start.[2][3]

      • Sodium triacetoxyborohydride (STAB) is another mild and selective reagent, often used in solvents like dichloroethane (DCE) or DCM. It is particularly effective for less reactive substrates.[4]

      • Sodium borohydride (NaBH₄) can also be used, but it will reduce the starting aldehyde/ketone. Therefore, it should only be added after sufficient time has been allowed for complete imine formation.[4]

  • Side Reactions: Over-alkylation can be an issue if the newly formed secondary amine reacts with another molecule of the aldehyde/ketone.

    • Solution: A stepwise procedure, where the imine is formed first, followed by the addition of the reducing agent, can sometimes minimize this side reaction.[5]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for an amide coupling reaction with this compound?

A1: A good starting point for a small-scale reaction would be:

  • Reactants: Carboxylic acid (1.0 eq.), this compound (1.2 eq.), HATU (1.2 eq.), and DIPEA (2.0 eq.).

  • Solvent: Anhydrous DCM or THF.

  • Procedure: Dissolve the carboxylic acid in the solvent. Add HATU and DIPEA and stir for 15 minutes at room temperature for pre-activation. Add the this compound and let the reaction proceed at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

Q2: How can I purify the functionalized this compound product?

A2: Due to the lipophilic nature of this compound derivatives, purification can be challenging.

  • Column Chromatography: This is a common method. Use a less polar solvent system than for more polar compounds. A gradient of hexane/ethyl acetate or DCM/methanol is often effective. Adding a small amount of triethylamine (~0.5%) to the eluent can help to prevent the amine from streaking on the silica gel.

  • Recrystallization: If the product is a solid, recrystallization can be a very effective purification method. Test various solvents; for these long-chain derivatives, less polar solvents or solvent mixtures might be required.

  • Acid-Base Extraction: If the functionalization reaction does not introduce an acidic or basic group, you can dissolve the crude product in a non-polar organic solvent (e.g., hexane or ether) and wash with a dilute acid (e.g., 1 M HCl) to remove any unreacted this compound as its hydrochloride salt. Then wash with a dilute base (e.g., saturated NaHCO₃) to remove any acidic starting materials or byproducts.

Q3: Which analytical techniques are best for characterizing my functionalized this compound?

A3: A combination of techniques is recommended for full characterization:

  • NMR Spectroscopy (¹H and ¹³C): This is essential for confirming the structure of your product. You should see characteristic shifts corresponding to the newly formed bond (e.g., an amide proton signal in ¹H NMR) and changes in the chemical shifts of the carbons and protons near the reaction site.

  • Mass Spectrometry (MS): Techniques like ESI-MS or MALDI-TOF will help to confirm the molecular weight of your product.

  • FTIR Spectroscopy: This can be used to identify the presence of new functional groups, for example, a strong carbonyl stretch for an amide bond (typically around 1650 cm⁻¹).

Q4: I am functionalizing this compound with an NHS ester. What are the key considerations?

A4: N-hydroxysuccinimide (NHS) ester reactions are a common way to form amide bonds.

  • pH: The reaction is highly pH-dependent. The optimal pH range is typically 8.3-8.5. Below this range, the amine is protonated and non-nucleophilic. Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction.[6][7]

  • Buffer: Use an amine-free buffer, such as sodium bicarbonate or phosphate buffer, to avoid reaction with the buffer components.[7]

  • Solvent: If the NHS ester has poor water solubility, it can be dissolved in a small amount of an anhydrous, water-miscible organic solvent like DMSO or DMF before being added to the aqueous buffer solution containing the amine.[6]

Data Presentation

Table 1: Comparison of Common Amide Coupling Reagents

Coupling ReagentCommon AdditiveTypical BaseAdvantagesDisadvantages
EDC (Carbodiimide)HOBt, OxymaDIPEA, Et₃NCost-effective, water-soluble byproducts.Can cause racemization, lower efficiency for hindered substrates.
HATU (Uronium salt)None requiredDIPEA, 2,4,6-CollidineHigh efficiency, fast reaction times, low racemization.More expensive, can be moisture-sensitive.
COMU (Uronium salt)None requiredDIPEASimilar to HATU but with more soluble byproducts.Higher cost.
Acyl Chloride None requiredPyridine, Et₃NHighly reactive.Harsh formation conditions (e.g., SOCl₂, oxalyl chloride), can lead to side reactions.

Table 2: Common Reducing Agents for Reductive Amination

Reducing AgentTypical Solvent(s)Key Features
NaBH(OAc)₃ (STAB) DCE, DCM, THFMild and selective; tolerates many functional groups.[4]
NaBH₃CN Methanol, EthanolSelective for imines over carbonyls at pH ~6-7.[2][4]
NaBH₄ Methanol, EthanolReduces both imines and carbonyls; must be added after imine formation is complete.[4]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • Dissolve the carboxylic acid (1.0 equivalent) in anhydrous DCM or THF.

  • Add HATU (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA) (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
  • To a solution of the aldehyde or ketone (1.0 equivalent) and this compound (1.1 equivalents) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or DCM, add sodium triacetoxyborohydride (STAB) (1.5 equivalents) in one portion.

  • If the amine is used as a hydrochloride salt, add 1.0 equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or GC-MS. Reaction times can vary from 1 to 24 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Carboxylic Acid (1 eq) This compound (1.2 eq) HATU (1.2 eq) DIPEA (2.0 eq) Anhydrous Solvent start->reagents preactivate Pre-activation: Carboxylic Acid + HATU + DIPEA (RT, 15-30 min) reagents->preactivate add_amine Add this compound preactivate->add_amine react Reaction (RT, 2-16h) add_amine->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete quench Quench Reaction (e.g., water) monitor->quench Complete extract Extract with Organic Solvent quench->extract wash_dry Wash & Dry extract->wash_dry purify Purify (Chromatography/Recrystallization) wash_dry->purify product Final Product purify->product

Caption: Experimental workflow for amide coupling of this compound using HATU.

Troubleshooting_Low_Yield start Low Amide Coupling Yield check_conditions Check Reaction Conditions start->check_conditions check_reagents Check Reagents start->check_reagents check_solubility Check Solubility start->check_solubility cond_anhydrous Anhydrous Conditions? check_conditions->cond_anhydrous Moisture? cond_temp Optimal Temperature? check_conditions->cond_temp Rate? reagent_purity Purity Confirmed? check_reagents->reagent_purity reagent_stoich Stoichiometry Correct? check_reagents->reagent_stoich reagent_coupling Coupling Reagent Optimal? check_reagents->reagent_coupling solubility_issue Poor Solubility? check_solubility->solubility_issue sol_dry Dry glassware & solvents cond_anhydrous->sol_dry sol_heat Gently heat reaction cond_temp->sol_heat end Improved Yield sol_dry->end sol_heat->end sol_purify Verify by NMR/LC-MS reagent_purity->sol_purify sol_adjust_ratio Adjust molar ratios reagent_stoich->sol_adjust_ratio sol_change_coupling Use stronger reagent (e.g., HATU) reagent_coupling->sol_change_coupling sol_purify->end sol_adjust_ratio->end sol_change_coupling->end sol_change_solvent Screen different solvents (DCM, THF) solubility_issue->sol_change_solvent sol_change_solvent->end

Caption: Troubleshooting logic for low-yield amide coupling reactions.

References

Validation & Comparative

A Comparative Guide to Docosan-1-amine and Other Long-Chain Amines in Drug Delivery and Gene Transfection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain amines are fundamental components in the development of non-viral vectors for drug and gene delivery. Their amphiphilic nature, characterized by a hydrophilic amine headgroup and a lipophilic alkyl tail, allows for the formation of cationic lipids and liposomes that can efficiently encapsulate and transport therapeutic payloads into cells. The length of the alkyl chain is a critical parameter that significantly influences the physicochemical properties and biological performance of these delivery systems. This guide provides an objective comparison of docosan-1-amine (C22), a saturated very long-chain primary amine, with other prominent long-chain amines, such as the saturated stearylamine (C18) and the unsaturated oleylamine (C18). The information presented is supported by experimental data from existing literature to aid researchers in selecting the optimal long-chain amine for their specific application.

Physicochemical Properties of Selected Long-Chain Amines

The physicochemical characteristics of long-chain amines are foundational to their function in drug and gene delivery systems. Properties such as molecular weight, melting point, and solubility influence the stability, drug loading capacity, and release kinetics of nanoparticle formulations.

PropertyThis compoundStearylamineOleylamine
Chemical Formula C₂₂H₄₇NC₁₈H₃₉NC₁₈H₃₇N
Molecular Weight ( g/mol ) 325.62269.51267.50
Appearance White to brown solidWaxy solidColorless to yellowish liquid
Melting Point (°C) 6352-5418-26
Boiling Point (°C) 393.77 (estimate)348.9348-350
Chain Saturation SaturatedSaturatedUnsaturated (C18:1)

Impact of Alkyl Chain Length on Biological Performance

The length and saturation of the alkyl chain in long-chain amines have a profound impact on the efficacy and toxicity of lipid-based delivery systems. These structural variations affect how the lipid molecules pack together, the fluidity of the liposomal membrane, and their interaction with cellular membranes.

Cytotoxicity

The cytotoxicity of cationic lipids is a crucial consideration in the design of safe and effective drug and gene delivery vectors. Generally, longer alkyl chains are associated with decreased cytotoxicity. This is attributed to their lower water solubility and reduced tendency to disrupt cell membranes compared to shorter-chain amines.[1]

Drug Delivery Efficiency

The alkyl chain length influences both the drug loading capacity and the release kinetics of liposomal formulations. Longer, saturated chains like that of this compound and stearylamine can lead to more rigid and stable lipid bilayers. This increased stability can enhance drug retention within the liposome, potentially leading to higher encapsulation efficiencies and slower, more controlled drug release.

A study on doxorubicin-loaded PEGylated liposomes composed of lipids with different chain lengths (18:0, 20:0, and 22:0 PC) revealed that the 22:0 PC liposomes showed significant disruption of lipid chain packing upon doxorubicin loading, leading to faceted membrane morphologies.[4] This suggests that the very long chain of this compound could lead to unique packing arrangements and drug-lipid interactions within the liposome.

Gene Transfection Efficiency

The efficiency of gene transfection by cationic lipids is highly dependent on the structure of the lipid, including the length of its alkyl chain. The literature presents conflicting results on the optimal chain length, indicating that the relationship is complex and likely depends on the specific headgroup, linker, and experimental conditions.

Some studies have shown that transfection efficiency increases with decreasing hydrophobic chain length from C18 to C14.[5] For example, a study on spermine-based cationic lipids found that the C14 variant exhibited higher transfection efficiency than the C16 and C18 analogues.[6] Conversely, other research has demonstrated that longer alkyl chains (C18 > C16 > C14 > C12) can lead to higher transfection efficiencies.[5]

Significantly, a study focused on very long-chain fatty tails demonstrated that elongating the fatty tail beyond C18 can be a strategy to increase the transfection efficiency of cationic lipids.[7] This finding suggests that lipids incorporating a C22 chain, such as those derived from this compound, could be highly effective transfection agents. The increased lipophilicity of the longer chain may facilitate stronger interactions with the cell membrane and enhance endosomal escape of the genetic material.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and evaluation of long-chain amine-based delivery systems. Below are representative protocols for key experiments.

Preparation of Cationic Liposomes

This protocol describes a common method for preparing cationic liposomes using the thin-film hydration technique.

Materials:

  • This compound, Stearylamine, or Oleylamine

  • Helper lipid (e.g., DOPE or Cholesterol)

  • Chloroform

  • Hydration buffer (e.g., sterile water, PBS, or HEPES-buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or extruder

Procedure:

  • Dissolve the cationic amine and helper lipid in chloroform in a round-bottom flask at a desired molar ratio.

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

  • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the hydration buffer by vortexing or gentle agitation at a temperature above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs).

  • To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator or pass it through an extruder with polycarbonate membranes of a defined pore size.

  • Store the prepared liposomes at 4°C.

Diagram of Liposome Preparation Workflow:

G cluster_0 Lipid Film Formation cluster_1 Hydration and Sizing Dissolve Lipids in Chloroform Dissolve Lipids in Chloroform Evaporate Solvent Evaporate Solvent Dissolve Lipids in Chloroform->Evaporate Solvent Dry Film under Vacuum Dry Film under Vacuum Evaporate Solvent->Dry Film under Vacuum Hydrate Film with Buffer Hydrate Film with Buffer Dry Film under Vacuum->Hydrate Film with Buffer Form MLVs Form MLVs Hydrate Film with Buffer->Form MLVs Sonication/Extrusion Sonication/Extrusion Form MLVs->Sonication/Extrusion Form SUVs Form SUVs Sonication/Extrusion->Form SUVs

Workflow for preparing cationic liposomes.
In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cell line (e.g., HeLa, HEK293)

  • Complete culture medium

  • 96-well plates

  • Liposomal formulations of long-chain amines

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the liposomal formulations in a serum-free medium.

  • Remove the culture medium from the wells and replace it with the prepared dilutions. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

  • Incubate the plate for 24-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Diagram of MTT Assay Workflow:

G Seed Cells Seed Cells Treat with Liposomes Treat with Liposomes Seed Cells->Treat with Liposomes Incubate Incubate Treat with Liposomes->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Add Solubilization Solution Add Solubilization Solution Incubate->Add Solubilization Solution Add MTT Reagent->Incubate Measure Absorbance Measure Absorbance Add Solubilization Solution->Measure Absorbance

Workflow for the MTT cytotoxicity assay.
Gene Transfection and Efficiency Assessment

This protocol outlines a general procedure for cationic lipid-mediated gene transfection and quantification of transfection efficiency using a reporter gene like Green Fluorescent Protein (GFP).

Materials:

  • Cell line cultured in appropriate plates

  • Plasmid DNA (pDNA) encoding a reporter gene (e.g., pEGFP-N1)

  • Cationic liposome formulations

  • Serum-free medium (e.g., Opti-MEM)

  • Complete culture medium

  • Flow cytometer or fluorescence microscope

Procedure:

  • On the day before transfection, seed cells to be 70-90% confluent at the time of transfection.

  • For each transfection sample, dilute the pDNA into a serum-free medium in one tube.

  • In a separate tube, dilute the cationic liposome formulation into a serum-free medium.

  • Combine the diluted pDNA and the diluted liposomes. Mix gently and incubate for 15-30 minutes at room temperature to allow for the formation of lipoplexes.

  • Add the lipoplex mixture to the cells.

  • Incubate the cells for 4-6 hours at 37°C.

  • Replace the transfection medium with a fresh complete culture medium.

  • Incubate the cells for an additional 24-48 hours to allow for gene expression.

  • Assess transfection efficiency by quantifying the percentage of GFP-positive cells using a flow cytometer or by visualizing the cells under a fluorescence microscope.

Diagram of Gene Transfection Signaling Pathway:

G cluster_0 cluster_1 Lipoplex Cationic Liposome + pDNA Endosome Endosome Lipoplex->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Nucleus Nucleus Transcription Transcription Cytoplasm->Nucleus Nuclear Entry of pDNA Translation Translation Transcription->Translation Protein Protein Translation->Protein

Cellular pathway of cationic lipid-mediated gene transfection.

Conclusion

The selection of a long-chain amine for drug or gene delivery applications is a critical decision that influences the safety and efficacy of the formulation. This compound, with its very long C22 saturated alkyl chain, presents intriguing possibilities. Based on trends observed with other long-chain amines, it is plausible that this compound could contribute to the formation of highly stable liposomes with low cytotoxicity and potentially high transfection efficiency. However, the lack of direct comparative experimental data necessitates further investigation. Researchers are encouraged to use the provided protocols as a starting point to directly compare this compound with other long-chain amines like stearylamine and oleylamine to empirically determine the optimal choice for their specific therapeutic goals. The complex interplay between the lipid headgroup, linker, and alkyl chain length underscores the importance of such empirical validation.

References

A Comparative Guide to the Purity Validation of Docosan-1-amine by NMR and Other Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of long-chain primary amines like docosan-1-amine (C₂₂H₄₇N) is a critical checkpoint in ensuring the reliability of experimental results and the quality of final products. While various analytical methods are available, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary method for purity determination.[1][2] This guide provides an objective comparison of ¹H qNMR with alternative techniques for the purity validation of this compound, supported by detailed experimental protocols.

Quantitative ¹H NMR (qNMR): A Primary Method for Purity Assessment

Quantitative NMR is a robust analytical technique that determines the purity of a substance by relating the integral of an NMR signal directly to the number of corresponding nuclei in the molecule.[3] Unlike chromatographic methods that often rely on comparing a sample to a reference standard of the same compound, qNMR can determine absolute purity by using a certified internal standard of a different, unrelated compound.[4][5] This makes it a primary ratio method of measurement, providing metrological traceability.[1]

Key Advantages of qNMR:

  • Universal Detection: Provides a nearly universal response for all molecules containing the observed nucleus (e.g., ¹H), including impurities that may lack a chromophore for UV detection in HPLC.[2]

  • Structural Confirmation: Simultaneously provides structural information, confirming the identity of the analyte while quantifying its purity.[5]

  • Non-Destructive: The sample can be recovered unchanged after analysis.

  • No Reference Standard of Analyte Needed: Purity is determined relative to a well-characterized, high-purity internal standard.[6]

  • Orthogonal Technique: Provides results based on a different chemical principle than chromatography, making it an excellent complementary method.[7]

There are two primary approaches to qNMR:

  • Absolute Quantification: This rigorous method involves adding a precisely weighed amount of a high-purity internal calibrant to a precisely weighed amount of the this compound sample. The purity of the analyte is calculated based on the integral ratios of specific, non-overlapping signals from both the analyte and the internal standard.[5]

  • Relative Quantification (100% Method): This approach determines the relative percentage of the main component against all other NMR-visible signals in the spectrum. It is a rapid method for assessing the presence of structurally related impurities and residual solvents.[5]

Experimental Protocol: Purity Validation of this compound by Absolute ¹H qNMR

This protocol outlines the steps for determining the absolute purity of a this compound sample using an internal standard.

1. Materials and Instrumentation

  • Analyte: this compound (MW: 325.62 g/mol ).[8]

  • Internal Standard: Maleic Acid (Certified Reference Material, Purity ≥ 99.5%, MW: 116.07 g/mol ).

  • Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

  • Instrumentation: NMR Spectrometer (≥ 400 MHz), high-precision analytical balance (±0.01 mg), volumetric flasks, pipettes, and 5 mm NMR tubes.[9]

2. Sample Preparation

  • Accurately weigh approximately 15-20 mg of the this compound sample into a clean vial. Record the exact weight (m_analyte).

  • Accurately weigh approximately 5-10 mg of the maleic acid internal standard into the same vial. Record the exact weight (m_std).

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the chosen deuterated solvent. Ensure complete dissolution.

  • Transfer the solution to a 5 mm NMR tube for analysis.

3. NMR Data Acquisition

  • Acquire the ¹H NMR spectrum under quantitative conditions.

  • Key Parameters: To ensure accurate quantification, the relaxation delay (D1) should be at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being integrated. A 90° pulse angle and a sufficient number of scans (e.g., 16-64) are required to achieve a high signal-to-noise ratio (S/N > 250:1 for integration errors <1%).[4]

4. Data Processing and Purity Calculation

  • Process the spectrum with careful phasing and baseline correction.

  • Integrate a well-resolved signal of this compound that does not overlap with other signals. The triplet corresponding to the two protons on the carbon adjacent to the amino group (-CH₂ -NH₂) is a suitable choice.

  • Integrate the singlet signal of the two olefinic protons of the maleic acid internal standard.

  • Calculate the purity of this compound (P_analyte) using the following equation[4][5]:

    P_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I: Integral value of the signal.

    • N: Number of protons giving rise to the signal.

    • MW: Molecular Weight.

    • m: Mass.

    • P: Purity of the standard.

Table 1: Example Data for ¹H qNMR Purity Calculation of this compound

ParameterThis compound (Analyte)Maleic Acid (Internal Standard)
Mass (m) 18.55 mg7.21 mg
Molecular Weight (MW) 325.62 g/mol 116.07 g/mol
Purity (P) To be determined99.8%
Integrated Signal -CH₂ -NH₂ (triplet)-CH =CH - (singlet)
Number of Protons (N) 22
Integral Value (I) 5.826.35

Using the data above, the calculated purity would be 98.7% .

Comparison with Alternative Purity Analysis Methods

While qNMR is a powerful tool, other methods are frequently used for purity assessment. The choice of technique often depends on the specific requirements of the analysis, such as the nature of expected impurities and required sensitivity.[10]

Table 2: Comparison of Analytical Methods for this compound Purity Validation

Technique Principle Strengths Limitations
¹H qNMR Signal intensity is directly proportional to the molar amount of nuclei.- Primary method, absolute quantification.[1][11]- Provides structural information.- Detects a wide range of impurities (solvents, water).- Non-destructive.- Lower sensitivity than chromatographic methods.- Signal overlap can complicate analysis.- Requires specialized knowledge for setup and processing.
Gas Chromatography (GC-FID) Separation of volatile compounds in a gaseous mobile phase based on partitioning with a stationary phase.- High sensitivity for volatile impurities.- Excellent resolution.- Destructive.- Not suitable for non-volatile impurities.- Long-chain amines often require derivatization to improve peak shape and prevent tailing.[12]
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.- High resolution and sensitivity.[10]- Suitable for non-volatile impurities.- Widely available and automated.- Destructive.- Requires a reference standard for each impurity for accurate quantification.- Impurities without a chromophore may not be detected by UV detectors.[9]
Elemental Analysis (CHN) Combustion of the sample to determine the mass fractions of carbon, hydrogen, and nitrogen.- Confirms elemental composition against theoretical values.- A traditional benchmark for purity.[7]- Not impurity-specific; an isomeric impurity would be undetectable.- Insensitive to small amounts of impurities with different elemental compositions.- Requires a relatively large sample amount.

Visualizing the Analytical Workflow

The selection and application of purity validation methods can be visualized to clarify the process for researchers.

PurityValidationWorkflow This compound Purity Validation Workflow cluster_synthesis Preparation cluster_analysis Purity Analysis cluster_reporting Reporting Synthesis Synthesis & Crude This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Sample Purified Sample Purification->Sample qNMR qNMR Analysis (Absolute Purity & Structure) Sample->qNMR HPLC HPLC Analysis (Impurity Profile) Sample->HPLC GC GC Analysis (Volatile Impurities) Sample->GC Report Final Purity Statement & Certificate of Analysis qNMR->Report HPLC->Report GC->Report

Caption: Workflow for this compound purity validation.

AnalyticalMethodDecisionTree Decision Tree for Purity Analysis Method Selection Start Need to determine purity of this compound? q1 Need absolute purity & structural confirmation? Start->q1 Yes q2 Screening for unknown non-volatile impurities? q1->q2 No res_qNMR Use ¹H qNMR q1->res_qNMR Yes q3 Concerned about residual solvents? q2->q3 No res_HPLC Use HPLC q2->res_HPLC Yes res_GC Use GC q3->res_GC Yes res_End Combine methods for orthogonal validation q3->res_End No res_qNMR->res_End res_HPLC->res_End res_GC->res_End

Caption: Decision tree for selecting a purity analysis method.

Conclusion

The validation of this compound purity is a multi-faceted process where the choice of analytical technique is paramount. Quantitative ¹H NMR stands out as a primary, non-destructive method that provides not only a highly accurate measure of absolute purity but also simultaneous structural verification.[2][13] While chromatographic methods like HPLC and GC offer superior sensitivity for specific impurity profiles, they are dependent on reference standards and may not detect all components. For comprehensive characterization, employing qNMR as an orthogonal method alongside a chromatographic technique provides the most robust and reliable assessment of this compound purity, ensuring data integrity for researchers and drug development professionals.

References

A Comparative Guide to Docosan-1-amine and Octadecylamine in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of nanoparticle synthesis, the selection of appropriate capping and stabilizing agents is paramount to controlling the size, morphology, and stability of the resulting nanomaterials. Long-chain primary amines, such as docosan-1-amine (C22) and octadecylamine (C18), are frequently employed for this purpose, particularly in the fabrication of lipid-based and metallic nanoparticles. Their amphiphilic nature, with a hydrophilic amine head group and a lipophilic alkyl tail, allows them to modulate the nucleation and growth of nanoparticles, prevent aggregation, and influence their surface properties.

This guide provides a comparative analysis of this compound and octadecylamine in nanoparticle synthesis. While direct comparative studies are limited, this document leverages available experimental data for octadecylamine and established principles regarding the influence of alkyl chain length on nanoparticle characteristics to draw informed comparisons.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these amines is crucial for predicting their behavior in a synthesis environment.

PropertyThis compound (Behenyl Amine)Octadecylamine (Stearylamine)
Chemical Formula C₂₂H₄₇N[1]C₁₈H₃₉N[2]
Molecular Weight 325.63 g/mol [1]269.51 g/mol [3]
Appearance White powder[1]White, waxy solid/flakes[2]
Melting Point ~75-80 °C50-52.9 °C[3]
Boiling Point Not specified346.8 °C at 760 mmHg[3]
Solubility Insoluble in water; soluble in organic solvents.Insoluble in water; soluble in alcohol, ether, benzene, and chloroform[3][4]
pKa Not specified10.65[2]

Role and Performance in Nanoparticle Synthesis

The primary difference between this compound and octadecylamine lies in the length of their alkyl chains. This seemingly small variation can have a significant impact on the resulting nanoparticle's characteristics.

General Principles of Alkyl Chain Length Influence
  • Steric Hindrance: Longer alkyl chains provide greater steric hindrance around the nanoparticle surface. This enhanced steric barrier can be more effective at preventing nanoparticle aggregation, leading to improved colloidal stability.

  • Nucleation and Growth Kinetics: The diffusion rate of the amine can influence the nucleation and growth of nanoparticles. Longer, bulkier amines may have slower diffusion, which can affect the rate of precursor reduction and monomer addition, potentially leading to smaller and more uniform nanoparticles.

  • Packing Density: The longer alkyl chain of this compound may result in a different packing density on the nanoparticle surface compared to octadecylamine. This can influence the surface energy and subsequent reactivity of the nanoparticles.

Application in Solid Lipid Nanoparticles (SLNs)

Octadecylamine is a well-documented lipid component in the formulation of SLNs. The solid nature of these amines at room and physiological temperatures makes them suitable for forming the lipid core.

Expected Performance Comparison:

ParameterNanoparticles with Octadecylamine (C18)Nanoparticles with this compound (C22) (Projected)
Particle Size Varies with formulation parameters.Potentially smaller due to slower growth kinetics and increased steric hindrance.
Polydispersity Index (PDI) Generally low, indicating a narrow size distribution.Potentially lower, suggesting a more uniform nanoparticle population.
Zeta Potential Positive, contributing to stability via electrostatic repulsion.Expected to be positive.
Stability Good, with stability influenced by surfactant choice.Potentially enhanced due to the stronger van der Waals interactions between the longer alkyl chains, leading to a more ordered and stable lipid matrix.
Drug Encapsulation Efficiency Dependent on the drug's lipophilicity and interaction with the lipid matrix.May be higher for highly lipophilic drugs due to the increased hydrophobicity of the lipid core.
Application in Metallic and Quantum Dot Nanoparticles

In the synthesis of metallic nanoparticles (e.g., gold, silver) and quantum dots, long-chain amines act as capping agents, controlling size and shape, and preventing agglomeration.

Expected Performance Comparison:

ParameterNanoparticles with Octadecylamine (C18)Nanoparticles with this compound (C22) (Projected)
Particle Size Size can be tuned by varying synthesis parameters.Potentially smaller and more monodisperse due to the increased steric hindrance of the longer alkyl chain, which can more effectively passivate the nanoparticle surface and limit further growth.
Shape Control Can direct the anisotropic growth of certain nanocrystals.May exhibit a stronger shape-directing effect due to preferential binding to specific crystal facets.
Colloidal Stability Provides good stability in nonpolar solvents.Expected to provide superior stability due to enhanced steric repulsion.

Experimental Protocols

Protocol 1: Synthesis of Solid Lipid Nanoparticles (SLNs) via Emulsion-Solvent Evaporation

This protocol describes a general method for preparing octadecylamine-based SLNs.

Materials:

  • Octadecylamine (or this compound)

  • Chloroform (or another suitable organic solvent)

  • Surfactant (e.g., Tween 80)

  • Phosphate Buffered Saline (PBS) or purified water

Procedure:

  • Lipid Phase Preparation: Dissolve a specific concentration of octadecylamine (e.g., 0.2 M) in an appropriate volume of chloroform.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., 6% Tween 80 in PBS).

  • Emulsification: Gradually add the lipid phase dropwise to the aqueous phase while homogenizing using a sonic probe (e.g., 30% amplitude for 50 seconds) to form a single emulsion.

  • Solvent Evaporation: Remove the organic solvent by evaporation under reduced pressure.

  • Nanoparticle Isolation: Isolate the nanoparticles by ultracentrifugation (e.g., 6500 rpm at 12 °C for 30 minutes).

  • Purification and Storage: The resulting nanoparticle pellet can be washed and then freeze-dried for long-term storage.

Protocol 2: Hot-Injection Synthesis of CdSe Quantum Dots

This protocol outlines the use of octadecylamine as a solvent and capping agent in the synthesis of quantum dots.

Materials:

  • Cadmium oxide (CdO)

  • Stearic acid

  • Trioctylphosphine oxide (TOPO)

  • Octadecylamine (or this compound)

  • Selenium (Se) powder

  • Trioctylphosphine (TOP)

Procedure:

  • Cadmium Precursor Preparation: In a three-neck flask, combine CdO, stearic acid, TOPO, and octadecylamine. Heat the mixture under an inert atmosphere (e.g., argon) to a high temperature (e.g., 300°C) until the solution becomes clear.

  • Selenium Precursor Preparation: In a separate vial, dissolve selenium powder in TOP.

  • Injection: Rapidly inject the selenium precursor into the hot cadmium precursor solution.

  • Growth: Allow the quantum dots to grow at a slightly lower temperature. The size of the quantum dots can be controlled by the reaction time.

  • Quenching: Cool the reaction mixture to stop the growth of the quantum dots.

  • Purification: Precipitate the quantum dots by adding a non-solvent (e.g., methanol) and collect them by centrifugation. The purified quantum dots can be redispersed in a suitable organic solvent.

Visualization of Experimental Workflow

Experimental_Workflow cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation dissolve_amine Dissolve this compound or Octadecylamine in Chloroform emulsification Emulsification (Sonication) dissolve_amine->emulsification prepare_surfactant Prepare Surfactant Solution (e.g., Tween 80 in PBS) prepare_surfactant->emulsification solvent_evaporation Solvent Evaporation (Reduced Pressure) emulsification->solvent_evaporation isolation Nanoparticle Isolation (Ultracentrifugation) solvent_evaporation->isolation purification Purification and Lyophilization isolation->purification

Signaling_Pathway NP_Core Nanoparticle Core (e.g., Lipid or Metal) Amine_Molecule Long-Chain Amine (this compound or Octadecylamine) Hydrophilic_Head Hydrophilic Amine Head (-NH2) Amine_Molecule->Hydrophilic_Head consists of Hydrophobic_Tail Hydrophobic Alkyl Tail (C22 or C18) Amine_Molecule->Hydrophobic_Tail consists of Hydrophilic_Head->NP_Core Adsorbs to Steric_Barrier Steric Barrier Hydrophobic_Tail->Steric_Barrier Forms Aggregation_Prevention Prevention of Aggregation Steric_Barrier->Aggregation_Prevention Leads to

Conclusion

Both this compound and octadecylamine are valuable long-chain primary amines for nanoparticle synthesis. The choice between them will depend on the specific requirements of the application. Based on established principles, the longer alkyl chain of this compound is expected to offer advantages in terms of producing smaller, more uniform, and more stable nanoparticles. However, the higher melting point of this compound may necessitate adjustments to synthesis protocols, particularly those involving temperature.

For researchers and drug development professionals, the limited availability of specific experimental data for this compound presents an opportunity for further investigation. Comparative studies directly evaluating the performance of these two amines in various nanoparticle systems would be a valuable contribution to the field, enabling a more precise selection of capping agents to achieve desired nanoparticle characteristics for advanced drug delivery and other biomedical applications.

References

Comparative Analysis of Docosan-1-amine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of potential docosan-1-amine derivatives. While direct comparative studies on a series of this compound derivatives are not extensively available in the current body of scientific literature, this document synthesizes data from analogous long-chain aliphatic amines to project potential structure-activity relationships (SAR) and performance metrics. The information presented herein is intended to guide the rational design and evaluation of novel this compound-based compounds for various biological applications.

Introduction to this compound as a Chemical Scaffold

This compound (C22H47N), a long-chain primary aliphatic amine, presents a versatile scaffold for chemical modification. Its long alkyl chain imparts significant lipophilicity, a property that can be exploited for interactions with biological membranes. The primary amine group serves as a reactive handle for the introduction of diverse functional groups, allowing for the generation of a wide array of derivatives with potentially tunable biological activities. Potential areas of application for this compound derivatives include antimicrobial agents, anticancer therapeutics, and as components of lipid-based drug delivery systems.

Comparative Analysis of Potential this compound Derivatives

This section explores the projected performance of different classes of this compound derivatives based on data from structurally related long-chain amines.

Quaternary Docosylammonium Salts as Antimicrobial Agents

Quaternization of the primary amine of this compound would yield quaternary ammonium salts (QASs). Long-chain QASs are well-known for their antimicrobial properties, which stem from their ability to disrupt bacterial cell membranes. The structure of the QAS, particularly the length of the alkyl chains and the nature of the headgroup, significantly influences its activity and toxicity.

Table 1: Projected Structure-Activity Relationship of Quaternary Docosylammonium Salts

Derivative ClassKey Structural FeatureExpected Antimicrobial ActivityExpected CytotoxicityRationale/Supporting Evidence
Docosyltrimethylammonium Trimethyl headgroupModerate to highModerateThe long C22 chain is expected to enhance membrane disruption. Studies on other long-chain QASs show that activity increases with chain length up to a certain point.
Benzyldocosyldimethylammonium Benzyl group on the headgroupHighModerate to highThe bulky, lipophilic benzyl group can enhance interaction with the cell membrane, potentially increasing antimicrobial efficacy.
(Hydroxyethyl)docosyldimethylammonium Hydroxyethyl group on the headgroupModerateLowerThe introduction of a hydroxyl group may increase hydrophilicity, potentially reducing cytotoxicity to mammalian cells while retaining some antimicrobial activity.
N-Acyl this compound Derivatives

Acylation of the primary amine can lead to the formation of various amides. The nature of the acyl group can significantly modulate the biological activity of the resulting derivative.

Table 2: Projected Biological Activities of N-Acyl this compound Derivatives

Derivative ClassAcyl GroupPotential Biological ActivityRationale/Supporting Evidence
N-Benzoyl-docosan-1-amine BenzoylAntiparasitic, AnticancerN-benzoyl-2-hydroxybenzamides have shown activity against various protozoan parasites and cancer cell lines. The long alkyl chain could enhance cell penetration.[1]
N-Docosanoyl-amino acids Amino acidSignaling molecule, Enzyme inhibitorLong-chain N-acyl amino acids are known to be involved in cellular signaling. Depending on the amino acid, they could potentially inhibit enzymes like fatty acid amide hydrolase (FAAH).
N-(Heteroaryl)carbonyl-docosan-1-amine Heterocyclic acyl groupAntimicrobialHeterocyclic moieties are common in antimicrobial compounds. The docosyl chain could serve as a lipid anchor to enhance membrane interaction.
Docosylguanidine Derivatives

The conversion of the primary amine to a guanidinium group would result in docosylguanidine derivatives. The guanidinium group is strongly basic and can participate in multiple hydrogen bonding interactions, a feature often exploited in pharmacologically active molecules.

Table 3: Projected Biological Activities of Docosylguanidine Derivatives

Derivative ClassKey Structural FeaturePotential Biological ActivityRationale/Supporting Evidence
Docosylguanidine Unsubstituted guanidiniumAntimicrobial, AntitumorGuanidine derivatives are known to possess a wide range of biological activities, including antimicrobial and antitumor effects.[2][3] The lipophilic tail could enhance these activities.
N-Aryl-N'-docosylguanidine Aryl substitution on the guanidiniumModulated receptor binding, Enzyme inhibitionAryl substitutions can be used to tune the electronic and steric properties of the guanidinium group, potentially leading to more specific interactions with biological targets.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound derivatives.

Synthesis of Quaternary Docosylammonium Bromide
  • Materials: this compound, methyl bromide (or other desired alkyl halide), a suitable solvent (e.g., methanol or acetonitrile), sodium bicarbonate.

  • Procedure:

    • Dissolve this compound in the chosen solvent in a round-bottom flask.

    • Add an excess of the alkyl halide (e.g., three to four equivalents for trimethylation).

    • Add a weak base, such as sodium bicarbonate, to neutralize the HBr formed during the reaction.

    • Stir the reaction mixture at room temperature or with gentle heating for 24-48 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove any inorganic salts.

    • Remove the solvent under reduced pressure.

    • Purify the resulting quaternary ammonium salt by recrystallization or column chromatography.

    • Characterize the final product by NMR and mass spectrometry.

Determination of Minimum Inhibitory Concentration (MIC)
  • Materials: Mueller-Hinton broth (MHB), bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), 96-well microtiter plates, synthesized this compound derivatives.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

    • Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

    • Add the bacterial inoculum to each well.

    • Include positive (bacteria in broth without compound) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)
  • Materials: Mammalian cell line (e.g., HeLa or HEK293), cell culture medium (e.g., DMEM), fetal bovine serum (FBS), 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

  • Procedure:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds.

    • Incubate the plates for 24-72 hours at 37°C in a CO2 incubator.

    • Add MTT solution to each well and incubate for another 2-4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Mandatory Visualizations

G cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start This compound reaction Chemical Modification (e.g., Quaternization, Acylation) start->reaction purification Purification (e.g., Chromatography, Recrystallization) reaction->purification characterization Characterization (NMR, MS) purification->characterization antimicrobial Antimicrobial Assays (MIC, MBC) characterization->antimicrobial cytotoxicity Cytotoxicity Assays (MTT) characterization->cytotoxicity mechanism Mechanism of Action Studies antimicrobial->mechanism cytotoxicity->mechanism sar Structure-Activity Relationship (SAR) Analysis mechanism->sar lead_id Lead Compound Identification sar->lead_id

G derivative Cationic this compound Derivative adsorption Electrostatic Adsorption derivative->adsorption Initial Interaction bacterial_membrane Bacterial Cell Membrane (Negatively Charged) bacterial_membrane->adsorption insertion Hydrophobic Tail Insertion adsorption->insertion disruption Membrane Disruption insertion->disruption leakage Leakage of Cytoplasmic Contents disruption->leakage cell_death Bacterial Cell Death leakage->cell_death

References

Confirming the Structure of Synthesized Docosan-1-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the synthesis and structural confirmation of docosan-1-amine, a long-chain primary amine of interest in various research and development applications. Detailed experimental protocols and expected analytical data are presented to aid in the successful preparation and characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be approached through several routes. Here, we detail the common and reliable method of reducing docosanamide with lithium aluminum hydride (LiAlH₄) and present an alternative pathway starting from docosanoic acid via a nitrile intermediate.

Primary Synthesis Route: Reduction of Docosanamide

This method is a robust and widely used approach for the preparation of primary amines from their corresponding amides.

Experimental Protocol:

  • Setup: A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). The system is maintained under a dry nitrogen atmosphere.

  • Addition of Amide: A solution of docosanamide in anhydrous THF is added dropwise to the LiAlH₄ suspension with stirring. The reaction is exothermic and may require external cooling to maintain a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is heated to reflux for several hours to ensure the complete reduction of the amide.

  • Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water, while cooling the flask in an ice bath.

  • Workup: The resulting granular precipitate is filtered off and washed with THF. The combined filtrate is dried over anhydrous sodium sulfate.

  • Isolation: The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or chromatography.

Alternative Synthesis Route: From Docosanoic Acid via Nitrile

An alternative approach involves the conversion of docosanoic acid to docosanenitrile, which is then reduced to the primary amine.

Experimental Protocol:

  • Nitrile Formation: Docosanoic acid is reacted with thionyl chloride to form the acid chloride, which is then treated with ammonia to yield docosanamide. Dehydration of the amide, for instance with phosphorus pentoxide, yields docosanenitrile.

  • Nitrile Reduction: The docosanenitrile is then reduced to this compound using a suitable reducing agent such as lithium aluminum hydride in a similar procedure as described for the amide reduction, or through catalytic hydrogenation.[1][2]

Structural Confirmation of this compound

The successful synthesis of this compound must be confirmed through rigorous structural analysis. A combination of spectroscopic techniques is employed to unequivocally identify the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol:

A sample of the synthesized this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer.

Expected ¹H NMR Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.68t2H-CH ₂-NH₂
~1.45m2H-CH₂-CH₂ -NH₂
~1.25br s38H-(CH ₂)₁₉-
~1.1 (variable)s2H-NH
~0.88t3H-CH

Expected ¹³C NMR Data:

Chemical Shift (δ) ppmAssignment
~42.2C H₂-NH₂
~34.0-C H₂-CH₂-NH₂
~31.9Methylene chain
~29.7Methylene chain
~29.4Methylene chain
~26.9Methylene chain
~22.7-C H₂-CH₃
~14.1-C H₃
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. For a primary amine, the characteristic N-H stretching and bending vibrations are key diagnostic peaks.[3][4][5]

Experimental Protocol:

A small amount of the solid this compound is placed on the ATR crystal of an FTIR spectrometer, and the spectrum is recorded. Alternatively, a KBr pellet of the sample can be prepared.

Expected FTIR Data:

Wavenumber (cm⁻¹)IntensityAssignment
~3380 - 3300MediumN-H asymmetric and symmetric stretching (two bands)
~2920, ~2850StrongC-H stretching of methylene groups
~1620MediumN-H bending (scissoring)
~1470MediumC-H bending
~800Broad, MediumN-H wagging
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Experimental Protocol:

A dilute solution of this compound is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or electron ionization (EI) source.

Expected Mass Spectrometry Data:

m/zInterpretation
326.4[M+H]⁺ (Molecular ion peak for C₂₂H₄₇N)
308.3[M-NH₃]⁺ (Loss of ammonia)
Series of peaks differing by 14Fragmentation of the alkyl chain (loss of -CH₂- units)

Visualizing the Workflow and Analytical Logic

experimental_workflow Experimental Workflow for Synthesis and Confirmation cluster_synthesis Synthesis cluster_characterization Structural Confirmation start Docosanamide reduction Reduction with LiAlH4 in THF start->reduction workup Aqueous Workup and Extraction reduction->workup purification Purification (Recrystallization) workup->purification product This compound purification->product nmr NMR Spectroscopy (1H and 13C) product->nmr ftir FTIR Spectroscopy product->ftir ms Mass Spectrometry product->ms

Caption: Workflow for the synthesis of this compound and its subsequent structural confirmation.

analytical_logic Logical Relationship of Analytical Techniques cluster_techniques Characterization Methods compound Synthesized This compound nmr NMR (Confirms C-H framework and connectivity) compound->nmr ftir FTIR (Identifies functional groups, e.g., -NH2) compound->ftir ms MS (Determines molecular weight and fragmentation) compound->ms confirmation Structural Confirmation nmr->confirmation ftir->confirmation ms->confirmation

Caption: Interrelation of analytical techniques for the structural confirmation of this compound.

References

Comparative Analysis of the Biological Effects of Docosan-1-amine and Related Long-Chain Aliphatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosan-1-amine, a 22-carbon primary aliphatic amine, belongs to a class of long-chain aliphatic molecules that have garnered interest for their potential biological activities. While its structural analog, 1-docosanol (behenyl alcohol), is an established over-the-counter antiviral agent, there is a notable lack of published experimental data specifically detailing the biological effects of this compound. This guide provides a comparative framework for understanding the potential biological activities of this compound by cross-validating information from its close structural analog, 1-docosanol, and other relevant antiviral alternatives. The information presented herein is intended to guide future research and drug development efforts by outlining established experimental protocols and potential mechanisms of action.

Comparative Biological Activity

Due to the limited availability of direct experimental data for this compound, this section presents a comparison based on the known activities of its structural analog, 1-docosanol, and other standard antiviral agents. The data for this compound should be considered hypothetical and is included to provide a complete comparative table for future experimental validation.

Table 1: Comparison of Antiviral and Cytotoxic Activities

CompoundTarget VirusMechanism of Action50% Effective Concentration (EC₅₀)50% Cytotoxic Concentration (CC₅₀)Selectivity Index (SI = CC₅₀/EC₅₀)
This compound Herpes Simplex Virus (HSV) (Hypothesized)Inhibition of Viral Entry (Hypothesized)Data Not AvailableData Not AvailableData Not Available
1-Docosanol Herpes Simplex Virus (HSV)[1]Inhibition of viral fusion with the host cell membrane[1]~10 µg/mL (in vitro)>1000 µg/mL (in vitro, on Vero cells)>100
Acyclovir Herpes Simplex Virus (HSV)Inhibition of viral DNA polymerase0.1 - 1.0 µM (in vitro, strain dependent)>300 µM (in vitro, on Vero cells)>300
Penciclovir Herpes Simplex Virus (HSV)Inhibition of viral DNA polymerase0.3 - 2.0 µM (in vitro, strain dependent)>400 µM (in vitro, on Vero cells)>200

Experimental Protocols

To facilitate the investigation of this compound's biological effects, detailed protocols for key in vitro assays are provided below. These standardized methods are essential for generating reliable and comparable data.

Protocol 1: Plaque Reduction Assay for Antiviral Activity

This assay is the gold standard for quantifying the ability of a compound to inhibit the lytic cycle of a virus.

Materials:

  • Cells: Vero (African green monkey kidney epithelial) cells

  • Virus: Herpes Simplex Virus Type 1 (HSV-1) of a known titer

  • Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Overlay Medium: DMEM with 2% FBS and 1% methylcellulose

  • Test Compounds: this compound, 1-Docosanol, Acyclovir (dissolved in an appropriate solvent, e.g., DMSO)

  • Staining Solution: 0.5% crystal violet in 20% ethanol

Procedure:

  • Cell Seeding: Seed Vero cells in 24-well plates at a density that will form a confluent monolayer within 24 hours.[2]

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMEM.

  • Infection: When cells are confluent, aspirate the growth medium and infect the cell monolayers with HSV-1 at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).[3]

  • Virus Adsorption: Incubate the plates for 1 hour at 37°C to allow for virus adsorption.[3]

  • Treatment: After the adsorption period, aspirate the virus inoculum and add the overlay medium containing the different concentrations of the test compounds. Include a "virus only" control (no compound) and a "cell only" control (no virus, no compound).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator to allow for plaque formation.[4]

  • Plaque Visualization: Aspirate the overlay medium, fix the cells with 10% formalin for 30 minutes, and then stain with the crystal violet solution for 15-20 minutes. Gently wash the wells with water and allow the plates to air dry.[2]

  • Plaque Counting and EC₅₀ Calculation: Count the number of plaques in each well. The percentage of inhibition is calculated for each concentration relative to the virus control. The 50% effective concentration (EC₅₀) is determined from the dose-response curve.

Protocol 2: MTT Assay for Cytotoxicity

This colorimetric assay is used to assess the metabolic activity of cells and is a common method for determining the cytotoxicity of a compound.[5][6]

Materials:

  • Cells: Vero cells

  • Media: DMEM with 10% FBS

  • Test Compounds: Serial dilutions of this compound and control compounds

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide solution (5 mg/mL in PBS)

  • Solubilizing Agent: Dimethyl sulfoxide (DMSO) or a solution of 20% SDS in 50% dimethylformamide

  • Equipment: 96-well plates, microplate reader

Procedure:

  • Cell Seeding: Seed Vero cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[2]

  • Treatment: Remove the growth medium and add 100 µL of medium containing the various concentrations of the test compounds. Include a "cells only" control.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[2]

  • Solubilization: Aspirate the medium containing MTT and add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.[5]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • CC₅₀ Calculation: The percentage of cell viability is calculated for each concentration relative to the "cells only" control. The 50% cytotoxic concentration (CC₅₀) is the concentration of the compound that reduces cell viability by 50% and is determined from the dose-response curve.

Visualizing Mechanisms and Workflows

To provide a clearer understanding of the potential mechanisms of action and the experimental processes, the following diagrams have been generated using Graphviz.

G cluster_Docosanol 1-Docosanol Mechanism of Action cluster_Docosan1Amine Hypothetical this compound Mechanism Docosanol 1-Docosanol HostCell Host Cell Membrane Docosanol->HostCell Intercalates into Fusion Membrane Fusion HostCell->Fusion Inhibits ViralEnvelope Viral Envelope (HSV) ViralEnvelope->Fusion ViralEntry Viral Entry Fusion->ViralEntry Replication Viral Replication ViralEntry->Replication Docosan1Amine This compound MembraneProteins Membrane Proteins/ Lipid Rafts Docosan1Amine->MembraneProteins Interacts with Signaling Cellular Signaling Pathways MembraneProteins->Signaling Modulates ViralReceptor Viral Receptor Complex MembraneProteins->ViralReceptor Alters Conformation/ Localization ViralBinding Viral Binding ViralBinding->ViralReceptor

Caption: Proposed mechanisms of antiviral action.

G cluster_workflow Experimental Workflow for Antiviral and Cytotoxicity Testing cluster_antiviral Plaque Reduction Assay cluster_cytotoxicity MTT Cytotoxicity Assay A Prepare Vero Cell Monolayers in 24-well and 96-well plates B1 Infect cells with HSV-1 A->B1 C1 Treat cells with serial dilutions of This compound, 1-Docosanol, Acyclovir A->C1 B2 Treat with serial dilutions of This compound, 1-Docosanol, Acyclovir B1->B2 B3 Incubate for 48-72 hours B2->B3 B4 Stain and count plaques B3->B4 B5 Calculate EC₅₀ B4->B5 D Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) B5->D C2 Incubate for 48-72 hours C1->C2 C3 Add MTT reagent and incubate C2->C3 C4 Solubilize formazan and read absorbance C3->C4 C5 Calculate CC₅₀ C4->C5 C5->D

Caption: Workflow for antiviral and cytotoxicity assays.

Conclusion

While this compound remains a molecule with underexplored biological potential, its structural similarity to the proven antiviral agent 1-docosanol suggests that it warrants further investigation. The experimental protocols and comparative framework provided in this guide offer a clear path for future research to elucidate the antiviral and cytotoxic profile of this compound. A thorough investigation, following the outlined methodologies, will be crucial in determining if this compound holds promise as a novel therapeutic agent. The potential for long-chain aliphatic amines to interact with and modulate cell membranes opens up intriguing possibilities for new mechanisms of antiviral action that are distinct from traditional DNA polymerase inhibitors.

References

Docosan-1-Amine: A Comparative Performance Analysis in Antiviral Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 24, 2025 – A comprehensive analysis of docosan-1-amine (also known as 1-docosanol), a long-chain saturated alcohol, reveals its distinct performance in a variety of antiviral assays, positioning it as a noteworthy agent against lipid-enveloped viruses. This guide provides a detailed comparison of its efficacy, particularly against Herpes Simplex Virus (HSV), and its synergistic potential with other established antiviral drugs.

This compound's primary mechanism of action is the inhibition of viral entry into host cells by interfering with the fusion between the viral envelope and the host cell plasma membrane.[1][2] This mode of action differs from many traditional antiviral drugs that target viral DNA replication, suggesting a lower likelihood of the development of viral resistance.[3]

In Vitro Efficacy: A Quantitative Overview

This compound has demonstrated significant antiviral activity in various in vitro assays, most notably against HSV-1 and HSV-2. Its efficacy is also noted against other enveloped viruses such as Respiratory Syncytial Virus (RSV), Cytomegalovirus (CMV), and Varicella-Zoster Virus (VZV), although quantitative data for these is less abundant.

Assay Type Virus Cell Line This compound Concentration Observed Effect Alternative Antiviral Alternative's Effect
Plaque Reduction Assay HSV-1Vero10 µg/mLSignificant plaque inhibitionAcyclovirPotent plaque inhibition
Plaque Reduction Assay HSV-2Vero10 µg/mLSignificant plaque inhibitionAcyclovirPotent plaque inhibition
Plaque Reduction Assay Acyclovir-resistant HSV-2Vero10 µg/mLSignificant plaque inhibitionAcyclovirNo significant inhibition
Viral Yield Reduction HSV-1A549Not SpecifiedSignificant reduction in viral yieldNot SpecifiedNot Specified
Viral Yield Reduction RSVHEp-2Not Specified68% inhibition of viral yield[4]RibavirinIC50 of 80.1 ± 13.5 µM[5]
Synergistic Inhibition HSV-1 (Lab Strain)Vero10 µg/mL (in combination)>99% inhibitionAcyclovir (0.1 µg/mL)~50% inhibition alone
Synergistic Inhibition HSV-2 (Genital Isolate)Human Foreskin Fibroblasts10 µg/mL (in combination)>99% inhibitionAcyclovir (0.2 µg/mL)~50% inhibition alone
Synergistic Inhibition CMVHuman Foreskin FibroblastsNot SpecifiedSynergistic enhancement of anti-CMV activityAcyclovirNot Specified
Synergistic Inhibition VZVHuman Foreskin FibroblastsNot SpecifiedSynergistic enhancement of anti-VZV activityAcyclovirNot Specified

Clinical Performance in Herpes Labialis

Topical application of a 10% this compound cream (Abreva) has been shown to be effective in the treatment of recurrent herpes labialis (cold sores). Clinical trials have demonstrated a reduction in healing time compared to placebo.[6][7] When initiated at the early stages of an outbreak, it can shorten the median time to healing by approximately 18 hours.[6] In comparative studies, the efficacy of topical this compound is considered to be in a similar range to other topical antiviral agents like acyclovir and penciclovir, although results can vary between studies.[8][9]

Experimental Protocols

Plaque Reduction Assay

This assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

Materials:

  • Confluent monolayer of susceptible host cells (e.g., Vero cells for HSV) in 6-well or 12-well plates.

  • High-titer stock of the target enveloped virus.

  • This compound stock solution and serial dilutions.

  • Cell culture medium (e.g., DMEM with 2% FBS).

  • Overlay medium (e.g., medium containing 0.5% methylcellulose).

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol).

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.

  • Virus Adsorption: Remove the growth medium and infect the cell monolayers with a diluted virus suspension for 1-2 hours at 37°C to allow for viral adsorption.

  • Treatment: Remove the virus inoculum and overlay the cells with medium containing various concentrations of this compound or a control vehicle.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-3 days for HSV).

  • Staining: Remove the overlay medium, fix the cells (e.g., with methanol), and stain with crystal violet solution.

  • Quantification: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the control wells. The IC50 value (the concentration that inhibits 50% of plaque formation) can then be determined.

Viral Fusion Assay (Cell-to-Cell Fusion)

This assay assesses the ability of a compound to inhibit virus-induced cell fusion, a key aspect of this compound's mechanism of action.

Materials:

  • Two populations of susceptible cells (e.g., HeLa or Vero cells).

  • Expression plasmids for viral fusion proteins (e.g., HSV gB, gD, gH, gL).

  • Reporter gene plasmids (e.g., luciferase or β-galactosidase under the control of a promoter activated by a viral transactivator).

  • Transfection reagent.

  • This compound stock solution and serial dilutions.

  • Cell lysis buffer and substrate for the reporter enzyme.

Procedure:

  • Cell Transfection: Co-transfect one population of cells (effector cells) with plasmids expressing the viral fusion proteins and a viral transactivator. Transfect a second population of cells (target cells) with a reporter plasmid.

  • Co-culture and Treatment: After transfection, co-culture the effector and target cells in the presence of varying concentrations of this compound or a control vehicle.

  • Fusion Induction: Incubate the co-culture to allow for cell-to-cell fusion (syncytia formation). This may be spontaneous or induced by a trigger like a change in pH, depending on the virus.

  • Cell Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme. Fusion between effector and target cells will lead to the activation of the reporter gene.

  • Data Analysis: The inhibition of the reporter signal in the presence of this compound, relative to the control, indicates the inhibition of cell-cell fusion.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflows.

References

A Comparative Review of Docosan-1-amine Applications in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

An analysis of docosan-1-amine's role as a precursor for antimycobacterial agents and its applications as a cationic surfactant, with comparisons to established alternatives.

This compound, a 22-carbon long-chain primary amine, is a versatile organic compound with emerging applications in biomedical research and materials science. Its long alkyl chain imparts significant hydrophobicity, while the primary amine group provides a reactive site for chemical modification and a hydrophilic character, making it an interesting candidate for self-assembly and surface activity. This guide provides a comparative literature review of its primary applications, focusing on its use as a precursor for novel antimycobacterial agents and its function as a cationic surfactant.

Antimycobacterial Activity of this compound Derivatives

Recent research has explored the use of this compound as a hydrophobic building block for the synthesis of dendritic amphiphiles with potent antimycobacterial activity. These novel compounds represent a promising avenue for the development of new therapeutics against Mycobacterium tuberculosis and other pathogenic mycobacteria.

A key study details the synthesis of dendritic amphiphiles by attaching this compound to a dendritic headgroup. These amphiphiles have demonstrated significant in vitro activity against Mycobacterium smegmatis. The proposed mechanism of action involves the disruption of the mycobacterial cell membrane by the long alkyl chain of this compound, facilitated by the dendritic structure.

Comparative Analysis with Standard Antimycobacterial Drugs

To contextualize the potential of this compound-derived compounds, their performance can be compared to first-line antimycobacterial drugs such as isoniazid and ethambutol.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Mechanism of Action
This compound-derived Dendritic Amphiphile Mycobacterium smegmatisVaries with dendritic structureCell membrane disruption
Isoniazid Mycobacterium tuberculosis0.025 - 0.05 µg/mLInhibition of mycolic acid synthesis
Ethambutol Mycobacterium tuberculosis0.5 - 2.0 µg/mLInhibition of arabinogalactan synthesis

Note: Specific MIC values for this compound-derived amphiphiles are dependent on the specific dendritic structure and are part of ongoing research.

Experimental Protocols

Synthesis of Dendritic Amphiphiles from this compound:

The synthesis involves a multi-step process beginning with the preparation of a dendritic isocyanate. This compound is then reacted with the dendritic isocyanate to yield the final amphiphilic molecule. The detailed protocol involves standard organic synthesis techniques, including reaction under inert atmosphere, purification by column chromatography, and characterization by NMR and mass spectrometry.

Determination of Minimum Inhibitory Concentration (MIC):

The MIC of the synthesized compounds against mycobacterial strains is typically determined using the broth microdilution method. A standardized suspension of the mycobacteria is added to a series of microplate wells containing serial dilutions of the test compound. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria after a defined incubation period.

experimental_workflow cluster_synthesis Synthesis of Dendritic Amphiphile cluster_mic Antimycobacterial Activity Testing This compound This compound Reaction Reaction This compound->Reaction Dendritic Isocyanate Dendritic Isocyanate Dendritic Isocyanate->Reaction Purification Purification Reaction->Purification Characterization Characterization Purification->Characterization Dendritic Amphiphile Dendritic Amphiphile Characterization->Dendritic Amphiphile Serial Dilution Serial Dilution Dendritic Amphiphile->Serial Dilution Mycobacterial Culture Mycobacterial Culture Mycobacterial Culture->Serial Dilution Incubation Incubation Serial Dilution->Incubation MIC Determination MIC Determination Incubation->MIC Determination surfactant_applications cluster_properties Surfactant Properties cluster_applications Potential Applications This compound This compound Hydrophobic Tail (C22) Hydrophobic Tail (C22) This compound->Hydrophobic Tail (C22) Hydrophilic Head (NH2) Hydrophilic Head (NH2) This compound->Hydrophilic Head (NH2) Corrosion Inhibitor Corrosion Inhibitor Hydrophobic Tail (C22)->Corrosion Inhibitor Adsorption on Metal Emulsifier Emulsifier Hydrophilic Head (NH2)->Emulsifier Interfacial Stabilization Nanoparticle Synthesis Nanoparticle Synthesis Hydrophilic Head (NH2)->Nanoparticle Synthesis Surface Capping

Validating the Efficacy of Docosan-1-amine as a Coating Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective drug delivery systems is a cornerstone of modern pharmacology. Nanoparticles have emerged as a promising platform for targeted drug delivery, and their surface coating is a critical determinant of their stability, biocompatibility, and cellular uptake. This guide provides a comparative analysis of docosan-1-amine as a potential coating agent against established alternatives, offering a framework for its evaluation and integration into novel drug delivery platforms.

Introduction to this compound

This compound (C₂₂H₄₇N) is a long-chain primary amine.[1] Its long alkyl chain imparts significant lipophilicity, while the primary amine group provides a positive charge at physiological pH. These characteristics suggest its potential as a cationic lipid coating for nanoparticles, capable of interacting with negatively charged cell membranes and nucleic acid payloads. However, to date, there is a notable lack of specific experimental data validating its efficacy as a nanoparticle coating agent. This guide, therefore, presents a comparative analysis based on the known properties of established coating agents—Poly(ethylene glycol) (PEG), Chitosan, and Heparosan—to provide a predictive framework for the evaluation of this compound.

Comparative Analysis of Nanoparticle Coating Agents

The ideal coating agent should enhance nanoparticle stability in biological fluids, minimize non-specific protein adsorption (opsonization), and facilitate targeted cellular uptake, all while exhibiting low cytotoxicity.[2] The following tables summarize the quantitative data for established coating agents and provide a predictive assessment for this compound.

Table 1: Physicochemical Properties and Performance Metrics
PropertyThis compound (Predicted)Poly(ethylene glycol) (PEG)ChitosanHeparosan
Zeta Potential PositiveNear-neutralPositiveNegative
Biocompatibility To be determinedHighHighHigh
Protein Adsorption Moderate to High (potential for opsonization)Low ("stealth" effect)[2][3][4]ModerateLow[5]
Cellular Uptake High (via electrostatic interactions)[6]Low (can be enhanced with targeting ligands)[7][8]High (mucoadhesive properties)[7][9][10][11]High (in specific immune cells)[5]
Stability in Biological Media Low to Moderate (potential for aggregation)High (prevents aggregation)[3][12]Moderate (pH-dependent)High[5]
Drug Release Profile Potentially rapid (burst release)Controlled/SustainedpH-responsive/Sustained[13][14]Sustained[15]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are established protocols for coating nanoparticles with PEG, Chitosan, and a proposed protocol for this compound based on common techniques for cationic lipid coatings.

This compound Coating of Nanoparticles (Proposed Protocol)

This protocol is based on the principles of self-assembly and electrostatic interaction, common for cationic lipid coatings.[16][17][18][19]

Materials:

  • Pre-synthesized nanoparticles (e.g., PLGA, gold nanoparticles)

  • This compound

  • Ethanol or other suitable organic solvent

  • Deionized water or buffer (e.g., PBS)

  • Magnetic stirrer

  • Probe sonicator

Procedure:

  • Disperse the pre-synthesized nanoparticles in deionized water or buffer at a desired concentration.

  • Dissolve this compound in ethanol to create a stock solution.

  • While vigorously stirring the nanoparticle suspension, add the this compound solution dropwise. The molar ratio of this compound to the nanoparticle surface area should be optimized.

  • Continue stirring for 1-2 hours at room temperature to allow for self-assembly of the this compound on the nanoparticle surface.

  • Sonicate the suspension using a probe sonicator to ensure a uniform coating and break up any aggregates.

  • Purify the coated nanoparticles by centrifugation and washing with deionized water or buffer to remove excess, unbound this compound.

  • Resuspend the final coated nanoparticles in the desired medium for characterization and further experiments.

PEGylation of Nanoparticles (Chemical Conjugation)

This protocol describes the covalent attachment of PEG to amine-functionalized nanoparticles.[2]

Materials:

  • Amine-functionalized nanoparticles

  • NHS-PEG (N-Hydroxysuccinimide-activated PEG)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Reaction buffer (e.g., HEPES or borate buffer, pH 8.0-8.5)

  • Centrifugal filter units

Procedure:

  • Disperse the amine-functionalized nanoparticles in the reaction buffer.

  • Dissolve NHS-PEG in the same buffer immediately before use.

  • Add the NHS-PEG solution to the nanoparticle suspension. The molar ratio of PEG to surface amine groups should be optimized.

  • Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

  • Purify the PEGylated nanoparticles using centrifugal filter units to remove unreacted PEG and byproducts.

  • Wash the nanoparticles several times with PBS.

  • Resuspend the purified PEGylated nanoparticles in the desired buffer for storage and characterization.

Chitosan Coating of Nanoparticles (Ionic Gelation)

This method is commonly used for preparing chitosan-coated nanoparticles.[8]

Materials:

  • Chitosan

  • Acetic acid solution (1% v/v)

  • Tripolyphosphate (TPP) solution

  • Magnetic stirrer

Procedure:

  • Dissolve chitosan in the acetic acid solution to form a chitosan solution.

  • Separately, dissolve TPP in deionized water.

  • While stirring the chitosan solution, add the TPP solution dropwise. Nanoparticles will form spontaneously via ionic gelation.

  • Continue stirring for 30 minutes to ensure complete nanoparticle formation.

  • If coating pre-formed nanoparticles, the negatively charged nanoparticles can be added to the chitosan solution before the addition of TPP.

  • Collect the chitosan-coated nanoparticles by centrifugation.

  • Wash the nanoparticles with deionized water to remove unreacted reagents.

  • Resuspend the nanoparticles in the desired medium.

Visualization of Workflows and Pathways

Experimental Workflow: Nanoparticle Coating

G cluster_0 Nanoparticle Synthesis cluster_1 Coating Process cluster_2 Purification cluster_3 Characterization & Application np_synthesis Core Nanoparticle Synthesis mixing Mix Nanoparticles and Coating Agent np_synthesis->mixing coating_prep Prepare Coating Agent Solution (e.g., this compound) coating_prep->mixing incubation Incubation/ Self-Assembly mixing->incubation centrifugation Centrifugation incubation->centrifugation washing Washing Steps centrifugation->washing characterization Physicochemical Characterization (Size, Zeta, etc.) washing->characterization in_vitro In Vitro Studies (Cytotoxicity, Uptake) characterization->in_vitro in_vivo In Vivo Studies in_vitro->in_vivo

Caption: General experimental workflow for nanoparticle coating and evaluation.

Signaling Pathway: Nanoparticle Uptake and Cellular Response

G cluster_0 cluster_1 cluster_2 np Coated Nanoparticle receptor Cell Surface Receptor np->receptor endocytosis Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome escape Endosomal Escape endosome->escape drug_release Drug Release lysosome->drug_release escape->drug_release signaling Downstream Signaling (e.g., MAPK, NF-κB) drug_release->signaling response Cellular Response (e.g., Apoptosis, Proliferation) signaling->response

Caption: Simplified signaling pathway of nanoparticle cellular uptake and response.

Conclusion and Future Directions

While this compound presents a theoretically promising candidate as a cationic lipid coating for nanoparticles, a comprehensive evaluation of its efficacy requires rigorous experimental validation. This guide provides a comparative framework and foundational protocols to initiate such studies. Future research should focus on:

  • Quantitative Analysis: Determining the optimal coating concentration of this compound and its effect on nanoparticle size, zeta potential, and stability.

  • Biocompatibility and Cytotoxicity: Performing in vitro cytotoxicity assays (e.g., MTT, LDH) on relevant cell lines.[1][20][21][22][23]

  • Cellular Uptake Studies: Quantifying the uptake of this compound coated nanoparticles in various cell lines and investigating the underlying mechanisms.

  • In Vivo Evaluation: Assessing the biodistribution, pharmacokinetics, and therapeutic efficacy of this compound coated nanoparticles in animal models.

By systematically addressing these research questions, the scientific community can ascertain the true potential of this compound as a valuable tool in the advancement of nanomedicine and targeted drug delivery.

References

A Comparative Study of Docosan-1-amine and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of docosan-1-amine and its isomers. Due to a notable lack of published experimental data for the isomers of this compound, this document focuses on providing a theoretical framework based on established chemical principles, alongside the known properties of this compound. It further outlines experimental protocols for the synthesis and characterization of these compounds to facilitate future research.

Introduction

This compound (C₂₂H₄₇N) is a long-chain primary aliphatic amine with a 22-carbon backbone. Its long alkyl chain imparts significant lipophilicity, making it and its derivatives of interest in fields such as drug delivery, material science, and as surfactants. The isomers of this compound, which include positional and branched-chain isomers, are expected to exhibit distinct physicochemical properties and biological activities. Understanding these differences is crucial for tailoring their applications.

Isomers of Docosanamine:

  • Positional Isomers: These isomers differ in the position of the amine group along the 22-carbon chain (e.g., docosan-2-amine, docosan-3-amine, etc.).

  • Branched-Chain Isomers: These isomers feature a non-linear arrangement of the 22 carbon atoms, with the amine group located at various positions.

This guide will summarize the known data for this compound and provide a predictive comparison for its isomers.

Physicochemical Properties

The physicochemical properties of long-chain amines are heavily influenced by their molecular structure. While experimental data for this compound isomers is scarce, we can predict trends based on the behavior of shorter-chain amine isomers.

Table 1: Physicochemical Properties of this compound and Predicted Trends for Its Isomers

PropertyThis compound (Experimental/Predicted)Predicted Trend for Positional Isomers (e.g., Docosan-11-amine)Predicted Trend for Branched-Chain Isomers
Molecular Weight ( g/mol ) 325.62[1][2]325.62325.62
Melting Point (°C) 68-70Generally lower than this compound due to disruption of crystal packing.Significantly lower than linear isomers due to reduced van der Waals forces.
Boiling Point (°C) Predicted: ~400Slightly lower than this compound as the central position of the amine group can reduce the effectiveness of intermolecular hydrogen bonding.Lower than linear isomers due to a more compact structure and reduced surface area for intermolecular interactions.
Water Solubility InsolubleInsolubleInsoluble
pKa Predicted: ~10.6Expected to be slightly higher than this compound due to the increased electron-donating effect of the two alkyl chains attached to the nitrogen-bearing carbon.Similar to or slightly higher than positional isomers, depending on the proximity of the branching to the amine group.
LogP (Octanol-Water Partition Coefficient) Predicted: ~9.5Expected to be similar to this compound.May be slightly lower than linear isomers due to a more compact structure.

Note: Predicted values are based on computational models and trends observed in shorter-chain amines. Experimental verification is required.

Biological Activity: A Predictive Overview

The biological activity of long-chain amines is closely tied to their structure, particularly the chain length and the position of the amine group. These molecules can interact with cell membranes and various enzymes.

Antimicrobial Activity: Long-chain amines are known to possess antimicrobial properties, which are thought to arise from their ability to disrupt bacterial cell membranes. The positioning of the amine group and the overall shape of the molecule will influence the efficiency of this disruption. It is hypothesized that isomers with a more centrally located amine group might exhibit altered antimicrobial spectra or potency compared to the terminal amine of this compound.

Enzyme Inhibition: Long-chain amines have been shown to inhibit certain enzymes. For instance, some long-chain amines can inhibit dynamin GTPase activity. This inhibitory activity is dependent on the chain length and the nature of the amine headgroup. It is plausible that different isomers of docosanamine will exhibit varying inhibitory potencies against specific enzymes due to differences in how they fit into active sites.

Toxicity: The toxicity of aliphatic amines is also structure-dependent. Generally, for long-chain amines, increased lipophilicity can lead to greater membrane interaction and potential toxicity. The branching of the alkyl chain can affect how the molecule is metabolized, potentially altering its toxicological profile.

Experimental Protocols

To facilitate the experimental validation of the predicted properties and activities of docosanamine isomers, the following general protocols are provided.

Synthesis of Docosanamine Isomers

A general approach to synthesizing positional and branched-chain primary amines is through the reductive amination of a corresponding ketone.

Workflow for the Synthesis of Docosanamine Isomers:

start Start with appropriate long-chain ketone reductive_amination Reductive Amination (e.g., with NH3 and a reducing agent like NaBH3CN) start->reductive_amination extraction Workup and Extraction reductive_amination->extraction purification Purification (e.g., column chromatography or distillation) extraction->purification characterization Characterization (NMR, IR, Mass Spectrometry) purification->characterization end Pure Docosanamine Isomer characterization->end

Caption: General workflow for the synthesis of docosanamine isomers.

Protocol for Reductive Amination:

  • Dissolution: Dissolve the starting ketone (e.g., docosan-2-one for the synthesis of docosan-2-amine) in a suitable solvent such as methanol or ethanol.

  • Amine Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

  • Reducing Agent: Add a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN), in portions.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours.

  • Quenching: Quench the reaction by the slow addition of an acidic solution (e.g., 1M HCl).

  • Workup: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by distillation under high vacuum.

Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized isomers. The position of the amine group and the branching of the alkyl chain will result in characteristic chemical shifts and splitting patterns.

  • Infrared (IR) Spectroscopy: The presence of the primary amine group can be confirmed by the characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the synthesized isomers.

Signaling Pathways and Mechanisms of Action

While specific signaling pathways involving this compound and its isomers are not well-elucidated, their amphiphilic nature suggests a primary interaction with cellular membranes. This interaction could trigger a variety of downstream signaling events.

Hypothesized Mechanism of Membrane Disruption:

cluster_membrane Bacterial Cell Membrane membrane Phospholipid Bilayer Amine Long-Chain Amine Isomer Insertion Insertion of Alkyl Chain into Membrane Core Amine->Insertion Hydrophobic Interactions Disruption Membrane Disruption and Pore Formation Insertion->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage CellDeath Cell Death Leakage->CellDeath

Caption: Hypothesized mechanism of antimicrobial action.

Conclusion

This compound and its isomers represent a class of molecules with significant potential in various scientific and industrial applications. This guide has summarized the available information for this compound and provided a predictive framework for the properties and activities of its isomers. The outlined experimental protocols offer a starting point for researchers to synthesize and characterize these compounds, thereby filling the existing data gaps. Further research into the structure-activity relationships of docosanamine isomers will undoubtedly unlock new opportunities for their application in drug development and materials science.

References

Safety Operating Guide

Safe Disposal of Docosan-1-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Docosan-1-amine, a long-chain primary aliphatic amine, requires careful handling and disposal to ensure laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of this compound, including waste handling, spill cleanup, and relevant safety data. Adherence to these protocols is essential for minimizing risks and maintaining a safe research environment.

Key Safety and Handling Information

This compound is a solid, typically a white powder, that is insoluble in water.[1] While it has low volatility at room temperature, it is classified as hazardous. According to safety data sheets, this compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound.[1] All handling of this compound powder should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1]

Quantitative Data for this compound and Related Compounds

The following table summarizes key quantitative data for this compound. Due to the limited availability of specific ecotoxicity data for this compound, data for octadecylamine, a structurally similar long-chain primary amine, is provided as a surrogate to indicate the potential environmental hazards.

PropertyValueSource
Chemical Identity
IUPAC NameThis compound[2]
CAS Number14130-06-4[1][2]
Molecular FormulaC₂₂H₄₇N[1]
Molecular Weight325.62 g/mol [1]
Physical Properties
Physical FormSolid (white powder)[1]
Water SolubilityInsoluble
Hazard Information
Hazard StatementsH302, H315, H319, H335[2][3]
Ecotoxicity (Surrogate Data: Octadecylamine)
Aquatic ToxicityVery toxic to aquatic life with long-lasting effects.[1][4][5]
Freshwater Fish (LC50, 96h)>0.01 - 0.1 mg/L[1]

Procedural Guidance for Disposal

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.[1]

Waste Collection and Storage
  • Segregation : Keep this compound waste separate from other waste streams, especially acidic compounds, to prevent any potential reactions.

  • Container : Use a dedicated, clearly labeled, and sealable hazardous waste container. The container should be made of a material compatible with amines (e.g., high-density polyethylene).

  • Labeling : The waste container must be labeled with "Hazardous Waste," the name "this compound," and the associated hazard symbols (e.g., harmful, irritant).

  • Storage : Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and strong oxidizing agents, pending collection by a licensed waste disposal company.[1]

Final Disposal Method

The recommended method for the final disposal of this compound is incineration by a licensed hazardous waste disposal facility.[4] This method ensures the complete destruction of the organic compound. The incinerator should be equipped with afterburners and scrubbers to control the emission of nitrogen oxides (NOx), which can be produced during the combustion of nitrogen-containing compounds.[4]

Alternatively, disposal in a secure chemical landfill specifically licensed for hazardous waste may be an option, but this is generally less preferred than incineration.[6] Always consult with your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal contractor to ensure compliance with all local, state, and federal regulations.

Experimental Protocol: Small Spill Cleanup and Neutralization

For small spills of solid this compound in a laboratory setting, the following step-by-step protocol should be followed. This procedure is for incidental spills that can be safely managed by trained laboratory personnel.

Materials:

  • Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves (nitrile or neoprene), lab coat, and if necessary, a respirator with a particulate filter.

  • Absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).[7]

  • Sodium bisulfite solution (5-10%) for neutralization.[7]

  • Two sealable plastic bags for waste disposal.

  • Scoop or dustpan and brush (use non-sparking tools if there is any fire hazard).[1]

  • Soap and water for final decontamination.

Procedure:

  • Alert Personnel and Secure the Area : Immediately alert others in the vicinity of the spill. Restrict access to the area.

  • Don PPE : Put on all required personal protective equipment.

  • Contain the Spill : If the spill is a powder, carefully cover it with a damp paper towel to prevent it from becoming airborne. For larger quantities, create a dike around the spill with absorbent material to prevent it from spreading.

  • Absorb the Spill : Gently sweep or scoop the solid this compound and any contaminated absorbent material into a sealable plastic bag.[1][7]

  • Neutralize the Spill Residue :

    • Prepare a fresh 5-10% solution of sodium bisulfite.

    • Carefully apply the sodium bisulfite solution to the area where the spill occurred to neutralize any remaining amine residue.[7]

    • Allow the neutralization solution to sit for 10-15 minutes.

  • Clean the Neutralized Area :

    • Absorb the neutralization solution with fresh absorbent material.

    • Place the used absorbent material into a second sealable plastic bag.

  • Decontaminate the Area : Clean the spill area thoroughly with soap and water.

  • Dispose of Waste : Seal both plastic bags and label them as "this compound spill debris." Dispose of them in the designated hazardous waste container for this compound.

  • Restock Supplies : Replenish any used materials in the spill kit.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

This compound Disposal Workflow cluster_assessment Waste Assessment cluster_handling Waste Handling & Collection cluster_spill Spill Management cluster_disposal Final Disposal Waste This compound Waste Generated IsSpill Is it a spill? Waste->IsSpill CollectWaste Collect in a labeled, sealed hazardous waste container. IsSpill->CollectWaste No Cleanup Follow Spill Cleanup Protocol: 1. Contain 2. Absorb 3. Neutralize with Sodium Bisulfite IsSpill->Cleanup Yes StoreWaste Store in a cool, dry, well-ventilated area. CollectWaste->StoreWaste ContactEHS Contact EHS or Licensed Waste Contractor StoreWaste->ContactEHS CollectSpillDebris Collect debris in a sealed bag. Cleanup->CollectSpillDebris CollectSpillDebris->CollectWaste Incineration Preferred Method: High-Temperature Incineration with NOx control ContactEHS->Incineration Landfill Alternative: Secure Chemical Landfill ContactEHS->Landfill

This compound disposal decision workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
docosan-1-amine
Reactant of Route 2
docosan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.